Numidargistat dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLCSYZAQTXGU-DVVKEHQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BCl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Numidargistat Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase, with demonstrated activity against both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4] It is being investigated as an immuno-oncology agent, primarily for its potential to reverse myeloid cell-mediated immune suppression within the tumor microenvironment.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Mechanism of Action
Numidargistat's primary mechanism of action is the competitive inhibition of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2][5] Myeloid-derived suppressor cells (MDSCs), which are abundant in the tumor microenvironment, express high levels of arginase.[5] This enzymatic activity depletes the local concentration of L-arginine, an amino acid that is essential for the proliferation and activation of T-cells and Natural Killer (NK) cells.[5]
By inhibiting arginase, Numidargistat restores L-arginine levels, thereby overcoming this immunosuppressive mechanism.[2][5] The increased availability of L-arginine promotes T-cell and NK-cell mediated anti-tumor immunity.[5] Furthermore, L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with various roles in the immune response. Numidargistat has been shown to not inhibit NOS isoforms.[3] Preclinical studies have demonstrated that Numidargistat is not directly cytotoxic to cancer cells, and its anti-tumor efficacy is immune-mediated.[6]
The following diagram illustrates the signaling pathway affected by Numidargistat:
Quantitative Data
The inhibitory potency of Numidargistat has been quantified against both recombinant and native human arginase from various sources.
| Target | Source | IC50 (nM) |
| Arginase 1 | Recombinant Human | 86[1][2][4] |
| Arginase 2 | Recombinant Human | 296[1][2][4] |
| Arginase 1 (native) | Human Granulocyte Lysate | 178[1][4] |
| Arginase 1 (native) | Human Erythrocyte Lysate | 116[1][4] |
| Arginase 1 (native) | Human Hepatocyte Lysate | 158[1][4] |
| Arginase 1 (native) | Cancer Patient Plasma | 122[1][4] |
| Cell Line | IC50 (µM) |
| Human HepG2 | 32[1][4] |
| Human K562 | 139[1][4] |
| Primary Human Hepatocytes | 210[1][4] |
Experimental Protocols
Recombinant Arginase Activity Assay
This assay determines the in vitro potency of Numidargistat against purified arginase enzymes.
-
Enzymes and Reagents:
-
Recombinant full-length human Arginase 1.
-
Recombinant human Arginase 2 (amino acids 23-254).
-
Reaction Buffer: 137 mM NaCl, 2.7 mM KCl, 8 mM Na₂HPO₄, 2 mM KH₂PO₄, 0.005% Triton X-100, 0.5 mM DTT, 0.5 mM MgCl₂, 0.1 mM CaCl₂, and L-arginine (160 μM or 20 mM), pH 7.4.
-
This compound (dose-titration).
-
Urea detection kit or mass spectrometry for ornithine quantification.[3]
-
-
Procedure:
-
Assays are performed with 2 nM Arginase 1 or 4 nM Arginase 2 in the reaction buffer.
-
A dose-titration of Numidargistat is added to the enzyme solution.
-
The reaction is initiated by the addition of L-arginine.
-
The mixture is incubated at 37°C for 30 minutes.[3]
-
The reaction is stopped, and the amount of urea or ornithine produced is quantified.
-
IC50 values are calculated by fitting the data to a four-parameter equation.[3]
-
Intracellular Arginase Activity Assay
This assay measures the ability of Numidargistat to inhibit arginase within cancer cells.
-
Cell Lines and Media:
-
HepG2 or K-562 human cancer cell lines.
-
SILAC RPMI-1640 media supplemented with 5% heat-inactivated and dialyzed FBS, antibiotics/anti-mycotic, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.[1]
-
-
Procedure:
-
HepG2 cells are seeded at 100,000 cells per well one day prior to treatment. K-562 cells are seeded at 200,000 cells per well on the day of treatment.[1]
-
Cells are treated with a dose-titration of Numidargistat.
-
The medium is harvested after 24 hours.[1]
-
The amount of urea generated in the medium is determined. Wells containing media without cells serve as background controls.[1]
-
In Vivo Murine Syngeneic Tumor Model (CT26)
This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of Numidargistat in an immunocompetent mouse model.
-
Animal Model and Tumor Cells:
-
BALB/c mice.
-
CT26 murine colon carcinoma cells.[7]
-
-
Procedure:
-
1 x 10⁶ CT26 cells are injected subcutaneously into the flank of each mouse.[3]
-
Treatment begins one day after tumor implantation.
-
Numidargistat is administered by oral gavage at 100 mg/kg twice daily. The control group receives a vehicle (water).[3]
-
For combination studies, an anti-PD-L1 antibody (5 mg/kg) is injected intraperitoneally on specified days (e.g., days 5, 7, 9, 11, 13, and 15).[3]
-
Tumor volume is measured three times a week using calipers.
-
Animals are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or become necrotic.[3]
-
At the end of the study, tumors can be harvested for analysis of immune cell infiltration and gene expression.
-
Conclusion
This compound is a potent inhibitor of arginase 1 and 2, acting to reverse the immunosuppressive effects of myeloid-derived suppressor cells within the tumor microenvironment. By restoring L-arginine levels, it promotes the anti-tumor activity of T-cells and NK cells. Preclinical data supports its potential as a monotherapy and in combination with other immunotherapies and chemotherapies. The well-defined mechanism of action and encouraging preclinical results have led to its investigation in multiple clinical trials for various solid tumors.[8][9] This technical guide provides a foundational understanding of Numidargistat for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. bmjoncology.bmj.com [bmjoncology.bmj.com]
The Role of Numidargistat Dihydrochloride in Arginase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Numidargistat dihydrochloride, also known as CB-1158, is a potent, orally bioavailable small-molecule inhibitor of the arginase enzymes, ARG1 and ARG2.[1] Arginase inhibition has emerged as a promising strategy in immuno-oncology. By blocking the enzymatic activity of arginase, Numidargistat restores L-arginine levels within the tumor microenvironment (TME), thereby enhancing the anti-tumor immune response. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its place in the landscape of arginase inhibitors.
Introduction to Arginase and Its Role in Cancer
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In mammals, two isoforms exist: ARG1, a cytosolic enzyme primarily found in the liver as part of the urea cycle, and ARG2, a mitochondrial enzyme expressed in various tissues.[2] In the context of cancer, tumor cells and associated immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages, upregulate arginase expression. This leads to the depletion of L-arginine in the TME, an amino acid essential for T-cell proliferation and function.[3] L-arginine deprivation impairs T-cell receptor (TCR) signaling, specifically by downregulating the CD3ζ chain, a critical component for signal transduction, leading to T-cell anergy and immune evasion by the tumor.[4][5][6]
This compound: Mechanism of Action
Numidargistat is a competitive inhibitor of both ARG1 and ARG2.[7] By binding to the active site of the arginase enzyme, it prevents the hydrolysis of L-arginine. This leads to an increase in the extracellular concentration of L-arginine, which can then be utilized by immune cells, particularly T-cells. The restoration of L-arginine levels reverses the immunosuppressive effects of arginase-expressing myeloid cells, promoting T-cell proliferation, cytokine production, and ultimately, an anti-tumor immune response.[8]
Signaling Pathway of Arginase Inhibition
The primary signaling pathway affected by Numidargistat is the L-arginine-dependent T-cell activation pathway. In the TME, high arginase activity depletes L-arginine, leading to reduced expression of the TCR CD3ζ chain and impaired T-cell proliferation. Numidargistat blocks this process, restoring L-arginine levels and allowing for normal T-cell activation and function.
Quantitative Data on Arginase Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and a next-generation arginase inhibitor, OATD-02, for comparison.
Table 1: In Vitro Inhibitory Activity of this compound (CB-1158)
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 | 86 | [1][7] |
| Recombinant Human Arginase 2 | 296 | [1][7] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [1] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [1] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [1] |
| Native Arginase 1 (Cancer Patient Plasma) | 122 | [1] |
| Cellular Arginase (Human HepG2 cells) | 32,000 | [1] |
| Cellular Arginase (Human K562 cells) | 139,000 | [1] |
| Cellular Arginase (Primary Human Hepatocytes) | 210,000 | [1] |
Table 2: In Vitro Inhibitory Activity of OATD-02
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 | 20 | [9] |
| Recombinant Human Arginase 2 | 39 | [9] |
| Recombinant Mouse Arginase 1 | 39 | [9] |
| Recombinant Rat Arginase 1 | 28 | [9] |
| Cellular Arginase (Murine BMDM cells) | 912.9 | [9] |
| Cellular Arginase (Human ARG2 in CHO-K1 cells) | 171.6 | [9] |
| Cellular Arginase (Human Primary Hepatocytes) | 13,000 | [9] |
Table 3: In Vivo Efficacy of this compound (100 mg/kg, p.o., twice daily)
| Mouse Model | Outcome | Source |
| CT26 Cancer Cells | Increased tumor-infiltrating cytotoxic cells, decreased myeloid cells, and inhibited tumor growth in combination with PD-L1 blockade or LY188011. | [1] |
Table 4: Pharmacokinetics of OATD-02 (10 mg/kg, oral gavage)
| Species | Oral Bioavailability (%) | Source |
| Mouse | 13 | [9][10] |
| Rat | 30 | [9][10] |
| Dog | 61 | [9][10] |
Experimental Protocols
In Vitro Arginase Inhibition Assay (Recombinant Enzyme)
This protocol is adapted from methodologies described in the literature for determining the IC50 of arginase inhibitors.[11]
Materials:
-
Recombinant human ARG1 or ARG2
-
Arginase Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)
-
MnCl₂ (enzyme cofactor)
-
L-arginine hydrochloride (enzyme substrate)
-
This compound or other test inhibitors
-
Urea detection reagent (e.g., containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Arginase Assay Buffer.
-
In a 96-well plate, add the recombinant arginase enzyme, MnCl₂, and the test inhibitor dilutions.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acidic solution).
-
Add the urea detection reagent to each well and incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 515 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cellular Arginase Inhibition Assay (in Macrophages)
This protocol is based on methods for assessing intracellular arginase activity.[11][12]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other suitable cell line
-
Cell culture medium (e.g., DMEM) with supplements
-
M-CSF for macrophage differentiation
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100)
-
Arginase activation solution (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl₂)
-
L-arginine solution (0.5 M, pH 9.7)
-
Urea detection reagents
-
96-well plate
-
Plate reader
Procedure:
-
Culture and differentiate macrophages in a 96-well plate.
-
Treat the cells with various concentrations of the arginase inhibitor for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Activate the arginase in the cell lysate by adding the arginase activation solution and heating at 55°C for 10 minutes.
-
Initiate the arginase reaction by adding the L-arginine solution and incubate at 37°C for 1-2 hours.
-
Stop the reaction and measure the urea produced as described in the in vitro assay protocol.
-
Determine the IC50 value for cellular arginase inhibition.
In Vivo Tumor Growth Inhibition Study (Mouse Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of arginase inhibitors in a syngeneic mouse model.[13][14]
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Tumor cell line (e.g., CT26 colon carcinoma or 3LL lung carcinoma)
-
This compound formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the arginase inhibitor (e.g., 100 mg/kg, p.o., twice daily) and vehicle control according to the study design.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze the tumor growth data to determine the therapeutic efficacy of the inhibitor.
Experimental and Drug Discovery Workflows
The discovery and development of an arginase inhibitor like Numidargistat follows a structured workflow.
Conclusion
This compound is a first-generation dual arginase inhibitor that has demonstrated the potential of targeting L-arginine metabolism for cancer immunotherapy. While it shows potent inhibition of recombinant arginase, its lower intracellular activity has led to the development of next-generation inhibitors like OATD-02 with improved cellular potency and pharmacokinetic properties. The continued investigation of arginase inhibitors, alone and in combination with other immunotherapies, holds significant promise for the treatment of various cancers. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Regulation of T cell receptor CD3zeta chain expression by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Helicobacter pylori arginase inhibits T cell proliferation and reduces the expression of the TCR zeta-chain (CD3zeta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OATD-02: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
The discovery and development of CB-1158 (Numidargistat)
An In-depth Technical Guide to the Discovery and Development of CB-1158 (Numidargistat)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CB-1158, also known as Numidargistat or INCB01158, is a first-in-class, orally bioavailable, small-molecule inhibitor of the enzyme arginase. Developed by Calithera Biosciences and later in collaboration with Incyte Corporation, CB-1158 was designed as an immuno-oncology agent to counteract the immunosuppressive effects of the tumor microenvironment (TME).[1][2] The primary mechanism of action involves the inhibition of arginase 1 (ARG1), an enzyme highly expressed by myeloid-derived suppressor cells (MDSCs) and other myeloid cells in the TME. By depleting local L-arginine, arginase suppresses the proliferation and effector function of anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells. CB-1158 was developed to reverse this metabolic checkpoint, restore L-arginine levels, and thereby enhance anti-tumor immunity. Preclinical studies demonstrated potent single-agent and combination efficacy in various syngeneic mouse models. However, subsequent Phase I/II clinical trials, while confirming on-target pharmacodynamic activity and a tolerable safety profile, showed limited anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of CB-1158.
Discovery and Rationale
The discovery of CB-1158 was predicated on the understanding that metabolic processes within the TME are critical regulators of immune responses.
The Role of Arginase in Tumor Immune Evasion
L-arginine is a semi-essential amino acid crucial for the function of lymphocytes. It is a substrate for two key enzymes: nitric oxide synthase (NOS), which produces nitric oxide vital for T-cell signaling and effector functions, and arginase (ARG), which hydrolyzes L-arginine into L-ornithine and urea.[5][6] In many types of tumors, infiltrating myeloid cells, particularly MDSCs, neutrophils, and macrophages, express high levels of ARG1.[7] This high arginase activity depletes L-arginine in the local TME, effectively starving T-cells and NK cells of a critical nutrient.[7][8] This L-arginine deprivation leads to:
-
Arrest of T-cell proliferation.[7]
-
Downregulation of the T-cell receptor (TCR) CD3ζ chain, impairing TCR signaling.[9]
-
Reduced production of pro-inflammatory cytokines.[9]
This process represents a significant mechanism of tumor immune evasion.[7][10] Consequently, inhibiting arginase emerged as a promising therapeutic strategy to reverse this immunosuppressive mechanism and restore anti-tumor immunity.[5][6]
Development of a Potent and Selective Arginase Inhibitor
The development of arginase inhibitors has evolved over generations, with early compounds suffering from poor pharmacokinetic profiles.[11] A significant advancement came with the design of boronic acid analogs of L-arginine, such as (2)-S-amino-6-boronohexanoic acid (ABH), which act as transition-state mimetics and potent orthosteric binders.[5][11] CB-1158 was developed from this class of compounds as a potent, selective, and orally bioavailable small-molecule inhibitor of arginase.[9][12] It was specifically designed to inhibit extracellular arginase activity in the TME.[12][13]
Mechanism of Action
CB-1158 functions by competitively inhibiting arginase, primarily ARG1, which is the isoform predominantly expressed by immunosuppressive myeloid cells. This inhibition blocks the hydrolysis of L-arginine, leading to a localized increase in its concentration within the TME. The restoration of L-arginine levels reverses the metabolic suppression of immune cells, allowing T-cells and NK cells to proliferate, activate, and mount an effective anti-tumor response.[7][9][14] The efficacy of CB-1158 is therefore not due to direct cytotoxicity to cancer cells but is mediated by the host's immune system.[7][10]
Preclinical Development
Comprehensive preclinical studies were conducted to evaluate the potency, efficacy, and mechanism of CB-1158.
In Vitro Potency and Activity
CB-1158 demonstrated potent inhibition of recombinant and native human arginase. The compound was significantly more potent against ARG1 than ARG2. It effectively blocked arginase activity from various cellular sources, including human granulocytes, which are known to suppress T-cell function.[9][15]
Table 1: In Vitro Inhibitory Potency of CB-1158
| Target Enzyme/Cell Source | IC₅₀ (nM) |
|---|---|
| Recombinant Human Arginase 1 | 86 - 98 |
| Recombinant Human Arginase 2 | 249 - 296 |
| Endogenous Arginase (Human Neutrophils) | 160 |
| Endogenous Arginase (Human Granulocyte Lysate) | 178 |
| Endogenous Arginase (Human Erythrocyte Lysate) | 116 |
| Endogenous Arginase (Human Hepatocyte Lysate) | 158 |
| Arginase in Cancer Patient Plasma | 122 |
Data compiled from multiple sources.[7][9][15][16]
In Vivo Pharmacokinetics, Pharmacodynamics, and Efficacy
CB-1158 showed favorable oral bioavailability and pharmacokinetic properties in rodents.[7][14][17] Twice-daily oral dosing led to sustained pharmacodynamic effects, characterized by a dose-dependent increase in plasma and tumor L-arginine levels.[7][9][17]
CB-1158 demonstrated significant single-agent anti-tumor efficacy in multiple syngeneic mouse tumor models, including Lewis Lung carcinoma (LLC1), Madison-109 lung carcinoma, B16F10 melanoma, and CT26 colon carcinoma.[9][10] The anti-tumor activity was confirmed to be immune-mediated, as the drug had no effect in immunocompromised (SCID) mice.[7][10][14] Furthermore, depletion of CD8+ T cells or NK cells abrogated the efficacy of CB-1158, confirming that these immune cell subsets are required for its anti-tumor effect.[10]
Combination Therapies
The immune-modulating mechanism of CB-1158 provided a strong rationale for combining it with other anti-cancer agents. Preclinical studies showed enhanced or synergistic anti-tumor activity when CB-1158 was combined with:
These combinations often resulted in increased infiltration of CD8+ T cells and NK cells into the tumor, along with elevated levels of pro-inflammatory cytokines and chemokines.[7][10]
Experimental Protocols
Arginase Inhibition Assay
-
Objective: To determine the IC₅₀ of CB-1158 against recombinant arginase.
-
Protocol:
-
Recombinant human ARG1 or ARG2 is incubated with a dose-titration of CB-1158 for a defined period (e.g., 1 hour) at 37°C in a reaction buffer containing a manganese cofactor (e.g., 200 µM MnCl₂).[18]
-
The substrate, L-arginine (e.g., 10 mM), is added to initiate the enzymatic reaction.[18]
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of urea or L-ornithine produced is quantified. Urea production can be measured colorimetrically. L-ornithine can be measured using methods like Rapid-Fire mass spectrometry.[5]
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
T-Cell Proliferation Assay (Co-culture System)
-
Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.
-
Protocol:
-
Isolate human T-cells and myeloid cells (e.g., neutrophils or MDSCs) from peripheral blood.
-
Activate T-cells using anti-CD3/CD28 beads or other stimuli.
-
Co-culture the activated T-cells with the myeloid cells at a specific ratio in the presence of a dose-titration of CB-1158 or vehicle control.[9]
-
After a period of incubation (e.g., 3-5 days), measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dye dilution assays.
-
The reversal of suppression is quantified by the increase in T-cell proliferation in the presence of CB-1158 compared to the vehicle control.[9]
-
In Vivo Syngeneic Mouse Model Workflow
-
Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158.
-
Protocol:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26, LLC) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, CB-1158, Combination Agent, CB-1158 + Combination).
-
Dosing: CB-1158 is administered orally, typically twice daily (e.g., 100 mg/kg).[15][19] Combination agents (e.g., anti-PD-1 antibody) are administered according to their established schedules.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size limit. Tumors and blood may be collected for pharmacodynamic and immune profiling analysis (e.g., flow cytometry, cytokine analysis, LC/MS for arginine levels).[17]
-
Clinical Development
The preclinical data supported the advancement of CB-1158 into clinical trials. The primary study was a first-in-human Phase 1/2 trial, NCT02903914.[20][21]
Phase 1/2 Study (NCT02903914)
-
Design: An open-label, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of CB-1158 (INCB001158) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced/metastatic solid tumors.[3][22]
-
Dosing: CB-1158 was administered orally twice daily in 28-day cycles for monotherapy or 21-day cycles for the combination therapy.[3][22] Doses ranged from 50 mg to 150 mg twice daily.[4][23]
Clinical Pharmacokinetics and Pharmacodynamics
The clinical trial confirmed that CB-1158 was rapidly absorbed and demonstrated on-target activity.[21][22]
Table 2: Summary of Clinical Pharmacokinetic & Pharmacodynamic Data
| Parameter | Value / Observation | Dose Level |
|---|---|---|
| Pharmacokinetics | ||
| Time to Max Concentration (Tₘₐₓ) | ~4 hours | 50 & 100 mg |
| Half-life (t₁/₂) | ~6 hours | 50 & 100 mg |
| Steady-State Trough Level (Cₘᵢₙ) | 1.6 µM | 50 mg |
| 4.5 µM | 100 mg | |
| Pharmacodynamics | ||
| Plasma Arginase Inhibition | >90% | 50 & 100 mg |
| Plasma Arginine Increase (Fold) | 2.4-fold | 50 mg |
| 4.0-fold | 100 mg |
Data from the initial Phase 1 monotherapy cohorts.[21][22]
Safety and Tolerability
CB-1158 was generally well-tolerated both as a monotherapy and in combination with pembrolizumab.[3][21][23]
-
Monotherapy: Treatment-related adverse events were mostly Grade 1, including fatigue and nausea. No dose-limiting toxicities (DLTs) or drug-related Grade 3 adverse events were reported in the initial dose-escalation cohorts.[21][22][23]
-
Combination Therapy: The most common related adverse events were diarrhea and fatigue.[3]
Clinical Efficacy
Despite the promising preclinical data and clear on-target PD effects in patients, the clinical anti-tumor activity of CB-1158 was limited.[3]
-
Monotherapy: Limited objective responses were observed.[3][13]
-
Combination with Pembrolizumab: The addition of CB-1158 did not appear to significantly improve the efficacy of pembrolizumab. Response rates did not exceed the expected background rates for pembrolizumab monotherapy in the given tumor types.[3][4]
The study concluded that while arginase inhibition with CB-1158 was well-tolerated and achieved its pharmacodynamic goal of increasing plasma arginine, this did not translate into significant clinical benefit.[3]
Summary and Future Perspectives
The development of CB-1158 (Numidargistat) represents a well-designed, mechanism-based approach to cancer immunotherapy. It successfully progressed from a strong preclinical rationale to a clinical-stage asset that demonstrated excellent on-target engagement in humans.
Key Learnings:
-
Successes: CB-1158 proved to be a potent, orally bioavailable arginase inhibitor that was well-tolerated and effectively increased systemic L-arginine levels, confirming the therapeutic hypothesis at a pharmacodynamic level.[21][24]
-
Challenges: The disconnect between robust preclinical efficacy in mouse models and the limited anti-tumor activity in human trials highlights the complexities of translating metabolic immuno-oncology drugs.[3] This suggests that simply increasing extracellular arginine may be insufficient to overcome the multifaceted immunosuppressive landscape of advanced human tumors.
The experience with CB-1158 has paved the way for the development of next-generation arginase inhibitors, such as OATD-02, which feature dual ARG1/ARG2 inhibition and potentially better intracellular activity, aiming to address a broader range of arginase-driven immunosuppressive and tumor-intrinsic metabolic pathways.[13][25][26] The journey of CB-1158 provides critical insights for the future development of therapies targeting amino acid metabolism in oncology.
References
- 1. Incyte and Calithera Biosciences Announce Global [globenewswire.com]
- 2. Incyte & Calithera Biosciences Announce Global Collaboration [drug-dev.com]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. Numidargistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of non-boronic acid arginase 1 inhibitors through virtual screening - American Chemical Society [acs.digitellinc.com]
- 6. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Immune suppression - ACIR Journal Articles [acir.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- 23. Calithera Biosciences Release: CB-1158 (INCB01158) Phase I Solid Tumor Data Presented At The ASCO Annual Meeting - BioSpace [biospace.com]
- 24. Calithera To Receive 12M Milestone Payment From Incyte For Achievement Of Pharmacokinetic And Pharmacodynamic Goals In Phase 1 Study [clinicalleader.com]
- 25. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Impact of Numidargistat Dihydrochloride on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to its immunosuppressive nature. A key mechanism contributing to this immunosuppression is the depletion of L-arginine, an amino acid crucial for T-cell function, by the enzyme arginase. Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2). This technical guide details the mechanism of action of Numidargistat, its impact on the tumor microenvironment, and a summary of its preclinical and clinical findings.
Introduction
The enzyme arginase is overexpressed in the tumor microenvironment by various cell types, including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils.[1] Arginase catalyzes the hydrolysis of L-arginine to ornithine and urea, thereby depleting the local concentration of L-arginine.[2][3][4] This L-arginine depletion impairs T-cell proliferation and function by downregulating the expression of the CD3ζ chain, a critical component of the T-cell receptor complex.[2] By inhibiting arginase, this compound aims to restore L-arginine levels within the TME, thereby enhancing anti-tumor immune responses.[3][4]
Mechanism of Action
This compound is a competitive inhibitor of arginase. By blocking the active site of both ARG1 and ARG2, it prevents the breakdown of L-arginine.[5][6] The restoration of L-arginine levels in the TME has two primary anti-tumor effects:
-
Reversal of T-cell suppression: Increased L-arginine availability promotes the proliferation and activation of cytotoxic T-lymphocytes (CTLs), enhancing their ability to recognize and eliminate cancer cells.[3][4]
-
Promotion of pro-inflammatory responses: L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with pleiotropic roles in inflammation and anti-tumor immunity. By increasing the substrate availability for NOS, arginase inhibition can shift the TME towards a more pro-inflammatory state.[3][4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 | 86 | [5][6] |
| Recombinant Human Arginase 2 | 296 | [5][6] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [5] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [5] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [5] |
| Native Arginase 1 (Cancer Patient Plasma) | 122 | [5] |
| Arginase in Human HepG2 cells | 32 µM | [5] |
| Arginase in Human K562 cells | 139 µM | [5] |
| Arginase in Primary Human Hepatocytes | 210 µM | [5] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Source |
| CT26 (colorectal carcinoma) | Numidargistat (100 mg/kg, p.o., twice daily) + anti-PD-L1 | Inhibition of tumor growth | [5] |
| LLC (Lewis lung carcinoma) | Arginase inhibitor | Modest inhibition of tumor growth alone, potentiated anti-tumor effects of anti-PD-1 and STING agonist | [7][8] |
| B16 (melanoma) | CB-1158 | Reduced tumor growth | [9] |
| 4T1 (breast cancer) | CB-1158 | Reduced tumor growth | [9] |
| GL261 (glioma) | OAT-1746 (another arginase inhibitor) | Increased arginine levels in the brain | [9] |
Experimental Protocols
This section outlines the general methodologies used to evaluate the impact of this compound.
In Vitro Arginase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Numidargistat against recombinant and native arginase.
Methodology:
-
Enzyme Source: Recombinant human ARG1 and ARG2, or lysates from human granulocytes, erythrocytes, hepatocytes, or cancer cell lines (HepG2, K562).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mmol/L sodium phosphate, 130 mmol/L NaCl, pH 7.4) containing a known concentration of the enzyme, MnCl2 (as a cofactor), and L-arginine (substrate).[2]
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 hour).[2]
-
Urea Detection: Stop the reaction and measure the amount of urea produced. This is typically done using a colorimetric assay (e.g., with α-isonitrosopropiophenone).
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of Numidargistat alone and in combination with other therapies in syngeneic mouse models.
Methodology:
-
Cell Line Culture: Culture murine cancer cell lines (e.g., CT26, LLC, B16, 4T1) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle control
-
This compound (e.g., 100 mg/kg, administered orally twice daily)[5]
-
Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Combination of Numidargistat and immune checkpoint inhibitor
-
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and spleens for further analysis:
-
Flow Cytometry: Prepare single-cell suspensions and stain with fluorescently labeled antibodies to quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs).
-
LC-MS/MS: Analyze plasma and tumor homogenates to measure L-arginine concentrations.[1]
-
-
Data Analysis: Compare tumor growth rates and immune cell infiltration between treatment groups.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. incb001158 - My Cancer Genome [mycancergenome.org]
- 4. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
The Arginase Inhibitor INCB01158: A Comprehensive Technical Overview of its Biological Targets in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB01158, also known as numidargistat, is an orally bioavailable small-molecule inhibitor of arginase, a critical enzyme in the tumor microenvironment (TME).[1][2] Arginase-mediated depletion of L-arginine is a key mechanism of tumor immune evasion, leading to the suppression of T-cell and Natural Killer (NK) cell proliferation and function.[2][3] By targeting arginase, INCB01158 aims to restore L-arginine levels, thereby reversing this immunosuppressive effect and promoting an anti-tumor immune response.[1][2] This technical guide provides an in-depth overview of the biological targets of INCB01158 in cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Biological Target: Arginase
The primary biological target of INCB01158 is the enzyme arginase. There are two isoforms of arginase, ARG1 and ARG2, which catalyze the hydrolysis of L-arginine to ornithine and urea.[4]
-
Arginase 1 (ARG1): Predominantly found in the cytosol of cells, ARG1 is highly expressed by myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils within the TME.[5][6] These cells release ARG1 into the extracellular space, leading to the depletion of L-arginine.[5]
-
Arginase 2 (ARG2): This isoform is located in the mitochondria and its expression has been correlated with a malignant phenotype and poor prognosis in some cancers.[6] While INCB01158 is a potent inhibitor of human arginase, some research suggests the potential for dual inhibition of both ARG1 and ARG2.[3][6]
The depletion of L-arginine by arginase in the TME impairs T-cell function through several mechanisms, including the downregulation of the T-cell receptor (TCR) CD3ζ chain and cell cycle arrest.[3]
Mechanism of Action
INCB01158 competitively inhibits arginase, leading to a dose-dependent increase in plasma and tumor arginine levels.[2][7] This restoration of L-arginine is hypothesized to reactivate suppressed immune cells, particularly CD8+ T-cells and NK cells, enabling them to mount an effective anti-tumor response.[2][5] Preclinical studies have demonstrated that the anti-tumor effect of INCB01158 is immune-mediated.[2]
Signaling Pathway of Arginase Inhibition by INCB01158
Caption: Mechanism of action of INCB01158 in the tumor microenvironment.
Preclinical and Clinical Data
Preclinical Efficacy
In preclinical murine syngeneic tumor models, INCB01158 has demonstrated single-agent anti-tumor efficacy.[2]
| Model | Outcome | Reference |
| Lewis Lung Carcinoma (LLC1) | Single-agent anti-tumor efficacy | [2] |
| Madison-109 Lung Carcinoma | Single-agent anti-tumor efficacy | [2] |
| B16F10 Melanoma | Single-agent anti-tumor efficacy | [2] |
Clinical Trials
INCB01158 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents.
Table 1: Overview of Key Clinical Trials for INCB01158
| Trial ID | Phase | Treatment Arms | Key Findings | Reference |
| NCT02903914 | Phase 1/2 | Monotherapy (50-150 mg BID); Combination with Pembrolizumab (50-100 mg BID) | Generally well-tolerated. Dose-dependent increase in plasma arginine. Limited anti-tumor activity as monotherapy. Highest response rate (19.2% ORR) in anti-PD-1/PD-L1-naive HNSCC patients in combination with pembrolizumab. | [7][8][9] |
| NCT03314935 | Phase 1/2 | Combination with chemotherapy (e.g., gemcitabine/cisplatin) | In advanced biliary tract cancers, the combination showed an ORR of 24% and a DCR of 67%. | [4][10] |
Table 2: Efficacy Data from NCT02903914 (INCB01158 + Pembrolizumab)
| Tumor Type | Prior Anti-PD-1/PD-L1 | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Naive | 19.2% | 1/26 | 4/26 |
Table 3: Efficacy Data from NCT03314935 (INCB01158 + Chemotherapy in Biliary Tract Cancer)
| Metric | Value |
| Overall Response Rate (ORR) | 24% |
| Disease Control Rate (DCR) | 67% |
| Median Progression-Free Survival (mPFS) | 8.5 months |
Experimental Protocols
Preclinical In Vivo Efficacy Studies
Objective: To evaluate the single-agent anti-tumor efficacy of INCB01158 in murine syngeneic tumor models.
Methodology:
-
Animal Models: C57BL/6 or BALB/c mice are typically used.
-
Tumor Cell Implantation: Mice are subcutaneously injected with a suspension of tumor cells (e.g., Lewis Lung carcinoma, Madison-109 lung carcinoma, or B16F10 melanoma).
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. INCB01158 is administered orally, typically twice daily (BID).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Pharmacodynamic Analysis: Plasma and tumor samples are collected to measure L-arginine levels.
-
Immunophenotyping: Tumors may be harvested at the end of the study for analysis of immune cell infiltrates (e.g., CD8+ T-cells, NK cells) by flow cytometry or immunohistochemistry.
-
Immune Cell Depletion: To confirm the immune-mediated mechanism of action, studies may include cohorts where specific immune cell populations (e.g., CD8+ T-cells, NK cells) are depleted using antibodies.[2]
Clinical Trial Protocol: Phase 1 Dose Escalation (e.g., NCT02903914)
Objective: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of INCB01158 as a single agent and in combination with pembrolizumab.
Methodology:
-
Study Design: Open-label, non-randomized, dose-escalation study.
-
Patient Population: Patients with advanced/metastatic solid tumors.
-
Dose Escalation: A traditional 3+3 dose-escalation design is used, with cohorts of patients receiving increasing doses of INCB01158 (e.g., 50, 75, 100, 150 mg BID).
-
Safety Monitoring: Patients are monitored for dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood samples are collected to evaluate the PK of INCB01158 and the PD effect on plasma arginine levels.
-
Efficacy Assessment: Tumor responses are evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[8]
Experimental Workflow for Preclinical Efficacy and Immune Depletion Studies
Caption: Workflow for preclinical evaluation of INCB01158.
Conclusion
INCB01158 is a first-in-class arginase inhibitor with a well-defined biological target and mechanism of action. By inhibiting arginase in the tumor microenvironment, it restores L-arginine levels, thereby overcoming a key mechanism of tumor-induced immunosuppression. Preclinical studies have demonstrated its immune-mediated anti-tumor activity. Clinical trials have established its safety profile and have shown promising, albeit modest, efficacy in certain tumor types, particularly in combination with immune checkpoint inhibitors and chemotherapy. The ongoing research and clinical development of INCB01158 will further elucidate its therapeutic potential in the evolving landscape of cancer immunotherapy.
References
- 1. incb001158 - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Numidargistat Dihydrochloride and its Modulation of Myeloid-Derived Suppressor Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid-derived suppressor cells (MDSCs) represent a significant barrier to effective cancer immunotherapy by creating an immunosuppressive tumor microenvironment (TME). A key mechanism employed by MDSCs is the depletion of L-arginine, an amino acid critical for T cell proliferation and function, through the enzymatic activity of arginase (ARG). Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of arginase.[1] By blocking arginase activity, Numidargistat restores L-arginine levels in the TME, thereby reversing MDSC-mediated T cell suppression and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of Numidargistat, its mechanism of action, its effects on MDSCs, and detailed experimental protocols for its study.
Profile of this compound
Numidargistat is a selective arginase inhibitor developed for the treatment of solid tumors.[2] It targets both isoforms of the arginase enzyme, ARG1 and ARG2, which are crucial for the hydrolysis of L-arginine to ornithine and urea.[3][4] In the context of oncology, ARG1 is highly expressed by MDSCs and is a primary driver of L-arginine depletion in the TME.[5][6]
Chemical Properties:
-
Chemical Name: (3R,4S)-1-L-alanyl-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid dihydrochloride[2][7]
-
Molecular Formula: C₁₁H₂₂BN₃O₅ · 2HCl[1]
-
Molecular Weight: 287.12 g/mol (free base)[7]
Quantitative Data: Inhibitory Activity
Numidargistat demonstrates potent inhibition of both arginase isoforms across various biological systems. Its activity has been quantified through half-maximal inhibitory concentration (IC₅₀) values.
| Target | System | IC₅₀ (nM) | Reference |
| Recombinant Human Arginase 1 | Enzyme Assay | 86 | [3] |
| Recombinant Human Arginase 2 | Enzyme Assay | 296 | [3] |
| Native Arginase 1 | Human Granulocyte Lysate | 178 | [3] |
| Native Arginase 1 | Human Erythrocyte Lysate | 116 | [3] |
| Native Arginase 1 | Human Hepatocyte Lysate | 158 | [3] |
| Native Arginase 1 | Cancer Patient Plasma | 122 | [3] |
| Arginase | Human HepG2 Cells | 32,000 | [3] |
| Arginase | Human K562 Cells | 139,000 | [3] |
| Arginase | Primary Human Hepatocytes | 210,000 | [3] |
Table 1: Summary of Numidargistat (CB-1158) IC₅₀ Values.
For comparison, OATD-02, another arginase inhibitor, shows IC₅₀ values of 17 nM for ARG1 and 34 nM for ARG2, while a reference inhibitor used in the same study (resembling Numidargistat) showed values of 69 nM for ARG1 and 335 nM for ARG2.[4]
The Arginase Pathway in MDSC-Mediated Immunosuppression
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in pathological conditions like cancer.[8] They are broadly divided into two main subsets: monocytic MDSCs (M-MDSCs) and polymorphonuclear or granulocytic MDSCs (PMN-MDSCs).[9] A primary mechanism of their immunosuppressive function is the high expression of arginase 1 (ARG1), which depletes L-arginine from the microenvironment.[6][10]
L-arginine is a critical substrate for two competing enzymes: arginase and nitric oxide synthase (iNOS).[11]
-
Arginase (ARG1/ARG2): Converts L-arginine to urea and ornithine. Ornithine is a precursor for polyamines, which are essential for cell proliferation. In the TME, high ARG1 activity by MDSCs leads to L-arginine depletion.[10][12]
-
Nitric Oxide Synthase (iNOS): Converts L-arginine to nitric oxide (NO) and L-citrulline. NO has context-dependent roles in immunity, but its production by T cells is important for their function.[11]
The depletion of L-arginine by MDSCs impairs T cell function through several mechanisms, most notably by causing the downregulation of the CD3ζ chain, a critical signaling component of the T cell receptor (TCR) complex, which leads to T cell cycle arrest.[10][12] Numidargistat directly counteracts this by inhibiting ARG1, thereby preserving extracellular L-arginine concentrations and restoring T cell function.[1]
Figure 1: Mechanism of Numidargistat in reversing MDSC-mediated immunosuppression.
Experimental Protocols
Studying the effects of Numidargistat requires specific methodologies for isolating MDSCs and assessing their function.
Isolation and Characterization of MDSCs
MDSCs can be isolated from various tissues, including peripheral blood (human) or spleen and bone marrow (mouse), using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[13][14][15]
Protocol 5.1.1: Isolation of Murine Splenic MDSCs
-
Spleen Homogenization: Harvest spleens from tumor-bearing mice and generate a single-cell suspension by mechanical dissociation through a 70-µm cell strainer.[16]
-
Red Blood Cell (RBC) Lysis: Resuspend the cell pellet in RBC Lysis Buffer (e.g., ACK buffer) and incubate for 5 minutes at room temperature. Quench the reaction with excess PBS or RPMI medium.
-
MDSC Enrichment (Optional but Recommended): For samples with low MDSC frequency, enrich for Gr-1⁺ cells using anti-Gr-1 magnetic microbeads and MACS columns.[16] This step significantly improves the efficiency of subsequent sorting.
-
Flow Cytometry Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 2 mM EDTA).
-
Block Fc receptors with anti-CD16/32 antibody to prevent non-specific binding.
-
Stain with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine MDSCs includes:
-
Anti-CD11b
-
Anti-Gr-1 (or more specifically, Anti-Ly6G and Anti-Ly6C)
-
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
FACS Sorting:
Arginase Activity Assay
Arginase activity in cell lysates or plasma can be measured using colorimetric assay kits (e.g., from Sigma-Aldrich, Abcam).[17][18] These assays quantify the amount of urea or ornithine produced from the hydrolysis of L-arginine.
Protocol 5.2.1: Colorimetric Arginase Assay
-
Sample Preparation: Lyse isolated MDSCs (~1x10⁶ cells) in 100 µL of assay buffer, often containing a non-ionic detergent like Triton X-100. Centrifuge to pellet debris and collect the supernatant (lysate).
-
Substrate Reaction:
-
Add 10-40 µL of cell lysate to a 96-well plate.
-
Add a substrate buffer containing a manganese salt (Mn²⁺), which is a required cofactor for arginase, and a high concentration of L-arginine.
-
Incubate at 37°C for 1-2 hours to allow the conversion of arginine to urea and ornithine.
-
-
Color Development:
-
Stop the enzymatic reaction.
-
Add a reagent mixture that reacts specifically with the urea produced. This reaction, often involving α-isonitrosopropiophenone (ISPF) or similar compounds under acidic and heated conditions, generates a colored product.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]
-
Quantification: Calculate the arginase activity by comparing the sample readings to a standard curve generated with known concentrations of urea. Activity is typically expressed as units/L or units/mg of protein.
T Cell Suppression Assay
This functional assay determines the ability of MDSCs to suppress T cell proliferation and how this is affected by Numidargistat.
Protocol 5.3.1: MDSC-T Cell Co-culture Assay
-
T Cell Preparation: Isolate T cells (e.g., CD8⁺ or total splenocytes) from a healthy, non-tumor-bearing mouse. Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Co-culture Setup:
-
Plate the labeled T cells in a 96-well plate.
-
Add isolated MDSCs at various MDSC:T cell ratios (e.g., 1:2, 1:4, 1:8).[19]
-
Add a T cell stimulus, such as anti-CD3/CD28 antibodies or Concanavalin A, to all wells except the unstimulated control.[19]
-
In the treatment groups, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Co-culture the cells for 72-96 hours at 37°C in a CO₂ incubator.
-
Analysis:
-
Harvest the cells and stain for T cell markers (e.g., CD8, CD4).
-
Analyze by flow cytometry. T cell proliferation is measured by the serial dilution of the proliferation dye (each cell division halves the fluorescence intensity).
-
The percentage of divided T cells is calculated. Suppression is observed as a decrease in the percentage of divided T cells in the presence of MDSCs. The reversal of suppression by Numidargistat is seen as a restoration of T cell proliferation.[1]
-
Figure 2: Experimental workflow for an MDSC T cell suppression assay.
Signaling Pathways in MDSC Development and Function
The accumulation and activation of MDSCs are driven by a complex network of signaling pathways initiated by tumor-derived factors. Key cytokines like Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-6 (IL-6) are critical for the expansion of MDSCs from myeloid precursors in the bone marrow.[8]
These cytokines bind to their respective receptors on myeloid progenitor cells, leading to the activation of downstream signaling cascades, most notably the JAK/STAT pathway.[8] Activation of STAT3 is a central event in MDSC biology.[6] Phosphorylated STAT3 translocates to the nucleus and promotes the transcription of genes associated with cell survival, proliferation, and immunosuppressive functions, including the gene for arginase 1 (Arg1).[6][11]
Figure 3: Simplified signaling pathway for cytokine-driven MDSC expansion.
Conclusion and Future Perspectives
This compound is a promising immuno-oncology agent that targets a fundamental mechanism of immune evasion in cancer. By inhibiting arginase activity within MDSCs, it effectively restores local L-arginine levels, thereby rescuing T cell function from profound metabolic suppression. The data clearly demonstrate its potent activity and provide a strong rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[1][7] Future research will likely focus on identifying predictive biomarkers for patient response, exploring novel combination strategies, and further elucidating the differential roles of ARG1 and ARG2 inhibition in various cancer types. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers dedicated to advancing this therapeutic strategy.
References
- 1. Numidargistat - Chemietek [chemietek.com]
- 2. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel therapeutic strategies targeting myeloid-derived suppressor cell immunosuppressive mechanisms for cancer treatment [explorationpub.com]
- 7. medkoo.com [medkoo.com]
- 8. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subpopulations of Myeloid-Derived Suppressor Cells (MDSC) impair T cell responses through independent nitric oxide-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of L-Arginine by Myeloid-Derived Suppressor Cells in Cancer: Mechanisms of T cell suppression and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid derived suppressor cells: Targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.univr.it [iris.univr.it]
- 15. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. Arginase-1 is neither constitutively expressed in nor required for myeloid-derived suppressor cell (MDSC)-mediated inhibition of T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Numidargistat Dihydrochloride: A Potent Arginase Inhibitor for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Numidargistat dihydrochloride, also known as CB-1158 dihydrochloride, is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1][2] Arginase is a critical enzyme in the tumor microenvironment, where it depletes L-arginine, an amino acid essential for the proliferation and activation of T-cells. By inhibiting arginase, Numidargistat restores L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.
Chemical Structure and Properties
Numidargistat is a substituted aminopyrrolidine derivative containing a boronic acid moiety, which is crucial for its inhibitory activity against arginase.[3] The dihydrochloride salt form enhances its solubility and stability for pharmaceutical development.
Table 1: Chemical and Physical Properties of Numidargistat and its Dihydrochloride Salt
| Property | Numidargistat | This compound | Reference(s) |
| IUPAC Name | (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid dihydrochloride | [3] |
| Synonyms | CB-1158, INCB01158 | CB-1158 dihydrochloride, INCB01158 dihydrochloride | [1][4] |
| CAS Number | 2095732-06-0 | Not Available | [5] |
| Molecular Formula | C₁₁H₂₂BN₃O₅ | C₁₁H₂₄BCl₂N₃O₅ | [1][5] |
| Molecular Weight | 287.12 g/mol | 360.04 g/mol | [1][5] |
| Appearance | Solid | White to yellow solid | [1] |
| Solubility | Soluble in DMSO | Soluble in Water (37.78 mg/mL) and DMSO (55 mg/mL) | [1][6] |
| Storage | -20°C, stored under nitrogen, away from moisture | -20°C, stored under nitrogen, away from moisture | [1] |
Mechanism of Action
Numidargistat is a competitive inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea.[4][7] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils express high levels of arginase, leading to the depletion of L-arginine.[7] This L-arginine deprivation impairs T-cell receptor (TCR) signaling and proliferation, thereby suppressing the anti-tumor immune response.[2]
Numidargistat blocks this immunosuppressive mechanism by inhibiting arginase activity, which restores extracellular L-arginine levels.[2] The increased availability of L-arginine promotes the proliferation and activation of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, leading to an enhanced immune-mediated anti-tumor response.[8]
Mechanism of Numidargistat in the Tumor Microenvironment.
Pharmacological Properties
Numidargistat is a potent inhibitor of both human arginase 1 and 2, with greater selectivity for ARG1. It has demonstrated efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies.
Table 2: In Vitro Inhibitory Activity of Numidargistat
| Target | IC₅₀ (nM) | Source | Reference(s) |
| Recombinant Human Arginase 1 | 86 | MedChemExpress | [1][4] |
| Recombinant Human Arginase 2 | 296 | MedChemExpress | [1][4] |
| Human Granulocyte Arginase 1 | 178 | MedChemExpress | [1] |
| Human Erythrocyte Arginase 1 | 116 | MedChemExpress | [1] |
| Human Hepatocyte Arginase 1 | 158 | MedChemExpress | [1] |
| Cancer Patient Plasma Arginase 1 | 122 | MedChemExpress | [1] |
Table 3: Cellular Inhibitory Activity of Numidargistat
| Cell Line | IC₅₀ (µM) | Source | Reference(s) |
| Human HepG2 | 32 | MedChemExpress | [1] |
| Human K562 | 139 | MedChemExpress | [1] |
| Primary Human Hepatocytes | 210 | MedChemExpress | [1] |
Experimental Protocols
Recombinant Human Arginase Inhibition Assay
This protocol describes a method to determine the in vitro potency of Numidargistat against recombinant human arginase 1. The assay measures the amount of urea produced from the enzymatic hydrolysis of L-arginine.
Materials:
-
Recombinant Human Arginase 1 (e.g., R&D Systems, Cat# 5868-AR)
-
L-arginine
-
Manganese Chloride (MnCl₂)
-
Urea standard
-
Reagent A: o-phthaldialdehyde (OPA) solution
-
Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant human arginase 1 with MnCl₂ in the assay buffer to ensure full enzymatic activity.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the activated enzyme, the Numidargistat dilutions (or vehicle control), and initiate the reaction by adding the L-arginine substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Urea Detection: Stop the reaction and detect the produced urea by adding a mixture of Reagent A and Reagent B. This mixture reacts with urea to form a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Workflow for Recombinant Arginase Inhibition Assay.
Cell-Based Arginase Activity Assay
This protocol outlines a method to assess the inhibitory effect of Numidargistat on intracellular arginase activity in cancer cell lines.
Materials:
-
Arginase-expressing cancer cell lines (e.g., HepG2, K-562)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
L-arginine
-
This compound
-
Urea detection reagents (as in 4.1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-titration of this compound in fresh cell culture medium containing a defined concentration of L-arginine.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Urea Measurement: Determine the urea concentration in the supernatant using the same detection method described in the recombinant enzyme assay (section 4.1).
-
Data Analysis: Calculate the inhibition of intracellular arginase activity and determine the IC₅₀ value.
Synthesis
Conclusion
This compound is a promising immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase. Its potent and selective inhibition of arginase restores L-arginine levels, leading to the activation of an anti-tumor immune response. The data presented in this guide highlight its well-defined chemical structure, favorable pharmacological properties, and clear mechanism of action. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this novel arginase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
The Immunomodulatory Landscape of Numidargistat Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1] Arginase plays a critical role in immune suppression within the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and function of T cells and Natural Killer (NK) cells.[2][3] By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and promoting an anti-tumor immune response.[2][4] This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of its mechanism of action.
Core Mechanism of Action: Arginase Inhibition
Numidargistat competitively inhibits both isoforms of arginase, ARG1 and ARG2, which are responsible for the hydrolysis of L-arginine to ornithine and urea.[3][5] Myeloid-derived suppressor cells (MDSCs) and other myeloid cells within the TME express high levels of ARG1, leading to a localized depletion of L-arginine.[2][4] This nutrient-deprived environment impairs T-cell receptor (TCR) signaling and arrests T-cell proliferation, effectively dampening the anti-tumor immune response.[6] Numidargistat's inhibition of arginase activity increases the bioavailability of L-arginine, thus restoring T-cell function and enhancing immune-mediated tumor cell killing.[3][6]
Signaling Pathway of Numidargistat's Immunomodulatory Action
Quantitative Data Summary
Preclinical Activity of Numidargistat
The preclinical efficacy of Numidargistat has been demonstrated through various in vitro and in vivo studies.
| Parameter | Value | Source |
| Enzymatic Inhibition | ||
| Recombinant Human Arginase 1 (IC50) | 86 nM | [3] |
| Recombinant Human Arginase 2 (IC50) | 296 nM | [3] |
| Native Arginase in Human Granulocyte Lysate (IC50) | 178 nM | [3] |
| Native Arginase in Human Erythrocyte Lysate (IC50) | 116 nM | [3] |
| Native Arginase in Human Hepatocyte Lysate (IC50) | 158 nM | [3] |
| Arginase in Cancer Patient Plasma (IC50) | 122 nM | [3] |
| Cellular Activity | ||
| Intracellular Arginase in HepG2 cells (IC50) | 32 µM | [3] |
| Intracellular Arginase in K-562 cells (IC50) | 139 µM | [3] |
| Intracellular Arginase in Primary Human Hepatocytes (IC50) | 210 µM | [3] |
| In Vivo Efficacy (CT26 Tumor Model) | ||
| Tumor Growth Inhibition (Monotherapy) | Significant reduction | [4] |
| Tumor Growth Inhibition (with anti-PD-L1) | Enhanced inhibition | [4] |
| Pharmacodynamics (Phase 1 Clinical Trial) | ||
| Arginase Inhibition at 50mg and 100mg doses | >90% | [7] |
| Plasma Arginine Increase (50mg dose) | 2.4-fold | [7] |
| Plasma Arginine Increase (100mg dose) | 4-fold | [7] |
Clinical Efficacy of Numidargistat (INCB001158) in Phase 1 Trial (NCT02903914)
This phase 1 study evaluated Numidargistat as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.
| Parameter | Monotherapy (n=107) | Combination with Pembrolizumab (n=153) | Source |
| Patient Demographics | [8][9] | ||
| Median Age (years) | 62 | 64 | [8][9] |
| Treatment Exposure | [8][9] | ||
| Median Duration (days) | 56 | 84 | [8][9] |
| Safety | [8][9] | ||
| Grade ≥3 Treatment-Emergent Adverse Events | 45.8% | 51.7% | [8][9] |
| Most Common Related Adverse Events | Fatigue (9.3%), Nausea (9.3%) | Diarrhea (16.3%), Fatigue (15.0%) | [8][9] |
| Efficacy | [8][9] | ||
| Overall Response Rate (ORR) in anti-PD-1/PD-L1-naive HNSCC | N/A | 19.2% | [8][9] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This assay is crucial for assessing the ability of Numidargistat to reverse myeloid cell-mediated T-cell suppression.
References
- 1. medkoo.com [medkoo.com]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Numidargistat Dihydrochloride: An In-depth Technical Guide for Researchers
An Overview of Early-Stage Research into the Arginase Inhibitor for Immuno-Oncology Applications
This technical guide provides a comprehensive overview of the early-stage research on Numidargistat dihydrochloride (also known as CB-1158 and INCB01158), a potent and orally bioavailable small-molecule inhibitor of arginase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting arginase in the tumor microenvironment. We will delve into its mechanism of action, summarize key quantitative preclinical data, provide detailed experimental methodologies, and visualize critical pathways and workflows.
Introduction: The Rationale for Arginase Inhibition in Cancer Therapy
The tumor microenvironment (TME) is characterized by a complex interplay of cancer cells, stromal cells, and infiltrating immune cells. A key mechanism of tumor immune evasion is the metabolic reprogramming of the TME, leading to the depletion of essential nutrients required for robust anti-tumor immune responses. One such critical nutrient is the amino acid L-arginine.
Arginase, an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea, is highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells within the TME.[1][2] This enzymatic activity leads to the depletion of L-arginine, which is essential for the proliferation and activation of T-cells and Natural Killer (NK) cells.[1][2] By inhibiting arginase, this compound aims to restore L-arginine levels in the TME, thereby unleashing the anti-tumor activity of cytotoxic immune cells.[3][4]
Mechanism of Action
This compound is a potent inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[2][5] By blocking the enzymatic activity of arginase, Numidargistat increases the bioavailability of L-arginine in the TME. This has two major downstream effects that contribute to its anti-tumor efficacy:
-
Restoration of T-cell and NK-cell function: L-arginine is a critical substrate for T-cell receptor (TCR) signaling and is required for the proliferation and cytotoxic activity of CD8+ T-cells and NK cells. By increasing L-arginine levels, Numidargistat promotes the activation and effector functions of these key anti-tumor immune cells.[1][2]
-
Promotion of a pro-inflammatory TME: The restoration of L-arginine levels can shift the TME from an immunosuppressive to a pro-inflammatory state. This is characterized by an increase in the infiltration of cytotoxic T-cells and NK cells, as well as an increase in the production of inflammatory cytokines.[1][2]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative data from early-stage preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (nM) | Reference |
| Recombinant Human Arginase 1 | Biochemical Assay | 86 | [2] |
| Recombinant Human Arginase 2 | Biochemical Assay | 296 | [2] |
| Native Arginase 1 | Human Granulocyte Lysate | 178 | [2] |
| Native Arginase 1 | Human Erythrocyte Lysate | 116 | [2] |
| Native Arginase 1 | Human Hepatocyte Lysate | 158 | [2] |
| Native Arginase 1 | Cancer Patient Plasma | 122 | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Combination Therapy | Reference |
| CT26 (Colon Carcinoma) | 100 mg/kg, p.o., BID | Significant | N/A | [1] |
| LLC (Lewis Lung Carcinoma) | 100 mg/kg, p.o., BID | Significant | N/A | [1] |
| B16-F10 (Melanoma) | 100 mg/kg, p.o., BID | Significant | N/A | [1] |
| 4T1 (Breast Cancer) | 100 mg/kg, p.o., BID | Significant | N/A | [1] |
| CT26 (Colon Carcinoma) | Not Specified | Enhanced | Anti-PD-L1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methodologies for measuring arginase activity based on the colorimetric determination of urea produced.
Materials:
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MnCl2 solution (10 mM)
-
L-arginine solution (0.5 M, pH 9.7)
-
Acidic Stop Solution (e.g., H2SO4:H3PO4:H2O at 1:3:7)
-
α-Isonitrosopropiophenone (ISPF) solution (9% in ethanol)
-
Urea standards
-
96-well microplate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in Arginase Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
Enzyme Activation: To a 96-well plate, add 25 µL of sample lysate. Add 25 µL of Arginase Assay Buffer containing 10 mM MnCl2. Incubate at 55-60°C for 10 minutes to activate the arginase.
-
Arginine Hydrolysis: Initiate the reaction by adding 50 µL of pre-warmed (37°C) 0.5 M L-arginine solution to each well. Incubate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 400 µL of the Acidic Stop Solution.
-
Color Development: Add 25 µL of ISPF solution to each well. Incubate at 100°C for 45 minutes.
-
Measurement: Cool the plate to room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the urea concentration in the samples by comparing the absorbance to a standard curve generated with known urea concentrations. Arginase activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
In Vitro T-cell Proliferation Assay
This assay assesses the ability of this compound to rescue T-cell proliferation from myeloid cell-mediated suppression.
Materials:
-
Human or mouse CD3+ T-cells
-
Myeloid-derived suppressor cells (MDSCs) or other arginase-expressing myeloid cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
This compound
-
[3H]-thymidine or a fluorescent dye for proliferation measurement (e.g., CFSE)
-
96-well U-bottom plate
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Co-culture: Plate MDSCs in a 96-well U-bottom plate. Add purified T-cells at a desired T-cell to MDSC ratio (e.g., 2:1).
-
Treatment: Add this compound at various concentrations to the co-cultures. Include vehicle-treated wells as a control.
-
T-cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies or beads.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: 18 hours before harvesting, pulse the cells with 1 µCi of [3H]-thymidine per well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: If T-cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
In Vivo Syngeneic Tumor Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in mice.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26, LLC, B16-F10)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally (p.o.) twice daily (BID).
-
Tumor Measurement: Continue to measure tumor volume every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: At the end of the study, tumors can be excised for further analysis, such as flow cytometry to characterize the immune cell infiltrate or qPCR to analyze gene expression.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the mechanism of action and experimental evaluation of this compound.
Signaling Pathway of Arginase-Mediated Immune Suppression and its Reversal
Caption: Reversal of Arginase-Mediated Immune Suppression by Numidargistat.
Experimental Workflow for Preclinical Evaluation
References
- 1. Frontiers | Control of T-Cell Activation and Signaling by Amino-Acid Catabolizing Enzymes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-arginine-modulates-t-cell-metabolism-and-enhances-survival-and-anti-tumor-activity - Ask this paper | Bohrium [bohrium.com]
Numidargistat Dihydrochloride: A Technical Guide to its Function as an Immuno-Oncology Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). In the tumor microenvironment (TME), elevated arginase activity, primarily by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function. By inhibiting arginase, this compound restores L-arginine levels, thereby reversing this key mechanism of immune suppression and promoting an anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role as an immuno-oncology agent.
Mechanism of Action
This compound is a competitive inhibitor of both ARG1 and ARG2, the two isoforms of the enzyme responsible for hydrolyzing L-arginine to ornithine and urea.[1] Myeloid cells, particularly MDSCs, that infiltrate tumors express high levels of arginase.[1] This enzymatic activity depletes the local L-arginine concentration in the TME, creating an immunosuppressive environment that impairs T-cell function.
L-arginine is essential for T-cell receptor (TCR) signaling, proliferation, and the production of effector molecules such as nitric oxide (NO) and cytokines.[1][2] Depletion of L-arginine leads to a downregulation of the TCR ζ-chain (CD3ζ), a critical component for TCR signal transduction, resulting in T-cell anergy and apoptosis.
By inhibiting arginase, this compound increases the bioavailability of L-arginine in the TME.[1][2] This restoration of L-arginine levels enhances T-cell proliferation and activation, leading to a more robust anti-tumor immune response.[1][2]
Signaling Pathway
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of arginase in various preclinical models.
| Target | Assay Type | IC50 | Reference |
| Recombinant Human Arginase 1 | Biochemical Assay | 86 nM | [3] |
| Recombinant Human Arginase 2 | Biochemical Assay | 296 nM | [3] |
| Native Arginase 1 (Human Granulocyte Lysate) | Cell-based Assay | 178 nM | [3] |
| Native Arginase 1 (Human Erythrocyte Lysate) | Cell-based Assay | 116 nM | [3] |
| Native Arginase 1 (Human Hepatocyte Lysate) | Cell-based Assay | 158 nM | [3] |
| Native Arginase 1 (Cancer Patient Plasma) | Cell-based Assay | 122 nM | [3] |
| Arginase (Human HepG2 cells) | Cell-based Assay | 32 µM | [3] |
| Arginase (Human K562 cells) | Cell-based Assay | 139 µM | [3] |
| Arginase (Primary Human Hepatocytes) | Cell-based Assay | 210 µM | [3] |
Preclinical Experimental Protocols
In Vitro Arginase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of this compound against recombinant human arginase is as follows:
-
Enzyme Preparation: Recombinant human ARG1 or ARG2 is diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.
-
Reaction Initiation: The enzyme is pre-incubated with the compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C. The reaction is initiated by the addition of L-arginine.
-
Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.
-
Reaction Termination and Urea Detection: The reaction is stopped, and the amount of urea produced is quantified. A common method involves the addition of a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with urea to produce a colored product, which is then measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Murine Syngeneic Tumor Models
The anti-tumor efficacy of this compound, alone or in combination with other agents, is often evaluated in syngeneic mouse tumor models.
-
Cell Line and Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma) is cultured and implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is typically administered orally (p.o.) twice daily at a dose of 100 mg/kg.[3] Combination therapies, such as anti-PD-L1 antibodies, are administered according to their specific protocols. The vehicle control group receives the same volume of the vehicle used to formulate the drug.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors and other tissues may be harvested for further analysis (e.g., flow cytometry to analyze immune cell infiltration).
Experimental Workflow
Clinical Trial Data
This compound has been evaluated in several clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents.
NCT02903914: Monotherapy and Combination with Pembrolizumab
This Phase 1/2 study evaluated this compound as a single agent and in combination with the anti-PD-1 antibody pembrolizumab.[4][5]
| Parameter | Monotherapy (n=107) | Combination with Pembrolizumab (n=153) | Reference |
| Dosing | 50-150 mg BID | 50-100 mg BID + Pembrolizumab 200 mg Q3W | [4] |
| Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | 45.8% | 51.7% | [4] |
| Most Common Drug-Related AEs | Fatigue (9.3%), Nausea (9.3%) | Diarrhea (16.3%), Fatigue (15.0%) | [4][5] |
| Overall Response Rate (ORR) | - | 19.2% (in anti-PD-1/PD-L1-naive HNSCC) | [4][5] |
| Disease Control Rate (DCR) | - | - |
NCT03314935: Combination with Chemotherapy in Biliary Tract Cancer
This Phase 1/2 study assessed this compound in combination with gemcitabine and cisplatin in patients with advanced biliary tract cancer.[2][3]
| Parameter | Value (n=33 in Phase 2) | Reference |
| Dosing | 100 mg BID + Gemcitabine/Cisplatin | [2][3] |
| Grade ≥3 TEAEs | 88% | [3] |
| Drug-Related AEs | 73% | [3] |
| Overall Response Rate (ORR) | 24% | [2] |
| Disease Control Rate (DCR) | 67% | [2] |
| Median Duration of Response (DOR) | 5.8 months | [2] |
| Median Progression-Free Survival (PFS) | 8.5 months | [2] |
NCT03910530: Monotherapy and Combination with Retifanlimab in Japanese Patients
This Phase 1 study evaluated the safety and efficacy of this compound alone and in combination with the anti-PD-1 antibody retifanlimab in Japanese patients with advanced solid tumors.[6][7]
| Parameter | Monotherapy (n=6) | Combination with Retifanlimab (n=6) | Reference |
| Dosing | 75 or 100 mg BID | 100 mg BID + Retifanlimab 500 mg Q4W | [6] |
| Dose-Limiting Toxicities (DLTs) | 0 | 0 | [6] |
| Overall Response Rate (ORR) | 0% | 0% | [7] |
| Disease Control Rate (DCR) | 50% (3 patients with Stable Disease) | 0% | [6][7] |
Conclusion
This compound is a first-in-class immuno-oncology agent that targets the immunosuppressive enzyme arginase. By restoring L-arginine levels in the tumor microenvironment, it has the potential to enhance anti-tumor T-cell responses. Preclinical studies have demonstrated its potent arginase inhibitory activity and anti-tumor efficacy, particularly in combination with other cancer therapies. Clinical trials have established its safety and tolerability profile and have shown modest clinical activity in certain tumor types. Further investigation is warranted to identify patient populations most likely to benefit from this therapeutic approach and to optimize combination strategies.
References
- 1. A Phase 1/2 Study of INCB001158 in Combination With Chemotherapy in Subjects With Solid Tumors [clin.larvol.com]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase 1/2 Study of the Safety and Efficacy of the Arginase Inhibitor INCB001158 plus Chemotherapy in Patients with Advanced Biliary Tract Cancer | CCA News Online [ccanewsonline.com]
- 4. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. PD‐1 inhibition with retifanlimab and/or arginase inhibition with INCB001158 in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Numidargistat Dihydrochloride in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Numidargistat dihydrochloride, also known as CB-1158 or INCB01158, is a potent and orally bioavailable small-molecule inhibitor of arginase (ARG).[1][2][3] Arginase is an enzyme that plays a critical role in the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and activation of T-cells and Natural Killer (NK) cells.[4][5] Myeloid-derived suppressor cells (MDSCs) and polymorphonuclear cells (PMNs) in the TME secrete arginase, leading to immune suppression and allowing tumor cells to evade the host's immune system.[6] Numidargistat inhibits arginase, thereby increasing the concentration of L-arginine in the TME. This restoration of L-arginine levels promotes the activation and function of anti-tumor immune cells, such as CD8+ T-cells.[4][7][8]
Numidargistat primarily targets arginase 1 (ARG1) and to a lesser extent arginase 2 (ARG2), with IC50 values of 86 nM and 296 nM for the recombinant human enzymes, respectively.[1] Preclinical studies have demonstrated its single-agent efficacy in various syngeneic mouse tumor models and its synergistic anti-tumor effects when combined with checkpoint inhibitors.[4][6] These application notes provide detailed protocols for in vivo experimental designs using this compound in mouse models to evaluate its anti-tumor efficacy and immunomodulatory effects.
Mechanism of Action Signaling Pathway
Data Presentation
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| CT26 (Colon Carcinoma) | BALB/c | Numidargistat (100 mg/kg) | Oral (p.o.), twice daily (BID) | Significant TGI | [4] |
| Numidargistat + anti-PD-L1 | Numidargistat (p.o., BID), anti-PD-L1 (i.p., various days) | Enhanced TGI vs. monotherapy | [4] | ||
| LLC (Lewis Lung Carcinoma) | C57BL/6 | Numidargistat (100 mg/kg) | Oral (p.o.), BID | Significant TGI | [4] |
| B16 (Melanoma) | C57BL/6 | Numidargistat (100 mg/kg) | Oral (p.o.), BID | Significant TGI | [4] |
| 4T1 (Breast Cancer) | BALB/c | Numidargistat (100 mg/kg) | Oral (p.o.), BID | Significant TGI | [4] |
Table 2: Pharmacodynamic Effects of this compound in LLC Tumor-Bearing Mice
| Treatment Group | L-arginine Levels in Plasma | L-arginine Levels in Tumor | Reference |
| Vehicle | Baseline | Baseline | [4][9] |
| Numidargistat (single dose) | Increased | Increased | [4][9] |
| Numidargistat (5 BID doses) | Sustained Increase | Sustained Increase | [4][9] |
Experimental Protocols
Protocol 1: Evaluation of Single-Agent Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
This protocol describes a general procedure for assessing the efficacy of Numidargistat as a monotherapy in a syngeneic mouse tumor model, such as CT26 colon carcinoma.
Materials:
-
This compound (CB-1158)
-
Vehicle for oral gavage (e.g., sterile water)
-
CT26 colon carcinoma cells
-
Female BALB/c mice, 7-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Trypan blue solution
-
Syringes and needles for subcutaneous injection and oral gavage
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture CT26 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 cells/mL).
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^5 CT26 cells in a volume of 100 µL into the right flank of each BALB/c mouse.[10]
-
-
Animal Grouping and Treatment:
-
Randomize the mice into two groups (n=9-18 per group) one day after tumor implantation:
-
Vehicle Control Group: Receives vehicle (e.g., water) orally, twice daily.
-
Numidargistat Group: Receives 100 mg/kg this compound orally, twice daily.[4]
-
-
Prepare the Numidargistat formulation in the chosen vehicle at the appropriate concentration for the desired dosage volume.
-
-
Monitoring:
-
Endpoint:
-
Euthanize the animals when the tumor volume reaches a predetermined size (e.g., 2000 mm^3) or if signs of excessive morbidity are observed.[4]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.
-
Protocol 2: Evaluation of Numidargistat in Combination with an Anti-PD-L1 Antibody
This protocol outlines an experiment to assess the synergistic anti-tumor effect of Numidargistat combined with a checkpoint inhibitor.
Materials:
-
Same as Protocol 1
-
Anti-PD-L1 antibody (e.g., clone 10F.9G2)[4]
-
Vehicle for intraperitoneal injection (e.g., sterile PBS)
Procedure:
-
Tumor Implantation:
-
Follow the same procedure as in Protocol 1.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into four groups:
-
Vehicle Control Group
-
Numidargistat Monotherapy Group (e.g., 100 mg/kg, p.o., BID)
-
Anti-PD-L1 Monotherapy Group (e.g., 5 mg/kg, intraperitoneally (i.p.) on specified days, such as days 5, 7, 9, 11, 13, and 15 post-tumor implantation)[4]
-
Combination Therapy Group (Numidargistat + anti-PD-L1 at the same doses and schedules as the monotherapy groups)
-
-
-
Monitoring and Endpoint:
-
Follow the same procedures as in Protocol 1.
-
-
Data Analysis:
-
Compare the tumor growth and survival curves among the four groups to determine if the combination therapy provides a significant benefit over the monotherapies.
-
Protocol 3: Pharmacodynamic Analysis of L-arginine Levels
This protocol details the collection of samples for measuring L-arginine levels in plasma and tumors.
Procedure:
-
Sample Collection:
-
At a specified time point after the last dose (e.g., 2 hours), euthanize the mice.[9]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store it at -80°C.
-
Excise the tumors, weigh them, and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Tumor lysates can be prepared by homogenization in an appropriate buffer.
-
Measure L-arginine concentrations in plasma and tumor lysates using a suitable method, such as liquid chromatography-mass spectrometry (LC/MS).[9]
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. incb001158 - My Cancer Genome [mycancergenome.org]
- 8. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Numidargistat Dihydrochloride in Cell Culture Assays
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Numidargistat dihydrochloride, also known as CB-1158 dihydrochloride or INCB01158 dihydrochloride, is a potent and orally active small molecule inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2).[1][2] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[3] In the tumor microenvironment, the upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to the depletion of L-arginine.[4][5] This amino acid deprivation impairs T-cell proliferation and function, contributing to an immunosuppressive landscape that allows for tumor progression.[5][6] By inhibiting arginase, this compound restores L-arginine levels, thereby enhancing anti-tumor immune responses.[3][5] These application notes provide a detailed protocol for the dissolution of this compound and its application in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity
| Target | IC50 | Cell Lines | IC50 |
| Recombinant Human Arginase 1 | 86 nM[1] | HepG2 | 32 µM[1] |
| Recombinant Human Arginase 2 | 296 nM[1] | K562 | 139 µM[1] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 nM[1] | Primary Human Hepatocytes | 210 µM[1] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 nM[1] | ||
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 nM[1] | ||
| Native Arginase 1 (Cancer Patient Plasma) | 122 nM[1] |
Table 2: Solubility
| Solvent | Concentration | Remarks |
| DMSO | 55 mg/mL (152.76 mM)[1][7] | Requires sonication[1][7] |
| Water | 37.78 mg/mL (104.93 mM)[7] | Requires sonication[7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 3.25 mg/mL (9.03 mM) | Suspended solution, requires sonication[1] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | ≥ 2.75 mg/mL (7.64 mM) | Clear solution[1] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 1.38 mg/mL (3.83 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for use in cell culture assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 55 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation is observed, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1][7] Gentle heating to 37°C can also aid dissolution.[7]
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Protocol 2: Arginase Activity Assay in Cell Lysates
This protocol provides a method to measure the inhibitory effect of this compound on intracellular arginase activity.
Materials:
-
Arginase-expressing cells (e.g., HepG2, K-562)[1]
-
Complete cell culture medium
-
This compound working solutions (prepared from stock)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., Triton™ X-100 based)
-
Proteinase inhibitors
-
Arginase activity assay kit (colorimetric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells at 1 x 10^5 cells/well or K-562 cells at 2 x 10^5 cells/well in a 96-well plate.[1] Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the inhibitor).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24-72 hours).
-
Cell Lysis:
-
For adherent cells, wash the wells twice with ice-cold PBS.
-
For suspension cells, centrifuge the plate and aspirate the supernatant, then wash the cell pellet with ice-cold PBS.
-
Add cell lysis buffer containing proteinase inhibitors to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Arginase Activity Measurement:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Perform the arginase activity assay according to the manufacturer's instructions.[8] This typically involves the conversion of L-arginine to urea, which is then detected by a colorimetric reaction.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the arginase activity and determine the IC50 value of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits arginase to enhance T-cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. incb001158 - My Cancer Genome [mycancergenome.org]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Optimal Dosage and Administration of CB-1158 in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-1158, also known as Numidargistat, is a potent, orally bioavailable small molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion.[1][2] Arginase is highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment (TME). By depleting the essential amino acid L-arginine, arginase impairs the proliferation and effector function of T cells and Natural Killer (NK) cells, thereby dampening the anti-tumor immune response.[3][4][5] CB-1158 inhibits both arginase 1 (ARG1) and arginase 2 (ARG2), leading to the restoration of L-arginine levels in the TME. This, in turn, enhances T-cell and NK-cell-mediated anti-tumor immunity.[1][3] Preclinical studies have demonstrated that CB-1158 can inhibit tumor growth as a single agent and can synergize with other anti-cancer therapies, including checkpoint inhibitors and chemotherapy, in various syngeneic mouse models.[6][7]
These application notes provide a comprehensive overview of the optimal dosage and administration of CB-1158 in preclinical tumor models, based on currently available data. The included protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of CB-1158.
Data Presentation
In Vitro Potency of CB-1158
The following table summarizes the in vitro inhibitory activity of CB-1158 against recombinant and native arginase from various sources.
| Target Enzyme/Source | IC50 (nM) |
| Recombinant Human Arginase 1 | 86[1][2] |
| Recombinant Human Arginase 2 | 296[1][2] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178[2] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116[2] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158[2] |
| Native Arginase 1 (Cancer Patient Plasma) | 122[2] |
Preclinical Pharmacokinetics and Pharmacodynamics of CB-1158
The table below outlines the key pharmacokinetic and pharmacodynamic parameters of CB-1158 observed in preclinical models.
| Parameter | Value/Observation | Species | Model | Reference |
| Pharmacokinetics | ||||
| Oral Bioavailability | High | Rodents | N/A | [7] |
| Dosing Regimen | 100 mg/kg, twice daily (BID) | Mouse | Syngeneic tumor models | [6][8] |
| Pharmacodynamics | ||||
| L-arginine Levels | Dose-dependent increase in plasma and tumor | Mouse | LLC tumor-bearing mice | [1][9] |
| L-arginine Increase | 3-4 fold increase in tumor arginine | Mouse | LLC tumor-bearing mice |
In Vivo Efficacy of CB-1158 in Syngeneic Tumor Models
CB-1158 has demonstrated significant single-agent anti-tumor efficacy in a variety of syngeneic mouse models. The standard dosing regimen in these studies is 100 mg/kg administered orally twice a day.[6][8]
| Tumor Model | Cell Line | Efficacy Outcome | Key Findings | Reference |
| Colon Carcinoma | CT26 | Significant tumor growth inhibition | Efficacy is dependent on CD8+ and NK cells. | [6] |
| Lewis Lung Carcinoma | LLC | Significant tumor growth inhibition | Efficacy is abrogated in immunodeficient (SCID) mice. | [6] |
| Melanoma | B16 | Significant tumor growth inhibition | Increased infiltration of activated CD8+ T cells. | [6] |
| Breast Cancer | 4T1 | Significant tumor growth inhibition | Combination with anti-PD-1 and anti-CTLA-4 reduces lung metastases. | [7] |
Signaling Pathway and Experimental Workflow
Arginase-Mediated Immune Suppression and CB-1158 Mechanism of Action
Caption: Mechanism of CB-1158 action in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for a preclinical in vivo efficacy study of CB-1158.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of CB-1158 in Syngeneic Mouse Models
1. Materials
-
CB-1158 (Numidargistat)
-
Vehicle (e.g., water or other appropriate vehicle)
-
Syngeneic tumor cell line (e.g., CT26, LLC, B16, 4T1)
-
Appropriate cell culture medium and supplements
-
6-8 week old immunocompetent mice (e.g., BALB/c for CT26 and 4T1; C57BL/6 for LLC and B16)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles for injection
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
2. Cell Culture and Preparation
-
Culture the chosen syngeneic tumor cell line according to the supplier's recommendations.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Resuspend the cells in sterile PBS or an appropriate medium at the desired concentration for injection (typically 1 x 10^6 cells per 100 µL for subcutaneous injection, or 1 x 10^5 for orthotopic 4T1 models).[2]
3. Tumor Implantation
-
For subcutaneous models, inject the cell suspension into the right flank of the mice.[2]
-
For orthotopic models (e.g., 4T1), inject the cells into the mammary fat pad.[2]
-
Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
4. Randomization and Treatment
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Prepare the CB-1158 formulation at the desired concentration. A common dose is 100 mg/kg.
-
Administer CB-1158 or vehicle to the respective groups via oral gavage twice daily.[6][8]
-
Continue treatment for the duration of the study (e.g., 21-28 days or until endpoints are met).
5. Monitoring and Data Collection
-
Measure tumor volume using digital calipers at least three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at least three times per week to monitor for toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive morbidity are observed.
6. Endpoint Analysis
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.
-
Tumors and other tissues (e.g., spleen, lymph nodes) can be collected for further analysis, such as flow cytometry to characterize the immune cell infiltrate, or LC/MS for pharmacokinetic and pharmacodynamic analysis of CB-1158 and L-arginine levels.[1]
Protocol 2: Pharmacodynamic Analysis of L-arginine Levels
1. Sample Collection
-
At desired time points post-CB-1158 administration (e.g., 2 hours after the last dose), collect blood samples via cardiac puncture or other appropriate methods into EDTA-coated tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Excise tumors and snap-freeze them in liquid nitrogen.
2. Sample Processing
-
Store plasma and tumor samples at -80°C until analysis.
-
For tumor analysis, homogenize the frozen tissue in an appropriate buffer.
3. L-arginine Quantification
-
Quantify L-arginine levels in plasma and tumor lysates using a suitable method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them as necessary to suit their specific experimental design and adhere to all institutional and regulatory guidelines for animal care and use.
References
- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Numidargistat Dihydrochloride in Conjunction with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of Numidargistat dihydrochloride, a potent arginase inhibitor, in combination with immune checkpoint inhibitors (ICIs) for cancer therapy.
Introduction
This compound (formerly CB-1158 or INCB001158) is an orally bioavailable small molecule that potently inhibits arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase is an enzyme that depletes the amino acid L-arginine in the tumor microenvironment (TME).[3][4] This depletion suppresses the proliferation and effector function of anti-tumor immune cells, particularly T-lymphocytes and Natural Killer (NK) cells, thereby promoting tumor immune evasion.[3][4][5] By inhibiting arginase, Numidargistat restores L-arginine levels, enhancing the activity of immune cells and rendering the TME more susceptible to anti-tumor immune responses.[4][6]
Immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that dampen T-cell activity.[7] However, a significant portion of patients do not respond to ICI monotherapy, often due to an immunosuppressive TME.[7] The combination of Numidargistat with ICIs presents a promising strategy to overcome this resistance by tackling a key metabolic mechanism of immune suppression.[5][8] Preclinical and clinical studies have demonstrated that this combination can lead to enhanced anti-tumor efficacy compared to either agent alone.[5][9][10]
Mechanism of Action and Synergy
The synergistic anti-tumor effect of combining Numidargistat with checkpoint inhibitors is rooted in their complementary mechanisms of action within the TME.
dot
Caption: Synergistic mechanism of Numidargistat and checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound in combination with checkpoint inhibitors.
Table 1: In Vitro Inhibitory Activity of Numidargistat
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 | 86 | [1] |
| Recombinant Human Arginase 2 | 296 | [1] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [1] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [1] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [1] |
| Native Arginase 1 (Cancer Patient Plasma) | 122 | [1] |
Table 2: Clinical Efficacy of Numidargistat in Combination with Pembrolizumab in Microsatellite Stable (MSS) Colorectal Cancer Patients (Phase I/II Study)
| Treatment Arm | Overall Response Rate (ORR) | Partial Response (PR) | Progression-Free Survival (PFS) at 6 months | Source |
| Numidargistat Monotherapy | 3% | - | - | [9][11] |
| Numidargistat + Pembrolizumab | 7% | 37% | Doubled vs. Pembrolizumab alone | [9][11] |
| Historical Pembrolizumab Monotherapy | 0-1% | - | - | [9][11] |
Table 3: Pharmacodynamic Effects of Numidargistat in a Phase 1 Study
| Dose | Steady-State Plasma Trough Levels (µM) | Arginase Inhibition | Plasma Arginine Increase | Source |
| 50 mg | 1.6 | >90% | 2.4-fold | [12] |
| 100 mg | 4.5 | >90% | 4-fold | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protocol 1: In Vivo Murine Syngeneic Tumor Model (CT26 Colon Carcinoma)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of Numidargistat in combination with an anti-PD-1 antibody in a syngeneic mouse model.
dot
Caption: Experimental workflow for the in vivo murine tumor model.
Materials:
-
This compound
-
Anti-PD-1 antibody (or isotype control)
-
CT26 murine colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash CT26 cells with sterile PBS.
-
Resuspend cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.[3]
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth approximately 4-5 days after implantation.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[3]
-
Group 1 (Vehicle Control): Administer the vehicle for Numidargistat and an isotype control antibody.
-
Group 2 (Numidargistat Monotherapy): Administer this compound (e.g., 100 mg/kg, orally, twice daily).[1]
-
Group 3 (Anti-PD-1 Monotherapy): Administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Group 4 (Combination Therapy): Administer both Numidargistat and the anti-PD-1 antibody according to their respective schedules.
-
-
Efficacy Endpoints:
-
Continue treatment and monitoring until tumors reach the predetermined endpoint (e.g., 2000 mm³) or for a specified duration.
-
Monitor body weight as an indicator of toxicity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors and spleens.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be processed for flow cytometry or other molecular analyses.
-
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol describes how to assess the effect of Numidargistat on T-cell proliferation in the presence of myeloid-derived suppressor cells (MDSCs).
Materials:
-
This compound
-
Human or murine T-cells (e.g., from PBMCs or splenocytes)
-
MDSCs (can be isolated from tumor-bearing mice or generated in vitro)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
Procedure:
-
Isolate and Label T-cells:
-
Isolate T-cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using standard methods.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate MDSCs in a 96-well plate.
-
Add the CFSE-labeled T-cells to the wells with MDSCs at a desired T-cell to MDSC ratio (e.g., 2:1).
-
-
Treatment and Stimulation:
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Add anti-CD3/CD28 antibodies or beads to stimulate T-cell proliferation. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells using a flow cytometer. T-cell proliferation is measured by the dilution of the CFSE signal.
-
Protocol 3: Measurement of Plasma Arginine Levels
This protocol provides a general method for quantifying L-arginine in plasma samples, a key pharmacodynamic marker for arginase inhibition.
Materials:
-
Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA)
-
Internal standard (e.g., homoarginine)
-
Protein precipitation agent (e.g., sulfosalicylic acid or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Add the protein precipitation agent, vortex, and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate L-arginine and the internal standard using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-arginine.
-
Calculate the concentration of L-arginine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Protocol 4: Immunohistochemistry for Tumor-Infiltrating CD8+ T-Cells
This protocol describes the staining and quantification of CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol, followed by water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at a high temperature (e.g., 95-100°C).
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate the slides with the primary anti-CD8 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Scan the slides using a whole-slide scanner or capture images using a microscope.
-
Quantify the number of CD8+ T-cells per unit area (e.g., cells/mm²) in different tumor compartments (e.g., tumor center vs. invasive margin) using image analysis software.
-
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The protocols and data presented in these application notes provide a framework for researchers to further investigate and harness the full potential of this combination therapy in the fight against cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 7. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Antitumor Effect against Murine Cells of CT26 Colon Cancer and EL4 Lymphoma by Autologous Whole Tumor Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 10. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Arginase Activity Assay Using Numidargistat Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase, a manganese-dependent enzyme, plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2][3] There are two isoforms, Arginase 1 (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme with broader tissue distribution.[1][2] In the tumor microenvironment, arginase produced by myeloid-derived suppressor cells (MDSCs) depletes L-arginine, an amino acid essential for T-cell proliferation and activation.[4][5] This arginine depletion leads to immunosuppression and facilitates tumor growth.[4][5]
Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally available inhibitor of both arginase 1 and arginase 2.[6][7][8] By blocking arginase activity, Numidargistat restores L-arginine levels, thereby enhancing anti-tumor immune responses.[4][5] These application notes provide detailed protocols for assessing the in vitro activity of arginase and the inhibitory potential of this compound using a colorimetric assay that measures the production of urea.
Principle of the Assay
The in vitro arginase activity assay is based on the enzymatic conversion of L-arginine to L-ornithine and urea by arginase. The amount of urea produced is then quantified using a colorimetric method. In the presence of an arginase inhibitor like Numidargistat, the rate of this reaction will decrease, allowing for the determination of the inhibitor's potency (e.g., IC50 value).
Signaling Pathway and Inhibition
Caption: Arginase inhibition by Numidargistat restores L-arginine for T-cell function.
Quantitative Data: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various arginase sources.
| Arginase Source | Isoform | IC50 (nM) | Reference |
| Recombinant Human | Arginase 1 | 86 | [6][7] |
| Recombinant Human | Arginase 2 | 296 | [6][7] |
| Human Granulocyte Lysate | Native Arginase 1 | 178 | [6][7] |
| Human Erythrocyte Lysate | Native Arginase 1 | 116 | [6][7] |
| Human Hepatocyte Lysate | Native Arginase 1 | 158 | [6][7] |
| Cancer Patient Plasma | Native Arginase 1 | 122 | [6][7] |
| Human HepG2 Cell Line | Intracellular | 32,000 | [6][7] |
| Human K562 Cell Line | Intracellular | 139,000 | [6][7] |
| Primary Human Hepatocytes | Intracellular | 210,000 | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Arginase Activity Assay Using Recombinant Enzyme
This protocol details the measurement of arginase activity and its inhibition by Numidargistat using a purified recombinant enzyme.
Materials and Reagents:
-
Recombinant Human Arginase 1 or 2
-
This compound
-
L-arginine hydrochloride
-
Tris-HCl
-
Manganese chloride (MnCl2)
-
Urea standard
-
Reagent A (provided in commercial kits, e.g., Sigma-Aldrich MAK112)[9]
-
Reagent B (provided in commercial kits, e.g., Sigma-Aldrich MAK112)[9]
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Preparation of Reagents:
-
Arginase Activation Buffer (10x): 100 mM Tris-HCl, 10 mM MnCl2, pH 7.4. To activate the enzyme, pre-incubate the recombinant arginase in this buffer for 10 minutes at 37°C.
-
L-arginine Substrate Solution (10x): Prepare a 100 mM solution of L-arginine in deionized water and adjust the pH to 9.5.
-
Numidargistat Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Urea Standard Curve: Prepare a series of urea standards ranging from 0 to 1 mM in deionized water.
-
-
Assay Protocol:
-
Add 40 µL of sample (recombinant arginase) to each well of a 96-well plate. For inhibitor studies, pre-incubate the enzyme with varying concentrations of Numidargistat for 15-30 minutes at 37°C before adding the substrate.
-
To initiate the enzymatic reaction, add 10 µL of the 10x L-arginine substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of the Urea Reagent (prepared by mixing equal volumes of Reagent A and Reagent B from a commercial kit) to each well.[3] This reagent also serves as the colorimetric developer.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.[10]
-
Measure the absorbance at 515 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a urea standard curve by plotting the absorbance versus the concentration of urea.
-
Determine the concentration of urea produced in each sample well using the standard curve.
-
Calculate the arginase activity, where one unit is defined as the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at 37°C and pH 9.5.[9]
-
For inhibition studies, plot the percentage of arginase activity against the logarithm of the Numidargistat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intracellular Arginase Activity Assay in Cell Lysates
This protocol is adapted for measuring arginase activity in cell lysates.
Materials and Reagents:
-
Arginase-expressing cells (e.g., HepG2, K562)[7]
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 µg/mL pepstatin A, 1 µg/mL aprotinin, 1 µg/mL leupeptin)
-
Protein assay reagent (e.g., Bradford or BCA)
-
All reagents listed in Protocol 1
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density. For inhibitor studies, treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).[7]
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.
-
-
Arginase Activity Assay:
-
Follow the assay protocol described in Protocol 1, using the cell lysate as the source of arginase. Normalize the arginase activity to the protein concentration of the lysate.
-
Experimental Workflow
Caption: Workflow for the in vitro arginase activity and inhibition assay.
References
- 1. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. incb001158 - My Cancer Genome [mycancergenome.org]
- 5. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Arginine Depletion in the Tumor Microenvironment: Techniques for Measuring Arginine Levels Following Numidargistat Dihydrochloride Exposure
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase (ARG1 and ARG2).[1][2][3] In the tumor microenvironment (TME), arginase is often overexpressed by myeloid-derived suppressor cells (MDSCs) and other immune cells, leading to the depletion of L-arginine.[4][5] This amino acid is crucial for the proliferation and function of T cells and Natural Killer (NK) cells.[4][6] By inhibiting arginase, Numidargistat blocks the breakdown of L-arginine to ornithine and urea, thereby restoring arginine levels within the TME.[5] This reversal of arginine depletion is a key mechanism for enhancing anti-tumor immune responses.[5][6]
This document provides detailed protocols for quantifying the change in arginine concentrations in various biological samples following treatment with this compound. It also outlines the key signaling pathways affected by the modulation of arginine levels.
Data Presentation: Quantifying the Impact of Numidargistat
The primary pharmacodynamic effect of Numidargistat is a significant increase in arginine concentrations in plasma and within the tumor. The following tables summarize expected arginine concentrations in different biological matrices and the observed effects of arginase inhibitors from preclinical and clinical studies.
Table 1: Typical L-Arginine Concentrations in Biological Samples
| Biological Matrix | Typical Concentration Range (µmol/L) | Reference(s) |
| Human Plasma | 41.0 - 114 | [7] |
| Cell Culture Medium (RPMI) | ~400 | [2] |
| Tumor Interstitial Fluid | Highly variable, often significantly lower than plasma | [8] |
Table 2: Effects of Arginase Inhibitors on L-Arginine Concentrations
| Arginase Inhibitor | Biological Matrix | Treatment Details | Observed Effect on Arginine Levels | Reference(s) |
| Numidargistat (CB-1158) | Mouse Plasma | 100 mg/kg, twice daily | Dose-dependent increase | [4] |
| Numidargistat (CB-1158) | Mouse Tumor | 100 mg/kg, twice daily | Dose-dependent increase | [4] |
| Numidargistat (INCB001158) | Human Plasma | Phase I/II Clinical Trial | Dose-dependent increase | [9][10] |
| OATD-02 (another arginase inhibitor) | Mouse Plasma | 50 mg/kg | Up to 6.7-fold increase | [8] |
| OATD-02 (another arginase inhibitor) | Mouse Tumor Homogenate | 50 mg/kg | Up to 6.9-fold increase | [8] |
Signaling Pathways Modulated by Arginine Levels
The concentration of arginine within a cell critically influences key signaling pathways that regulate cell growth, proliferation, and stress responses. Numidargistat, by increasing arginine availability, can reverse the immunosuppressive effects of arginine depletion on these pathways in immune cells.
The mTOR Pathway: A Regulator of Cell Growth
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation.[11] Arginine availability is a key signal for mTORC1 activation.[12][13] In the presence of sufficient arginine, mTORC1 is active and promotes protein synthesis and cell proliferation.[14] In the TME, arginine depletion by arginase deactivates mTORC1 in T cells, leading to their anergy and suppressed proliferation. By restoring arginine levels, Numidargistat can reactivate the mTORC1 pathway in T cells, enhancing their anti-tumor activity.[15]
References
- 1. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. incb001158 - My Cancer Genome [mycancergenome.org]
- 6. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 12. Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application of Numidargistat Dihydrochloride in 3D Tumor Spheroid Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D cell cultures.[1][2] These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors.[1][3] Numidargistat dihydrochloride (also known as CB-1158) is a potent, orally active small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[4][5][6] Arginase is an enzyme that depletes the amino acid L-arginine, which is critical for the proliferation and activation of T-cells.[7][8] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other immune-suppressive cells can express high levels of arginase, leading to local L-arginine depletion and subsequent T-cell dysfunction, thereby allowing the tumor to evade the immune system.[7][9]
This compound, by inhibiting arginase, aims to restore L-arginine levels within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[7][8] This application note provides a framework and detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models, particularly in co-cultures with immune cells, to simulate the immune-tumor interface.
Mechanism of Action
This compound is a competitive inhibitor of arginase, preventing the hydrolysis of L-arginine to ornithine and urea.[7] The restoration of L-arginine levels in the tumor microenvironment is hypothesized to have a dual effect: it removes a key metabolic checkpoint that suppresses T-cell function and provides the necessary substrate for nitric oxide (NO) production by immune cells, which can have direct anti-tumor effects.[7][8]
Quantitative Data
The following tables summarize the inhibitory activity of this compound from preclinical studies.[4][6]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Source | IC50 (nM) |
| Arginase 1 | Recombinant Human | 86 |
| Arginase 2 | Recombinant Human | 296 |
| Arginase 1 | Human Granulocyte Lysate | 178 |
| Arginase 1 | Human Erythrocyte Lysate | 116 |
| Arginase 1 | Human Hepatocyte Lysate | 158 |
| Arginase 1 | Cancer Patient Plasma | 122 |
Table 2: Inhibitory Activity in Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 32 |
| K562 | Chronic Myelogenous Leukemia | 139 |
| Primary Human Hepatocytes | Normal | 210 |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of monoculture tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.[10]
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Prepare a single-cell suspension at a concentration of 2.5 x 104 cells/mL. The optimal seeding density should be determined empirically for each cell line.[10]
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate (resulting in 2,500 cells/well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.[10]
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of spent medium and adding 50 µL of fresh medium.[10]
Protocol 2: Co-culture of Tumor Spheroids with Immune Cells
This protocol outlines the addition of immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), to established tumor spheroids to model the tumor-immune microenvironment.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
(Optional) T-cell activation reagents (e.g., CD3/CD28 antibodies)
Procedure:
-
Generate tumor spheroids as described in Protocol 1. Allow them to compact for 3-4 days.
-
Thaw and culture cryopreserved PBMCs in complete RPMI-1640 medium.
-
(Optional) Pre-activate PBMCs for 24-48 hours with T-cell activation reagents according to the manufacturer's instructions.
-
After 3-4 days of spheroid formation, add PBMCs to the wells containing spheroids at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Co-culture the spheroids and immune cells for 48-96 hours.
Protocol 3: Treatment with this compound and Viability Assessment
This protocol details the treatment of tumor spheroids with this compound and the subsequent analysis of cell viability.
Materials:
-
Tumor spheroids (monoculture or co-culture)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D, PrestoBlue™, or a LIVE/DEAD imaging kit)[10]
-
Luminometer, fluorescence plate reader, or fluorescence microscope
Procedure:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
After spheroid formation (and optional addition of immune cells), carefully remove a portion of the medium and add the medium containing the desired concentration of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
For luminescence/fluorescence-based viability assays: a. Allow the plate to equilibrate to room temperature. b. Add the viability reagent to each well according to the manufacturer's protocol (e.g., add a volume of reagent equal to the volume of medium in the well). c. Incubate for the recommended time (e.g., 30 minutes for CellTiter-Glo® 3D). d. Read the signal using a plate reader.
-
For imaging-based viability assays (e.g., LIVE/DEAD): a. Add the LIVE/DEAD staining solution to each well. b. Incubate as recommended by the manufacturer. c. Image the spheroids using a fluorescence microscope or high-content imaging system.
-
Calculate cell viability relative to the vehicle-treated control wells.
Expected Outcomes and Data Interpretation
-
Monoculture Spheroids: this compound is not expected to be directly cytotoxic to most cancer cells.[4] Therefore, in monoculture spheroid models, significant changes in viability are not anticipated. This setup serves as an important control to confirm the lack of direct anti-tumor effects.
-
Co-culture Spheroids: In co-culture models with immune cells (especially non-activated or suppressed PBMCs), treatment with this compound is hypothesized to increase immune cell-mediated killing of tumor cells. This would be observed as a dose-dependent decrease in spheroid viability and size.
-
Analysis: Key endpoints for analysis include:
-
Spheroid Size and Morphology: Can be monitored throughout the experiment using brightfield microscopy. A reduction in size in the co-culture model would indicate treatment efficacy.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve of spheroid viability in the co-culture setting.
-
Immune Cell Infiltration: Spheroids can be fixed, sectioned, and analyzed by immunohistochemistry or immunofluorescence to visualize the infiltration of T-cells (e.g., CD8+ staining).
-
Conclusion
The use of 3D tumor spheroid co-culture models provides a powerful platform to investigate the immuno-modulatory effects of arginase inhibitors like this compound. These protocols offer a detailed guide for researchers to establish such models and evaluate the potential of this compound to reverse myeloid cell-mediated immune suppression and enhance anti-tumor immunity in a more physiologically relevant in vitro setting.
References
- 1. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Tumor Spheroid Models for In Vitro Therapeutic Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D Immuno-Oncology Cell Models | Agilent [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. incb001158 - My Cancer Genome [mycancergenome.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Tumor Spheroid Formation Assay [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following INCB01158 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB01158, also known as Numidargistat, is a potent and orally bioavailable small-molecule inhibitor of arginase-1 (ARG1) and, to a lesser extent, arginase-2 (ARG2).[1] Arginase is an enzyme that plays a critical role in the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and function of T cells and Natural Killer (NK) cells.[2][3] Myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils within the TME express high levels of arginase, leading to a localized L-arginine deficit that suppresses anti-tumor immune responses.[2][3] INCB01158 reverses this immunosuppressive mechanism by inhibiting arginase, thereby restoring L-arginine levels and enhancing the cytotoxic activities of T cells and NK cells against tumors.[2][3][4]
These application notes provide detailed protocols for the analysis of immune cell populations in preclinical models treated with INCB01158 using flow cytometry. The provided methodologies are designed to enable researchers to accurately quantify the changes in key immune cell subsets, particularly within the tumor microenvironment, following arginase inhibition.
Mechanism of Action of INCB01158
The anti-tumor activity of INCB01158 is primarily immune-mediated. By inhibiting arginase, INCB01158 increases the bioavailability of L-arginine in the TME. This restoration of L-arginine levels has several downstream effects that promote an anti-tumor immune response:
-
Enhanced T Cell Proliferation and Function: L-arginine is critical for T cell receptor (TCR) signaling and proliferation. Increased L-arginine levels promote the proliferation of cytotoxic CD8+ T cells and helper CD4+ T cells.
-
Increased NK Cell Activity: NK cells also require L-arginine for their cytotoxic functions. By restoring L-arginine, INCB01158 can enhance the ability of NK cells to recognize and kill tumor cells.
-
Modulation of Myeloid Cells: While the primary effect is on lymphocytes, the changes in the cytokine milieu resulting from increased T cell and NK cell activity can further modulate the function of myeloid cells within the TME, potentially shifting them towards a more pro-inflammatory phenotype.
The following diagram illustrates the signaling pathway affected by INCB01158.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tumors
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry analysis.
Materials:
-
RPMI-1640 medium with 5% FBS
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
-
gentleMACS Octo Dissociator with Heaters (or equivalent)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
Procedure:
-
Excise tumors from vehicle or INCB01158-treated mice.
-
Place tumors in a petri dish on ice with RPMI-1640 medium containing 5% FBS.
-
Mince the tumors into small pieces (1-2 mm) using a sterile scalpel or razor blade.
-
Transfer the minced tumor tissue into a gentleMACS C Tube containing the appropriate enzyme mix from the tumor dissociation kit.
-
Process the tissue using a gentleMACS Octo Dissociator with Heaters according to the manufacturer's instructions.
-
Following dissociation, filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with 10 mL of RPMI-1640 with 5% FBS.
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 1-2 minutes at room temperature.
-
Add 10 mL of PBS to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer. The cells are now ready for antibody staining.
Protocol 2: Flow Cytometry Staining of Tumor-Infiltrating Immune Cells
This protocol provides a representative antibody panel and staining procedure for the immunophenotyping of tumor-infiltrating lymphocytes and myeloid cells.
Materials:
-
Single-cell suspension from Protocol 1
-
Fc block (e.g., anti-mouse CD16/32 antibody)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
FACS buffer
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Flow cytometer
Antibody Panel:
A comprehensive antibody panel is crucial for resolving the different immune cell populations. The following table provides a suggested panel based on published studies with INCB01158.
| Target | Fluorochrome | Cell Population Identified |
| CD45 | BV510 | All hematopoietic cells |
| CD3e | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8a | BV605 | Cytotoxic T cells |
| CD25 | PE | Activated T cells, Regulatory T cells |
| NK1.1 | PerCP-Cy5.5 | NK cells |
| CD11b | APC-Cy7 | Myeloid cells |
| Gr-1 (Ly-6G/Ly-6C) | FITC | Granulocytes, MDSCs |
| F4/80 | BV421 | Macrophages |
Staining Procedure:
-
Aliquot 1 x 10^6 cells in 100 µL of FACS buffer into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add Fc block to each sample and incubate for 10 minutes at 4°C.
-
Without washing, add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Prepare a cocktail of the surface antibodies in FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer as described in step 4.
-
(Optional) If performing intracellular staining, proceed with a fixation and permeabilization kit according to the manufacturer's protocol, followed by intracellular antibody staining.
-
Resuspend the cells in 200-300 µL of FACS buffer for acquisition on the flow cytometer.
The following diagram outlines the experimental workflow for flow cytometry analysis.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the effect of INCB01158 on tumor-infiltrating immune cells. The data is presented as the mean percentage of the parent population ± SEM.
Table 1: Effect of INCB01158 on Tumor-Infiltrating T Cells in CT26 Tumor Model
| Cell Population | Vehicle Control (%) | INCB01158-Treated (%) | Fold Change | p-value |
| CD8+ of CD45+ | 4.5 ± 0.5 | 8.2 ± 0.9 | 1.82 | < 0.01 |
| CD4+ of CD45+ | 6.1 ± 0.7 | 7.5 ± 0.8 | 1.23 | > 0.05 |
| Activated CD8+ (CD25+) of CD8+ | 15.2 ± 2.1 | 35.8 ± 4.3 | 2.36 | < 0.001 |
Table 2: Effect of INCB01158 on Tumor-Infiltrating T Cells and NK Cells in B16-F10 Tumor Model
| Cell Population | Vehicle Control (%) | INCB01158-Treated (%) | Fold Change | p-value |
| CD8+ of CD45+ | 2.1 ± 0.3 | 4.5 ± 0.6 | 2.14 | < 0.01 |
| Activated CD8+ (CD25+) of CD8+ | 8.9 ± 1.5 | 22.4 ± 3.1 | 2.52 | < 0.01 |
| NK Cells (NK1.1+) of CD45+ | 1.8 ± 0.4 | 3.9 ± 0.7 | 2.17 | < 0.05 |
Table 3: Effect of INCB01158 on Tumor-Infiltrating Immune Cells in LLC Tumor Model
| Cell Population | Vehicle Control (%) | INCB01158-Treated (%) | Fold Change | p-value |
| CD8+ of CD45+ | 3.2 ± 0.4 | 5.9 ± 0.7 | 1.84 | < 0.01 |
| NK Cells (NK1.1+) of CD45+ | 2.5 ± 0.5 | 5.1 ± 0.9 | 2.04 | < 0.05 |
| Myeloid Cells (CD11b+) of CD45+ | 45.3 ± 5.1 | 38.1 ± 4.5 | 0.84 | > 0.05 |
Note: The data presented in the tables are representative and have been adapted from published preclinical studies for illustrative purposes.
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive analysis of immune cell populations following treatment with the arginase inhibitor INCB01158. The use of multi-color flow cytometry is essential for elucidating the mechanism of action of immunomodulatory agents and for identifying potential biomarkers of response. The consistent observation of increased tumor-infiltrating activated CD8+ T cells and NK cells across multiple preclinical models underscores the potential of arginase inhibition as a therapeutic strategy in immuno-oncology.[2][3] Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems and to expand the antibody panels to further characterize the complex interplay of immune cells within the tumor microenvironment.
References
- 1. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Activation and Proliferation with Numidargistat Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Numidargistat dihydrochloride (also known as CB-1158) is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase is a key enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[4] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other myeloid cells express high levels of arginase, leading to the depletion of L-arginine.[2][5] This L-arginine depletion impairs T-cell function by downregulating the T-cell receptor (TCR) CD3ζ chain, which is critical for signal transduction, thereby suppressing T-cell proliferation and cytokine production.[6][7]
This compound reverses this immunosuppressive mechanism by inhibiting arginase activity, thereby restoring extracellular L-arginine levels.[4][8] This restoration enhances T-cell activation, proliferation, and effector functions, making Numidargistat a promising agent in cancer immunotherapy, particularly in combination with other immunotherapies like checkpoint inhibitors.[6][9] These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell activation and proliferation in vitro.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Recombinant Human Arginase 1 | 86 | [1][2][3] |
| Recombinant Human Arginase 2 | 296 | [1][2][3] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [1][2] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [1][2] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [1][2] |
| Arginase 1 in Cancer Patient Plasma | 122 | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: Arginase produced by MDSCs depletes L-arginine, suppressing T-cell activation.
Caption: Numidargistat inhibits arginase, restoring L-arginine and enhancing T-cell function.
Caption: Workflow for assessing Numidargistat's effect on T-cell function in vitro.
Experimental Protocols
Protocol 1: In Vitro T-cell Proliferation Assay using CFSE Dilution
This protocol assesses the effect of Numidargistat on T-cell proliferation in a co-culture system with MDSCs.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
MDSCs (isolated from patient blood or generated in vitro)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
FACS buffer (PBS with 1% BSA and 0.01% NaN3)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate T-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using a pan-T-cell isolation kit if required.
-
Label T-cells with CFSE: Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 2.5 µM and incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
-
Co-culture setup: Seed 1 x 10^5 CFSE-labeled T-cells per well in a 96-well plate. Add MDSCs at a desired T-cell to MDSC ratio (e.g., 1:1, 2:1).
-
Treatment: Add this compound at various concentrations (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO or PBS).
-
Stimulation: Add anti-CD3/CD28 beads or antibodies to stimulate T-cell proliferation according to the manufacturer's instructions. Include unstimulated and stimulated control wells without MDSCs.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell population and measuring the dilution of CFSE fluorescence as an indicator of cell division.
Protocol 2: Analysis of T-cell Activation Markers by Flow Cytometry
This protocol measures the expression of early and late activation markers on T-cells following treatment with Numidargistat.
Materials:
-
Co-culture plate from Protocol 1 (or a separately prepared plate)
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
Fixable Viability Dye
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Culture: Set up the T-cell and MDSC co-culture with Numidargistat treatment and stimulation as described in Protocol 1. Incubate for 24-48 hours.
-
Cell Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells. c. Block Fc receptors with Fc block (e.g., human IgG) for 10 minutes on ice. d. Add the cocktail of fluorescently labeled antibodies against surface markers (CD3, CD4, CD8, CD25, CD69) and incubate for 30 minutes on ice in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on live, single lymphocytes, then on CD3+ T-cells. Further, gate on CD4+ and CD8+ populations and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for CD25 and CD69.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol quantifies the secretion of key T-cell cytokines, such as IFN-γ and IL-2, in the supernatant of co-cultures.
Materials:
-
Supernatants from the co-culture experiment (Protocol 1)
-
ELISA kits for human IFN-γ and IL-2
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Collect Supernatants: After the desired incubation period (e.g., 48-72 hours) in the co-culture experiment, centrifuge the plate and carefully collect the supernatants. Store at -80°C until use.
-
ELISA: Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions. This typically involves: a. Coating the plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding the collected supernatants and standards. d. Adding a detection antibody. e. Adding a substrate for color development. f. Stopping the reaction and reading the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 4: Arginase Activity Assay
This protocol measures the arginase activity in MDSC lysates to confirm the inhibitory effect of Numidargistat.
Materials:
-
MDSCs cultured with or without Numidargistat
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)
-
Arginase activity assay kit (e.g., from Sigma-Aldrich or Novus Biologicals) or individual reagents (Tris-HCl, MnCl2, L-arginine, and reagents for urea detection)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Lysis: Harvest approximately 1 x 10^6 MDSCs. Lyse the cells in 100 µL of lysis buffer for 10 minutes. Centrifuge at 13,000 x g for 10 minutes to remove cell debris.
-
Arginase Activation: Transfer the cell lysate to a new tube. Add Tris-HCl (50 mM, pH 7.5) containing 10 mM MnCl2. Heat at 55-60°C for 10 minutes to activate the arginase.
-
Arginase Reaction: Add L-arginine solution to the activated lysate and incubate at 37°C for 1-2 hours.
-
Urea Detection: Stop the reaction and measure the amount of urea produced using a colorimetric method as described in commercial kits. This typically involves the addition of a reagent that reacts with urea to produce a colored product.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the arginase activity based on a urea standard curve. Compare the activity in Numidargistat-treated samples to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of arginase-mediated immunosuppression and for developing novel cancer immunotherapies. The protocols outlined in these application notes provide a framework for studying the effects of Numidargistat on T-cell activation and proliferation. By restoring L-arginine levels in the cellular microenvironment, Numidargistat can effectively reverse a key mechanism of immune evasion, leading to enhanced anti-tumor T-cell responses. These assays can be adapted for various research needs, from basic mechanistic studies to preclinical evaluation of combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thermofisher.com [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. 精氨酸酶活性检测试剂盒 sufficient for 200 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting Numidargistat dihydrochloride solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting solubility challenges encountered with Numidargistat dihydrochloride in aqueous solutions. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful experimental outcomes.
Quick Reference: Solubility Profile
A summary of reported solubility data for this compound is presented below. Note that solubility can be influenced by various factors including temperature, pH, and the presence of excipients.
| Solvent System | Solubility | Observations |
| Water | 37.78 mg/mL (104.93 mM) | Requires sonication to dissolve.[1][2] |
| DMSO | 55 mg/mL (152.76 mM) | Requires sonication to dissolve.[1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 3.25 mg/mL (9.03 mM) | Results in a suspended solution.[3] |
| 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline | ≥ 2.75 mg/mL (7.64 mM) | Forms a clear solution.[3] |
| 5% DMSO / 95% (20% SBE-β-CD in Saline) | ≥ 1.38 mg/mL (3.83 mM) | Forms a clear solution.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in my aqueous buffer?
Complete dissolution can be challenging due to the compound's intrinsic properties. As a dihydrochloride salt of a molecule containing multiple ionizable groups (a boronic acid, a carboxylic acid, and two amines), its solubility is highly dependent on the pH of the solution. The boronic acid moiety, in particular, exists in a neutral, less soluble trigonal form at acidic pH and a more soluble, anionic tetrahedral form at pH values above its pKa.[2][4] If the pH of your buffer is not optimal, you may observe incomplete dissolution. Additionally, the kinetics of dissolution can be slow, and sufficient time and agitation may be required.
Q2: I observed a precipitate forming in my stock solution over time. What could be the cause?
Precipitation upon standing can indicate either that the initial solution was supersaturated or that the compound is degrading to a less soluble species. Boronic acids are known to be susceptible to oxidative degradation.[5] The stability of this compound in your specific aqueous buffer system and storage conditions (temperature, light exposure) should be considered. It is recommended to prepare fresh solutions for critical experiments and to store stock solutions under appropriate conditions (e.g., at -20°C or -80°C) for short periods.[3]
Q3: Can I use sonication or heating to dissolve this compound?
Yes, sonication is often recommended to aid in the dissolution of this compound in both water and DMSO.[1][2] Gentle heating (e.g., to 37°C) can also be employed to increase solubility.[2] However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound.
Q4: What is the expected pH of a solution of this compound dissolved in pure water?
As a dihydrochloride salt of a molecule with basic functional groups, dissolving this compound in unbuffered water will likely result in an acidic pH. This acidic environment may not be optimal for achieving maximum solubility, as the boronic acid and carboxylic acid groups will be protonated, reducing their contribution to aqueous solubility.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with this compound.
Problem 1: Incomplete Dissolution in Aqueous Buffer
Initial Checks:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and that its purity is within acceptable limits.
-
Accurate Weighing and Calculation: Double-check all calculations for concentration and ensure accurate weighing of the compound.
Troubleshooting Steps:
-
pH Adjustment: The ionization state of Numidargistat is critical for its solubility.
-
Rationale: As a molecule with multiple ionizable groups, its net charge and, consequently, its solubility are highly pH-dependent. Boronic acids are more soluble in their ionized (tetrahedral) form, which is favored at higher pH.[4]
-
Action: Systematically vary the pH of your buffer. Start with a neutral pH (e.g., 7.4) and adjust upwards or downwards. Given the presence of amino groups, a slightly acidic to neutral pH might be a good starting point to balance the ionization of all functional groups.
-
-
Use of Co-solvents:
-
Rationale: Co-solvents can reduce the polarity of the aqueous medium, which can enhance the solubility of organic molecules.
-
Action: Introduce a small percentage (e.g., 1-10%) of a water-miscible organic solvent such as DMSO, ethanol, or PEG300 into your aqueous buffer.[3] Be mindful that co-solvents can affect downstream biological assays.
-
-
Inclusion of Surfactants:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[6][7]
-
Action: Add a low concentration of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, to your buffer.[3] As with co-solvents, ensure compatibility with your experimental system.
-
-
Complexation Agents:
Problem 2: Precipitation After Initial Dissolution
Initial Checks:
-
Visual Inspection: Examine the precipitate under a microscope to assess its morphology (e.g., crystalline, amorphous).
-
Temperature and Storage: Note the temperature at which the precipitation occurred and the storage conditions of the solution.
Troubleshooting Steps:
-
Determine Kinetic vs. Thermodynamic Solubility:
-
Rationale: A kinetically soluble solution may be supersaturated and prone to precipitation over time as it equilibrates to its lower thermodynamic solubility.
-
Action: Perform a thermodynamic solubility experiment (see protocols below) to determine the true equilibrium solubility under your experimental conditions.
-
-
Evaluate Compound Stability:
-
Rationale: Degradation can lead to the formation of less soluble byproducts. Boronic acids can be susceptible to hydrolysis and oxidation.[5]
-
Action: Analyze the precipitate and the remaining solution by HPLC or LC-MS to identify any degradation products. Consider performing a forced degradation study under acidic, basic, and oxidative conditions to understand the stability profile of Numidargistat.
-
-
Optimize Formulation:
-
Rationale: The choice of buffer components, pH, and excipients can significantly impact the long-term stability of the solution.
-
Action: Re-evaluate the formulation based on the stability data. For instance, if oxidation is an issue, consider de-gassing the solvent or adding antioxidants. If hydrolysis is pH-dependent, maintain the solution at a pH where the compound is most stable.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)
This protocol provides a rapid assessment of the apparent solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Filtration plate or centrifugation capability
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer to achieve the desired final concentration (e.g., 100 µM).
-
Seal the plate and shake at room temperature for 2 hours.
-
Separate the undissolved solid by either centrifuging the plate and taking the supernatant or by filtering the solution through a filtration plate.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility, which is a more accurate measure of a compound's intrinsic solubility.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Filtration system (e.g., 0.22 µm syringe filter)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is visible undissolved solid.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
Visualizing Troubleshooting and Key Concepts
The following diagrams illustrate the key factors influencing this compound solubility and a logical workflow for troubleshooting.
Caption: Key factors affecting the aqueous solubility of this compound.
Caption: A workflow for troubleshooting incomplete dissolution of this compound.
Caption: pH-dependent equilibrium of the boronic acid moiety in Numidargistat.
References
- 1. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Numidargistat Dihydrochloride for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Numidargistat dihydrochloride (also known as CB-1158) in in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea.[3] By inhibiting arginase, Numidargistat restores L-arginine levels in the cellular microenvironment.[3][4] This is particularly important in the context of cancer immunotherapy, as tumor-infiltrating myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, can express high levels of arginase, leading to L-arginine depletion and subsequent suppression of T-cell proliferation and activation.[3][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and culture conditions. However, based on its IC50 values, a good starting point for most cell-based assays is in the low micromolar range. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, it is recommended to prepare a stock solution in an appropriate solvent like DMSO or water.[1] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound cytotoxic to cells?
A4: Numidargistat has been reported to not be directly cytotoxic to murine cancer cell lines.[1][2] However, it is always good practice to assess the cytotoxicity of any compound in your specific cell line of interest using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration used may be too low to effectively inhibit arginase in your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 100 µM) to determine the optimal inhibitory concentration. |
| Low Arginase Activity: The cell line you are using may have low endogenous arginase activity. | Confirm arginase expression and activity in your cell line using qPCR, western blot, or an arginase activity assay. Consider using cells known to have high arginase activity or co-culture systems with myeloid cells. | |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Compound Precipitation: The compound may be precipitating out of solution at the working concentration. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing a fresh dilution from the stock or consider using a lower concentration. Ensure the solvent concentration is not too high. | |
| Unexpected Cytotoxicity | High Compound Concentration: The concentration used may be too high for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target | System | IC50 Value | Reference |
| Recombinant Human Arginase 1 | Enzyme Assay | 86 nM | [1][2] |
| Recombinant Human Arginase 2 | Enzyme Assay | 296 nM | [1][2] |
| Native Arginase 1 in Human Granulocyte Lysate | Cell Lysate Assay | 178 nM | [1] |
| Native Arginase 1 in Human Erythrocyte Lysate | Cell Lysate Assay | 116 nM | [1] |
| Native Arginase 1 in Human Hepatocyte Lysate | Cell Lysate Assay | 158 nM | [1] |
| Arginase in Human HepG2 Cells | Cell-Based Assay | 32 µM | [1][2] |
| Arginase in Human K562 Cells | Cell-Based Assay | 139 µM | [1][2] |
| Arginase in Primary Human Hepatocytes | Cell-Based Assay | 210 µM | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a T-cell Proliferation Assay
This protocol describes a general workflow to determine the effective concentration of this compound for restoring T-cell proliferation in a co-culture system with arginase-expressing myeloid cells.
-
Cell Preparation:
-
Isolate T-cells and myeloid cells (e.g., MDSCs) from your source of interest (e.g., human PBMCs, mouse splenocytes).
-
Label T-cells with a proliferation dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Seed the myeloid cells in a 96-well plate.
-
Prepare a serial dilution of this compound in complete cell culture medium. Recommended starting range: 10 nM to 50 µM.
-
Add the diluted this compound or vehicle control (medium with solvent) to the wells containing myeloid cells and incubate for 1-2 hours.
-
Add the labeled T-cells to the wells at a specific T-cell to myeloid cell ratio (e.g., 2:1).
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or PHA).
-
-
Incubation and Analysis:
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, gating on the T-cell population and measuring the dilution of the proliferation dye.
-
-
Data Interpretation:
-
Calculate the percentage of proliferating T-cells in each condition.
-
Plot the percentage of proliferation against the concentration of this compound to determine the EC50 (the concentration that restores proliferation by 50%).
-
Visualizations
References
CB-1158 Technical Support Center: Minimizing Off-Target Effects in Research Models
Welcome to the technical support center for CB-1158, a potent and selective inhibitor of arginase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CB-1158 in experimental models and to address potential issues that may arise during its application. Our goal is to help you achieve reliable and reproducible results by minimizing potential off-target effects and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CB-1158?
CB-1158 is a small molecule inhibitor of arginase, with potent activity against both arginase 1 (ARG1) and arginase 2 (ARG2).[1] Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea. In the tumor microenvironment, arginase produced by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells depletes L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, CB-1158 increases the bioavailability of L-arginine, thereby restoring T-cell function and enhancing anti-tumor immunity.[2]
Q2: Is CB-1158 specific for arginase? Have significant off-target effects been reported?
CB-1158 is a highly potent and specific inhibitor of arginase.[2] Preclinical and early clinical studies have shown that it is generally well-tolerated, with no significant off-target toxicities reported.[3][4] The primary effects of CB-1158 are directly related to its on-target inhibition of arginase. However, as with any potent biological modulator, it is crucial to design experiments carefully to distinguish between on-target and potential, unforeseen off-target effects.
Q3: What are the IC50 values for CB-1158 against its primary targets?
The inhibitory potency of CB-1158 has been determined against recombinant human arginase 1 and 2.
| Target Enzyme | IC50 (nM) |
| Recombinant Human Arginase 1 (ARG1) | 86 |
| Recombinant Human Arginase 2 (ARG2) | 296 |
| Data sourced from MedchemExpress.[1] |
Q4: Can inhibition of arginase by CB-1158 affect the urea cycle?
Yes, this is a potential on-target, off-tissue effect to be aware of. Arginase 1 is a key enzyme in the hepatic urea cycle, which is responsible for the detoxification of ammonia.[5] While CB-1158 is designed to target arginase in the tumor microenvironment, systemic administration could potentially inhibit hepatic arginase and disrupt the urea cycle.[6][7] However, studies have shown that CB-1158 is well-tolerated, suggesting that significant disruption of the urea cycle is not a common adverse event at therapeutic doses.[3][4] Researchers should be mindful of this potential and consider monitoring relevant biomarkers if concerns arise in specific experimental models.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you might encounter during your experiments with CB-1158.
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | Inconsistent cell seeding, improper mixing of reagents, edge effects in microplates, temperature or pH fluctuations. | Ensure uniform cell seeding density. Thoroughly mix all reagents before use. Avoid using the outer wells of microplates or fill them with media to maintain humidity. Use a temperature-controlled incubator and ensure the pH of the media is stable. |
| Lower than expected potency (high IC50) | Incorrect drug concentration, degradation of CB-1158, high cell density, substrate competition. | Verify the concentration of your CB-1158 stock solution. Prepare fresh dilutions for each experiment. Optimize cell density to ensure adequate inhibitor-to-target ratio. Ensure the L-arginine concentration in your media is controlled and consistent across experiments. |
| No observable effect of CB-1158 | Low or absent arginase expression in the cell line, inactive compound, incorrect assay endpoint. | Confirm arginase expression in your cell model using techniques like qPCR or Western blot. Test the activity of CB-1158 in a cell-free arginase activity assay. Ensure your assay endpoint (e.g., T-cell proliferation, urea production) is appropriate to measure the effects of arginase inhibition. |
In Vivo Model Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of anti-tumor efficacy | Immunocompromised animal model, insufficient dose or dosing frequency, incorrect route of administration, tumor model insensitive to immune modulation. | The anti-tumor effect of CB-1158 is immune-mediated; use immunocompetent mouse models (e.g., syngeneic models).[2] The recommended oral dose is 100 mg/kg, administered twice daily.[1][4] Ensure proper oral gavage technique. Select tumor models known to be infiltrated by immunosuppressive myeloid cells. |
| Unexpected toxicity or weight loss | On-target inhibition of the urea cycle, incorrect vehicle, animal stress. | Monitor for signs of hyperammonemia. Use water as the vehicle for CB-1158 administration.[4] Ensure proper animal handling techniques to minimize stress. |
| High variability in tumor growth between animals | Inconsistent tumor cell implantation, variability in immune response among animals. | Standardize tumor cell implantation technique to ensure consistent tumor take and initial size. Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
In Vitro Arginase Inhibition Assay in Cell Lysates
This protocol is adapted from methodologies used in the characterization of arginase inhibitors.
-
Cell Culture and Lysis:
-
Culture arginase-expressing cells (e.g., HepG2) to ~80% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Arginase Activity Assay:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4) containing 10 mM L-arginine and 200 µM MnCl2.[8]
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add serial dilutions of CB-1158 (or vehicle control) to the wells.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and measure the amount of urea produced using a colorimetric assay.
-
In Vivo Murine Tumor Model Protocol
This protocol is a general guideline based on published studies with CB-1158.[1][4]
-
Animal Model and Tumor Implantation:
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Inject a suitable number of tumor cells (e.g., 1x10^6 LLC or CT26 cells) subcutaneously into the flank.
-
-
CB-1158 Dosing:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis (e.g., measurement of L-arginine levels).
-
Tumors can also be processed for immune cell profiling by flow cytometry or immunohistochemistry.
-
Visualizations
CB-1158 Mechanism of Action
Caption: CB-1158 inhibits arginase, preventing L-arginine depletion and reversing T-cell suppression.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating CB-1158 efficacy in a murine tumor model.
Troubleshooting Logic for In Vitro Assays
Caption: A logical workflow for troubleshooting unexpected results in in vitro experiments with CB-1158.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 8. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
Navigating Numidargistat Dihydrochloride Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address potential inconsistencies and challenges in studies involving Numidargistat dihydrochloride (also known as CB-1158). By offering detailed troubleshooting guides, frequently asked questions, and standardized protocols, we aim to foster more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Numidargistat is a potent, orally available inhibitor of arginase, an enzyme that hydrolyzes the amino acid L-arginine into ornithine and urea.[1][2] By inhibiting arginase, Numidargistat restores L-arginine levels in the tumor microenvironment.[1][2] This restoration enhances the anti-tumor immune response by promoting the proliferation and activation of T-cells and increasing the production of nitric oxide and pro-inflammatory cytokines.[1][2]
Q2: What are the reported IC50 values for this compound?
The inhibitory activity of Numidargistat varies between the two arginase isoforms and the experimental system.
| Target | System | IC50 (nM) |
| Arginase 1 (ARG1) | Recombinant Human | 86[3][4] |
| Arginase 2 (ARG2) | Recombinant Human | 296[3][4] |
| Arginase 1 (ARG1) | Native, Human Granulocyte Lysate | 178[3] |
| Arginase 1 (ARG1) | Native, Human Erythrocyte Lysate | 116[3] |
| Arginase 1 (ARG1) | Native, Human Hepatocyte Lysate | 158[3] |
| Arginase 1 (ARG1) | Cancer Patient Plasma | 122[3] |
Q3: Is this compound cytotoxic to cancer cells?
Numidargistat is not directly cytotoxic to murine cancer cell lines.[3] Its anti-tumor activity is primarily derived from its immunomodulatory effects by inhibiting arginase produced by myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages.[1][2][5]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in this compound experiments.
Issue 1: Lower than Expected In Vitro Efficacy
Potential Cause 1: Low Intracellular Activity.
Numidargistat has been reported to have low intracellular activity, with IC50 values in the micromolar range for some cell lines (e.g., 32 µM for HepG2, 139 µM for K562).[3][6] This contrasts with its potent inhibition of extracellular and recombinant arginase.[3][6]
Troubleshooting Steps:
-
Assay Selection: Prioritize assays that measure the inhibition of extracellular arginase activity or use cell lysates rather than whole cells if intracellular activity is not the primary focus.
-
Cell Line Selection: Choose cell lines known to express high levels of extracellular arginase or have well-characterized responses to arginase inhibition.
-
Incubation Time: Optimize incubation times to allow for sufficient compound uptake if intracellular effects are being investigated.
Potential Cause 2: Low Arginase Expression in the Chosen Cell Line.
The efficacy of Numidargistat is dependent on the presence of its target, arginase.
Troubleshooting Steps:
-
Target Expression Analysis: Confirm arginase 1 and/or arginase 2 expression in your chosen cell line at both the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry).
-
Literature Review: Consult the literature to identify cell lines with well-documented arginase expression and function.
Issue 2: High Variability in In Vivo Tumor Growth Inhibition
Potential Cause 1: Suboptimal Dosing Regimen.
Numidargistat has a reported short half-life of approximately 6 hours, which may necessitate a specific dosing schedule to maintain effective concentrations.[6]
Troubleshooting Steps:
-
Dosing Frequency: Administer Numidargistat twice daily (p.o.) as has been reported in multiple mouse models.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If feasible, conduct pilot PK/PD studies to determine the optimal dosing regimen for your specific animal model and tumor type.
Potential Cause 2: Improper Formulation.
The solubility and stability of the compound can significantly impact its bioavailability and efficacy.
Troubleshooting Steps:
-
Follow Recommended Protocols: Utilize established formulation protocols. For example, a suspension for oral gavage can be prepared by adding a 10% DMSO stock solution to a 90% solution of 20% SBE-β-CD in saline.[3]
-
Fresh Preparation: Prepare the working solution for in vivo experiments freshly on the day of use to ensure stability.[3][7]
-
Solubility Aids: If precipitation occurs, heating and/or sonication can be used to aid dissolution.[3][7]
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Potential Cause: Differential Activity Against Arginase Isoforms and Compartments.
Numidargistat is a more potent inhibitor of arginase 1 than arginase 2 and exhibits greater activity against extracellular arginase.[3][8] The in vivo tumor microenvironment is a complex interplay of different cell types expressing varying levels of arginase isoforms in both intracellular and extracellular compartments.
Troubleshooting Steps:
-
Tumor Microenvironment Analysis: Characterize the immune cell infiltrate and arginase expression profile of your in vivo tumor model. Models with high levels of MDSCs expressing extracellular arginase 1 may be more responsive.
-
Combination Therapies: Consider combining Numidargistat with other agents, such as checkpoint inhibitors (e.g., anti-PD-L1), which has shown to enhance anti-tumor effects.[3][7]
Experimental Protocols
In Vitro Intracellular Arginase Activity Assay
This protocol is adapted from methodologies used for arginase-expressing cell lines such as HepG2 and K-562.[3]
-
Cell Seeding:
-
HepG2: Seed 100,000 cells per well one day prior to treatment.
-
K-562: Seed 200,000 cells per well on the day of treatment.
-
-
Treatment:
-
Prepare a dose-titration of this compound in SILAC RPMI-1640 media containing 5% heat-inactivated and dialyzed FBS, antibiotics/anti-mycotic, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.
-
Treat the cells with the prepared media.
-
-
Urea Measurement:
-
After 24 hours, harvest the medium.
-
Determine the concentration of urea generated. Use wells containing media without cells as a background control.
-
In Vivo Tumor Model Protocol
This is a general protocol based on studies in mice.[3]
-
Tumor Implantation:
-
For 4T1 tumors, inject 10^5 cells orthotopically into the mammary fat pad.
-
For other tumor models (e.g., CT26), inject 10^6 cells subcutaneously in the right flank.
-
-
Treatment Administration:
-
Begin treatment one day after tumor implantation.
-
Administer this compound by oral gavage at 100 mg/kg, twice per day.
-
The control group receives the vehicle (e.g., water) on the same schedule.
-
-
Monitoring:
-
Measure tumor volume using digital calipers (length × width × width/2) and record body weight three times per week.
-
Visualizations
Caption: Mechanism of action of Numidargistat in the tumor microenvironment.
Caption: A generalized workflow for in vivo efficacy studies of Numidargistat.
References
- 1. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. incb001158 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Numidargistat Dihydrochloride Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common animal models?
A1: this compound is known to be a potent and orally active arginase inhibitor.[1][2] Preclinical studies have demonstrated its oral bioavailability in rodents.[3] While specific percentages for oral bioavailability (F%) in various animal models are not always publicly disclosed, the compound has been described as having high oral bioavailability in mice and rats. One publication mentioned a human oral bioavailability of 52%, which may provide some context. For another proline-derived arginase inhibitor, oral bioavailability was reported as 43% in mice and 25% in rats.[4]
Q2: What is a suitable vehicle for oral administration of this compound to mice?
A2: In published preclinical studies, this compound has been successfully administered to mice by oral gavage formulated simply in water.[3] For researchers encountering solubility challenges, several alternative formulations have been developed to create either a clear solution or a suspension suitable for in vivo use. These formulations often include common excipients such as DMSO, PEG300, Tween-80, and Captisol® (SBE-β-CD).[1][5]
Q3: How does this compound exert its effect after oral administration?
A3: Numidargistat is an inhibitor of the enzyme arginase.[6][2] Arginase is produced by certain immune cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, within the tumor microenvironment. This enzyme depletes the amino acid L-arginine, which is essential for the activation and proliferation of cancer-fighting T-cells and Natural Killer (NK) cells. By inhibiting arginase, Numidargistat restores L-arginine levels, thereby reversing this immunosuppressive mechanism and allowing T-cells and NK cells to mount an effective anti-tumor response.[6][3]
Q4: Are there any known challenges associated with the oral delivery of boronic acid-containing compounds like Numidargistat?
A4: Boronic acids are a unique class of compounds. While Numidargistat has shown good oral bioavailability, some boronic acid derivatives can face challenges related to their physicochemical properties. These can include potential interactions with sugars and glycoproteins, which might affect their metabolism and absorption. However, the introduction of a boronic acid group has also been shown to potentially improve the pharmacokinetic characteristics of some molecules by, for instance, reducing first-pass metabolism.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or inconsistent plasma concentrations of Numidargistat | Poor solubility of the compound in the chosen vehicle. | Prepare a formulation to enhance solubility. Options include using a co-solvent system (e.g., DMSO, PEG300) or a complexing agent like SBE-β-CD. (See Experimental Protocols section for detailed formulation recipes).[1][5] |
| Improper oral gavage technique. | Ensure proper training in oral gavage for the specific animal model. Verify the correct placement of the gavage needle to ensure the full dose reaches the stomach. | |
| High first-pass metabolism. | While Numidargistat is designed for oral activity, if high first-pass metabolism is suspected, consider co-administration with an inhibitor of relevant metabolic enzymes, though this would be an experimental approach. | |
| Precipitation of the compound in the formulation upon standing. | The formulation is a suspension and has settled. | Ensure the suspension is thoroughly re-suspended (e.g., by vortexing) immediately before each administration. |
| Supersaturation of the compound in the vehicle. | Prepare fresh formulations regularly. If using a co-solvent system, ensure the proportions are accurate. Consider using a formulation that yields a clear solution if precipitation is a persistent issue.[1][5] | |
| Animal distress or adverse effects after oral administration. | The vehicle itself may be causing irritation. | If using a high concentration of DMSO or other organic solvents, consider alternative, more biocompatible formulations. Formulations with SBE-β-CD are generally well-tolerated. |
| Incorrect gavage technique leading to esophageal or stomach injury. | Review and refine the oral gavage procedure. Ensure the gavage needle is of the appropriate size and is inserted gently without force. | |
| Difficulty achieving desired pharmacodynamic effect (e.g., no significant increase in plasma arginine). | Insufficient dose or exposure. | Confirm the accuracy of the administered dose. Consider increasing the dose or the frequency of administration (e.g., from once to twice daily) as has been done in some preclinical studies.[1][3] |
| Variability in absorption between animals. | Ensure animals are fasted for a consistent period before dosing, as food can affect the absorption of some drugs. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Arginase Inhibitors
| Compound | Animal Species | Oral Bioavailability (F%) | Reference |
| Numidargistat (CB-1158) | Human | 52% | [9] |
| Proline-derived Arginase Inhibitor | Mouse | 43% | [4] |
| Proline-derived Arginase Inhibitor | Rat | 25% | [4] |
| OATD-02 | Mouse | 13% | [9] |
| OATD-02 | Rat | 30% | [9] |
| OATD-02 | Dog | 61% | [9] |
Note: Direct comparative oral bioavailability data for this compound in mouse, rat, and dog is not publicly available. The data for the proline-derived arginase inhibitor and OATD-02 are included to provide context for compounds with a similar mechanism of action.
Experimental Protocols
Protocol 1: Preparation of a Clear Solution Formulation
This protocol is adapted from formulations suggested for in vivo animal studies.[1][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle by mixing the solvents in the following proportions: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.
-
To prepare a stock solution, weigh the required amount of this compound and add it to the vehicle.
-
To aid dissolution, gently warm the mixture and/or use an ultrasonic bath until a clear solution is obtained.
-
This formulation can yield a clear solution of at least 2.75 mg/mL.
Protocol 2: Preparation of a Suspended Solution Formulation with SBE-β-CD
This protocol is based on a formulation designed to improve the solubility of this compound.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
First, dissolve the this compound in DMSO to create a concentrated stock solution.
-
For the final formulation, add the DMSO stock solution to the 20% SBE-β-CD in saline. For example, to achieve a final concentration with 10% DMSO, add 1 part of the DMSO stock to 9 parts of the SBE-β-CD solution.
-
Mix thoroughly. This can result in a suspended solution that may require sonication to achieve homogeneity. This method can yield a suspended solution of approximately 3.25 mg/mL.
Protocol 3: Oral Gavage Administration in Mice
This is a general protocol for oral gavage in mice.
Materials:
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe
-
Prepared this compound formulation
Procedure:
-
Accurately weigh the mouse to calculate the correct dosing volume.
-
Properly restrain the mouse to immobilize its head and straighten its back.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of Numidargistat.
Caption: Mechanism of action of Numidargistat in the tumor microenvironment.
Caption: Troubleshooting logic for inconsistent bioavailability of Numidargistat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Stability of Numidargistat dihydrochloride stock solutions and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Numidargistat dihydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C, protected from moisture and light.[1][2] It is recommended to store it under a nitrogen atmosphere.[1] Under these conditions, the compound is stable for at least 4 years.[2] For short-term shipping, ambient temperature is acceptable for a few weeks.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] Water can also be used, but may require sonication to achieve dissolution.[1][4]
Q3: How long are stock solutions of this compound stable?
A3: The stability of stock solutions depends on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months.[1] At -20°C, the stability is reduced to 1 month.[1] It is crucial to store the solutions protected from moisture and under a nitrogen atmosphere.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What should I do if I observe precipitation in my stock solution?
A4: If precipitation or phase separation occurs during preparation or after storage, gentle warming and/or sonication can be used to aid in redissolving the compound.[1] Ensure the solution is clear before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Solid | Low solubility in the chosen solvent at room temperature. | Use an ultrasonic bath to aid dissolution.[1][4] Gentle warming to 37°C can also help increase solubility.[4] For aqueous solutions, consider preparing a higher concentration stock in DMSO first and then diluting it into your aqueous buffer. |
| Precipitation in Stock Solution Upon Freezing | The concentration of the stock solution may be too high for the solvent at low temperatures. | Try preparing a slightly more dilute stock solution. Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved. Gentle warming and sonication can be used if necessary.[1] |
| Reduced Compound Activity | Improper storage of stock solution (e.g., repeated freeze-thaw cycles, exposure to light or air). | Prepare fresh stock solutions and store them as recommended (-80°C for up to 6 months, -20°C for up to 1 month).[1] Aliquot solutions to minimize freeze-thaw cycles. Protect from light and store under nitrogen if possible.[1] |
Data Summary
Table 1: Long-Term Storage of Solid this compound
| Storage Condition | Duration | Notes |
| -20°C | ≥ 4 years | Store away from moisture and light.[2] Storing under nitrogen is recommended.[1] |
| Room Temperature | A few weeks | Acceptable for short-term shipping.[3] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. Store under nitrogen and away from moisture.[1] |
| -20°C | 1 month | Suitable for short-term storage. Store under nitrogen and away from moisture.[1] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 55 mg/mL (152.76 mM) | May require sonication.[1][4] |
| Water | 37.78 mg/mL (104.93 mM) | May require sonication.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.25 mg/mL (9.03 mM) | Results in a suspended solution; requires sonication.[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.75 mg/mL (7.64 mM) | Results in a clear solution.[1] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 1.38 mg/mL (3.83 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 360.04 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 3.6 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution to facilitate dissolution. If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear. Gentle warming to 37°C can also be applied.
-
Storage:
-
Handling: Before use, thaw the aliquot at room temperature and ensure the solution is clear. Avoid repeated freeze-thaw cycles.
Visualized Workflow
Caption: Workflow for handling and storing this compound.
References
Identifying and mitigating potential toxicity of INCB01158 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the arginase inhibitor INCB01158 in cell line-based experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with INCB01158.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, XTT). | Inconsistent cell seeding: Uneven cell distribution across wells. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge effects: Evaporation from wells on the plate periphery. | Fill the outer wells with sterile PBS or media without cells to maintain humidity. | |
| Compound precipitation: INCB01158 precipitating out of solution at the working concentration. | Visually inspect the media for any precipitate after adding INCB01158. If precipitation occurs, consider lowering the concentration or using a different solvent system (ensure solvent controls are included). | |
| Pipetting errors: Inaccurate dispensing of cells, media, or compound. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well variation. | |
| Unexpectedly high or low cytotoxicity. | Incorrect concentration of INCB01158: Errors in dilution calculations. | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions for each experiment. |
| Cell line sensitivity: Different cell lines exhibit varying sensitivity to arginase inhibition. | Titrate INCB01158 over a wide concentration range to determine the optimal working concentration for your specific cell line. | |
| Arginine depletion in media: Arginase activity in some cell lines can deplete arginine, affecting proliferation independently of INCB01158's direct effects. | Supplement the culture media with L-arginine to ensure its availability is not a limiting factor in your experimental setup.[1] | |
| Difficulty in reproducing results. | Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| Variability in serum lots: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and other components. | Test new lots of FBS before use in critical experiments and, if possible, use a single lot for a series of experiments. | |
| Compound stability: INCB01158 may degrade over time, especially if not stored correctly. | Store INCB01158 according to the manufacturer's instructions. Prepare fresh working solutions from a frozen stock for each experiment. | |
| Apoptosis assay (Annexin V/PI) shows high necrosis in control cells. | Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes. | Optimize trypsinization time and centrifuge cells at a lower speed. Handle cells gently during washing steps. |
| Contamination: Mycoplasma or bacterial contamination can induce cell death. | Regularly test your cell lines for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of INCB01158?
INCB01158, also known as Numidargistat, is a potent and selective inhibitor of the enzymes arginase-1 (ARG1) and arginase-2 (ARG2). Arginase metabolizes the amino acid L-arginine into ornithine and urea. By inhibiting arginase, INCB01158 increases the extracellular concentration of L-arginine. This has two main downstream effects:
-
Immune modulation: In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) express high levels of arginase, which depletes L-arginine. T-cells require L-arginine for their proliferation and activation. By blocking arginase, INCB01158 restores L-arginine levels, thereby enhancing T-cell-mediated anti-tumor immunity.
-
Inhibition of polyamine synthesis: L-ornithine, the product of the arginase reaction, is a precursor for the synthesis of polyamines. Polyamines are essential for cell proliferation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]
2. What are the known IC50 values for INCB01158?
The half-maximal inhibitory concentration (IC50) of INCB01158 varies depending on the target and the assay system.
| Target | IC50 Value |
| Recombinant Human Arginase 1 | 86 nM[3] |
| Recombinant Human Arginase 2 | 296 nM[3] |
| Native Arginase 1 in human granulocyte lysate | 178 nM[3] |
| Native Arginase 1 in human erythrocyte lysate | 116 nM[3] |
| Native Arginase 1 in human hepatocyte lysate | 158 nM[3] |
| Arginase in HepG2 human liver cancer cells | 32 µM[3] |
| Arginase in K562 human myelogenous leukemia cells | 139 µM[3] |
| Arginase in primary human hepatocytes | 210 µM[3] |
3. Are there any known off-target effects of INCB01158?
INCB01158 is a selective inhibitor of arginase. Studies have shown that it has no effect on Nitric Oxide Synthase (NOS), another enzyme that utilizes L-arginine as a substrate.[3] However, as with any small molecule inhibitor, off-target effects are a possibility. It is recommended to include appropriate controls in your experiments to account for any potential off-target activities.
4. How should I prepare and store INCB01158?
For in vitro experiments, INCB01158 is typically dissolved in an organic solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
5. What are the expected morphological changes in cells treated with INCB01158?
The morphological changes observed will depend on the cell line and the concentration of INCB01158 used. In sensitive cell lines, you may observe signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. You may also see a decrease in cell density due to the inhibition of proliferation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[4][5][6][7]
Materials:
-
96-well flat-bottom plates
-
INCB01158
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of INCB01158. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.[8][9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of INCB01158 for the appropriate duration.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Mechanism of INCB01158 action.
Caption: General experimental workflow for assessing INCB01158 toxicity.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase-induced cell death pathways and metabolic changes in cancer cells are not altered by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Polyamine Synthesis Pathway Is Synthetically Lethal with Loss of Argininosuccinate Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the Arginase Pathway in the Context of Microbial Pathogenesis: A Metabolic Enzyme Moonlighting as an Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pivotal Advance: Arginase-1-independent polyamine production stimulates the expression of IL-4-induced alternatively activated macrophage markers while inhibiting LPS-induced expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine and the metabolic regulation of nitric oxide synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Variability in Numidargistat Dihydrochloride Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with Numidargistat dihydrochloride. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as CB-1158, is a potent, orally bioavailable small molecule inhibitor of the enzymes arginase 1 (ARG1) and arginase 2 (ARG2).[1] Arginase is responsible for the hydrolysis of L-arginine into L-ornithine and urea.[2][3][4] By inhibiting arginase, this compound increases the bioavailability of L-arginine. This is significant in immuno-oncology, as cancer cells can overexpress arginase to deplete L-arginine in the tumor microenvironment, thereby suppressing the anti-tumor activity of T-cells.[5] Restoring L-arginine levels enhances the production of nitric oxide (NO) via nitric oxide synthase (NOS), which can promote an anti-tumor immune response.[6]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, such as the specific arginase isoform and the assay system used. Reported IC50 values are generally in the nanomolar range for recombinant human enzymes.
| Arginase Isoform | IC50 (nM) | Source |
| Recombinant Human Arginase 1 (ARG1) | 86 | [1] |
| Recombinant Human Arginase 2 (ARG2) | 296 | [1] |
| Native ARG1 in human granulocyte lysate | 178 | [1] |
| Native ARG1 in human erythrocyte lysate | 116 | [1] |
| Native ARG1 in human hepatocyte lysate | 158 | [1] |
| Arginase in human cancer patient plasma | 122 | [1] |
In cell-based assays, the IC50 values can be higher, for example, in the micromolar range for cell lines like HepG2 and K562.[1]
Q3: What are the common sources of experimental variability in this compound assays?
Several factors can contribute to variability in assays involving this compound:
-
Reagent Preparation and Storage: Improper handling, storage, or preparation of this compound stock solutions can lead to degradation and inaccurate concentrations.
-
Assay Conditions: Variations in temperature, pH, incubation times, and substrate (L-arginine) concentration can significantly impact enzyme kinetics and inhibitor potency.
-
Biological Sample Integrity: For assays using cell lysates or tissue homogenates, the sample collection, processing, and storage procedures are critical for maintaining enzyme activity. High endogenous urea levels in samples can also interfere with colorimetric assays.
-
Cell-Based Assay Parameters: Cell density, passage number, and the presence of serum in the culture medium can influence cellular arginase activity and the apparent efficacy of the inhibitor.
-
Instrumentation and Detection: The choice of detection method (colorimetric or fluorometric) and the settings of the plate reader can affect the sensitivity and linearity of the assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Arginase Activity Assays
| Possible Cause | Troubleshooting Step |
| Inaccurate Inhibitor Concentration | Prepare fresh serial dilutions of this compound for each experiment from a properly stored stock solution. Confirm the concentration of the stock solution if possible. |
| Suboptimal Substrate Concentration | Ensure the L-arginine concentration is at or below its Michaelis-Menten constant (Km) for competitive inhibitors to accurately determine the IC50.[7] |
| Variable Incubation Times | Use a multichannel pipette and a standardized workflow to ensure consistent pre-incubation with the inhibitor and reaction times across all wells. |
| Enzyme Instability | Keep the arginase enzyme on ice during the experiment and avoid repeated freeze-thaw cycles. Ensure the assay buffer conditions (pH, cofactors like Mn2+) are optimal for enzyme stability and activity. |
Issue 2: High Background Signal in Colorimetric Arginase Assays
| Possible Cause | Troubleshooting Step |
| High Endogenous Urea in Samples | For biological samples (e.g., plasma, cell lysates), include a "sample blank" control where the substrate is added after the reaction is stopped.[7][8] Alternatively, remove urea from the sample using a 10 kDa spin column before the assay. |
| Reagent Contamination | Use high-purity water and fresh reagents. Prepare the urea detection reagents fresh for each experiment. |
| Non-specific Color Formation | Run a "no enzyme" control to assess the background signal from the reagents themselves. Subtract this value from all other readings. |
| Sample Turbidity | If the addition of the urea reagent causes turbidity, centrifuge the plate or transfer the reaction mixture to a microfuge tube, centrifuge to pellet the precipitate, and then transfer the supernatant to a new plate for reading.[7][9] |
Issue 3: Low Potency or No Inhibition in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | While Numidargistat is orally bioavailable, its uptake can vary between cell lines. If poor permeability is suspected, a positive control with a known cell-permeable arginase inhibitor could be used for comparison. |
| High Intracellular L-arginine | High endogenous levels of L-arginine can compete with the inhibitor. Consider a period of L-arginine starvation in the cell culture medium before adding the inhibitor. |
| Drug Efflux Pumps | Some cell lines express efflux pumps that can actively remove the inhibitor. This can be investigated using specific inhibitors of these pumps in a control experiment. |
| Cytotoxicity of the Inhibitor | At high concentrations, the inhibitor might be cytotoxic, leading to a decrease in signal that is not due to arginase inhibition. Perform a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound at the tested concentrations.[10][11] |
Experimental Protocols
Detailed Protocol: Colorimetric In Vitro Arginase Activity Assay
This protocol is for determining the in vitro inhibitory activity of this compound on arginase by measuring the production of urea.
1. Reagent Preparation:
-
Arginase Assay Buffer: Prepare a buffer appropriate for arginase activity (e.g., 10 mM Tris-HCl, pH 7.4).
-
Enzyme Activation Solution: Prepare a solution of 10 mM MnCl2 in the assay buffer.
-
L-arginine Substrate Solution: Prepare a stock solution of L-arginine in assay buffer. The final concentration in the assay should be optimized (typically in the low millimolar range).
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Store at -80°C. Prepare fresh serial dilutions in assay buffer for each experiment.
-
Urea Standard Curve: Prepare a series of urea standards of known concentrations in the assay buffer.
-
Urea Detection Reagents: Prepare the colorimetric reagents for urea detection according to the manufacturer's instructions (e.g., a solution containing α-isonitrosopropiophenone or diacetyl monoxime).
2. Assay Procedure:
-
Enzyme Activation: In a microplate, add the arginase enzyme to the enzyme activation solution and incubate for 10-15 minutes at 37°C.
-
Inhibitor Pre-incubation: Add the serially diluted this compound or vehicle control to the activated enzyme. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the L-arginine substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and acetic acids).
-
Color Development: Add the urea detection reagent to all wells, including the urea standards. Heat the plate at 95-100°C for 30-60 minutes.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically between 430 nm and 570 nm, depending on the specific colorimetric reagent used).[7][8][9]
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all experimental wells.
-
Generate a standard curve from the urea standards.
-
Convert the absorbance values of the experimental samples to urea concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10][11][12]
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 3. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to Numidargistat dihydrochloride delivery methods for enhanced efficacy
Welcome to the technical support center for Numidargistat dihydrochloride (also known as CB-1158). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the use of this potent arginase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, small-molecule inhibitor of arginase 1 (ARG1) and, to a lesser extent, arginase 2 (ARG2).[1][2][3] Arginase is an enzyme that depletes the amino acid L-arginine in the tumor microenvironment (TME). L-arginine is essential for the proliferation and function of cytotoxic T-lymphocytes (CTLs). By inhibiting arginase, Numidargistat restores L-arginine levels in the TME, thereby promoting T-cell activation and enhancing the anti-tumor immune response.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound solid should be stored at -20°C, protected from light and moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is recommended to prepare working solutions fresh for in vivo experiments.
Q3: What are the known limitations of this compound in preclinical models?
A3: Preclinical studies have highlighted a few limitations. Numidargistat has a relatively short half-life of approximately 6 hours in humans, which often necessitates twice-daily dosing in animal models to maintain effective plasma concentrations.[6][7] Additionally, it exhibits low intracellular activity, primarily targeting extracellular arginase.[6][8]
Q4: In which cancer models has Numidargistat shown efficacy?
A4: Numidargistat has demonstrated anti-tumor activity in various syngeneic mouse models, including colon carcinoma (CT26), lung carcinoma (LLC), and breast cancer (4T1).[2] Its efficacy is often enhanced when used in combination with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies.[2][9]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound During Formulation
-
Possible Cause: this compound has limited solubility in aqueous solutions. The use of inappropriate solvents or incorrect preparation methods can lead to precipitation.
-
Solution:
-
Use of Co-solvents: For in vivo oral administration, several vehicle formulations have been successfully used. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like a solution of SBE-β-CD in saline.[3]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2][3]
-
Fresh Preparation: It is highly recommended to prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.[2]
-
Verified Formulations: Refer to the proven solvent systems in the "Experimental Protocols" section below for detailed preparation steps.
-
Issue 2: Lack of In Vivo Efficacy in Monotherapy Studies
-
Possible Cause: The modest single-agent activity of Numidargistat is a known characteristic in some tumor models.[6][9] The immunosuppressive nature of the specific tumor model might be too profound for arginase inhibition alone to overcome.
-
Solution:
-
Combination Therapy: The efficacy of Numidargistat is significantly enhanced when combined with other immunotherapies, particularly checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1).[2][9] Consider designing studies that incorporate these combinations.
-
Dosing Regimen: Ensure that the dosing schedule is frequent enough to maintain therapeutic concentrations, given its short half-life. Twice-daily oral gavage is a common regimen in preclinical studies.[2][3]
-
Tumor Model Selection: The level of arginase expression and the presence of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment can influence the efficacy of Numidargistat. Select tumor models known to have an immune-suppressive microenvironment mediated by arginase.
-
Pharmacodynamic Assessment: Confirm target engagement by measuring plasma L-arginine levels, which are expected to increase upon effective arginase inhibition.[6]
-
Issue 3: Variability in Experimental Results
-
Possible Cause: Inconsistent formulation preparation, animal handling, or tumor implantation techniques can lead to high variability in tumor growth and treatment response.
-
Solution:
-
Standardized Protocols: Strictly adhere to standardized protocols for formulation, animal dosing, and tumor measurements.
-
Homogeneous Tumor Inoculation: Ensure that the tumor cell suspension is homogeneous and that each animal receives the same number of viable cells.
-
Randomization: Properly randomize animals into treatment and control groups after tumors have reached a predetermined size.
-
Vehicle Control: Always include a vehicle control group to account for any effects of the delivery vehicle itself.
-
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of Numidargistat
| Target | IC₅₀ (nM) | Cell Line/Source |
| Recombinant Human Arginase 1 | 86 | Recombinant Enzyme |
| Recombinant Human Arginase 2 | 296 | Recombinant Enzyme |
| Native Arginase 1 (Human Granulocytes) | 178 | Human Granulocyte Lysate |
| Native Arginase 1 (Human Erythrocytes) | 116 | Human Erythrocyte Lysate |
| Native Arginase 1 (Human Hepatocytes) | 158 | Human Hepatocyte Lysate |
| Native Arginase 1 (Cancer Patient Plasma) | 122 | Human Plasma |
| Intracellular Arginase (HepG2 cells) | 32,000 | Human Cell Line |
| Intracellular Arginase (K562 cells) | 139,000 | Human Cell Line |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vivo Efficacy of Numidargistat in a Syngeneic Mouse Model (CT26 Colon Carcinoma)
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Change in Plasma L-arginine |
| Vehicle | Oral gavage, BID | - | Baseline |
| Numidargistat (100 mg/kg) | Oral gavage, BID | 28% | 3.3-fold increase |
| OATD-02 (100 mg/kg) | Oral gavage, BID | 48% | 6.7-fold increase |
Comparative data with another arginase inhibitor, OATD-02, is shown for context. Data from Błaszczyk et al. and Borek et al. as cited in relevant sources.[1][4][6]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 32.5 mg/mL.
-
Vehicle Preparation: Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
Working Solution Preparation: To prepare a 3.25 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Homogenization: Mix the solution thoroughly by vortexing. If precipitation is observed, sonicate the suspension until it is homogeneous.[3]
-
Administration: Administer to animals via oral gavage at the desired dosage (e.g., 100 mg/kg). This is typically done twice daily.
Protocol 2: Preparation of this compound for Oral Administration (Clear Solution)
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Vehicle Component Mixing: In a sterile tube, combine the following in the specified volumetric ratios: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.
-
Final Formulation: Add the DMSO stock solution to the prepared vehicle to achieve the final desired concentration (e.g., ≥ 2.75 mg/mL).
-
Homogenization: Vortex the solution until it is clear and homogeneous. Gentle warming or sonication can be used if needed to aid dissolution.[3]
-
Administration: Administer via oral gavage.
Protocol 3: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (e.g., CT26)
-
Cell Culture: Culture CT26 colon carcinoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells in the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, Numidargistat, Combination Therapy).
-
Treatment Administration:
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum permitted size as per institutional guidelines or show signs of necrosis.
-
Analysis: Analyze tumor growth inhibition and survival data. For pharmacodynamic assessments, collect blood and tumor tissue at specified time points to measure L-arginine levels and immune cell infiltration.
Mandatory Visualizations
Caption: Numidargistat inhibits ARG1, restoring L-arginine for T-cell function.
Caption: Workflow for an in vivo efficacy study of Numidargistat.
Caption: Troubleshooting logic for poor in vivo efficacy of Numidargistat.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different cancer cell types with Numidargistat
Welcome to the technical support center for Numidargistat (CB-1158), a potent and selective inhibitor of the arginase enzymes ARG1 and ARG2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for different cancer cell types and to offer troubleshooting support for common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Numidargistat?
A1: Numidargistat is a small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea.[1][6] In the tumor microenvironment (TME), increased arginase activity by myeloid-derived suppressor cells (MDSCs) and some cancer cells leads to the depletion of L-arginine.[7] L-arginine is essential for T-cell proliferation and function. By inhibiting arginase, Numidargistat restores L-arginine levels in the TME, thereby enhancing the anti-tumor immune response mediated by T-cells and Natural Killer (NK) cells.[1][5] It is important to note that Numidargistat is not directly cytotoxic to most cancer cells.[4][8]
Q2: In which cancer cell types is Numidargistat expected to be effective?
A2: The effectiveness of Numidargistat is more dependent on the immune context of the tumor microenvironment rather than the specific cancer cell type. Its primary mechanism is to overcome immune suppression caused by L-arginine depletion.[1] Therefore, it is expected to be more effective in tumors with high infiltration of myeloid cells expressing arginase, such as MDSCs. The expression of arginase varies across different cancer cell lines. For example, high arginase activity has been reported in breast cancer cell lines like BT-474 and MDA-MB-468, while others such as MCF-7 and MDA-MB-231 have very low activity.[9] Prostate cancer cell lines like LNCaP and LAPC-4 show higher levels of arginase II compared to PC3 and DU145 cells.[10] It is recommended to assess the arginase expression and activity in your specific cell line of interest.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The IC50 of Numidargistat for recombinant human arginase 1 and 2 is in the nanomolar range (86 nM and 296 nM, respectively).[4][8] However, for cellular assays, higher concentrations are required to achieve effective intracellular inhibition. The IC50 for inhibiting arginase activity in human HepG2 and K562 cell lines is in the micromolar range (32 µM and 139 µM, respectively).[4][8] A good starting point for in vitro experiments is a dose-response curve ranging from 1 µM to 100 µM. The optimal concentration will vary depending on the cell line's arginase expression and the specific experimental endpoint.
Q4: Is Numidargistat stable in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, as a small molecule inhibitor, Numidargistat is generally considered stable for the duration of typical cell culture experiments (24-72 hours). For long-term experiments, it is advisable to refresh the medium with the compound every 48-72 hours to ensure a consistent concentration. Stock solutions are typically prepared in DMSO and can be stored at -20°C or -80°C.[4]
Data Presentation
Table 1: In Vitro IC50 Values for Numidargistat
| Target | System | IC50 |
| Recombinant Human Arginase 1 | Biochemical Assay | 86 nM[4][8] |
| Recombinant Human Arginase 2 | Biochemical Assay | 296 nM[4][8] |
| Arginase in HepG2 cells | Cellular Assay | 32 µM[4][8] |
| Arginase in K562 cells | Cellular Assay | 139 µM[4][8] |
| Arginase in primary human hepatocytes | Cellular Assay | 210 µM[8] |
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from commercially available colorimetric arginase activity assay kits and can be used to determine the effect of Numidargistat on arginase activity in cell lysates.
Materials:
-
96-well clear flat-bottom plates
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
L-arginine solution (e.g., 0.5 M)
-
Urea standard solution (e.g., 1 mg/mL)
-
Reagent A (e.g., containing sulfuric acid, phosphoric acid)
-
Reagent B (e.g., containing α-ISPF)
-
Microplate reader capable of measuring absorbance at 430-450 nm
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with Numidargistat or vehicle control for the desired time.
-
Lyse cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Add 25 µL of cell lysate to a well of the 96-well plate.
-
Add 25 µL of L-arginine solution to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.[11]
-
Prepare a urea standard curve in the same plate.
-
Stop the reaction by adding 150 µL of Reagent A.
-
Add 25 µL of Reagent B to all wells.
-
Incubate at 90-100°C for 30-60 minutes.
-
Cool the plate to room temperature for 10 minutes.
-
Read the absorbance at 430-450 nm.
-
-
Data Analysis:
-
Calculate the urea concentration in each sample using the standard curve.
-
Normalize the arginase activity to the protein concentration of the lysate.
-
Western Blot for mTOR Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway, which can be indirectly affected by arginase inhibition.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with Numidargistat as desired.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
-
T-cell and Cancer Cell Co-culture Assay
This protocol is designed to assess the immunomodulatory effect of Numidargistat by measuring T-cell proliferation in the presence of cancer cells.
Materials:
-
Cancer cell line of interest
-
Human or mouse T-cells (e.g., from PBMCs or a T-cell line)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell labeling
-
Anti-CD3/CD28 antibodies for T-cell activation
-
Flow cytometer
Procedure:
-
Cancer Cell Seeding:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
T-cell Preparation and Labeling:
-
Isolate T-cells.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Add the CFSE-labeled T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add anti-CD3/CD28 antibodies to activate the T-cells.
-
Treat the co-culture with a dose range of Numidargistat or vehicle control.
-
-
Incubation:
-
Incubate the co-culture for 72-96 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the non-adherent T-cells.
-
Analyze the T-cells by flow cytometry to measure CFSE dilution, which is indicative of cell proliferation. A decrease in CFSE fluorescence intensity signifies cell division.
-
Signaling Pathway
The primary mechanism of Numidargistat is the restoration of L-arginine in the tumor microenvironment, which enhances T-cell function. Within certain cancer cells and regulatory T-cells (Tregs), arginase 2 (ARG2) can play a role in modulating the PI3K/AKT/mTOR signaling pathway. Inhibition of ARG2 may lead to increased mTOR signaling, which is involved in cell growth, proliferation, and survival.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in arginase activity assay | - Inconsistent cell lysis- Pipetting errors- Temperature fluctuations during incubation | - Ensure complete and consistent cell lysis. Use a standardized lysis protocol.- Use calibrated pipettes and consider using a multichannel pipette for reagent addition.- Ensure the incubator maintains a stable temperature. |
| No effect of Numidargistat on cancer cell viability | - Numidargistat is not directly cytotoxic to most cancer cells.- The cancer cell line may have very low or no arginase expression. | - This is the expected outcome for many cell lines. To see an effect, use a co-culture system with immune cells.[13]- Verify arginase expression in your cell line by qPCR or Western blot.[9][10][14] |
| Unexpected cytotoxicity at high concentrations | - Off-target effects at very high concentrations.- Solvent (DMSO) toxicity. | - Use the lowest effective concentration. Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is low (typically <0.5%) and include a vehicle control. |
| Inconsistent results in T-cell co-culture assay | - Variability in T-cell activation.- Suboptimal Effector-to-Target (E:T) ratio.- Cancer cells detaching during the assay. | - Ensure consistent T-cell activation by using a fixed concentration of anti-CD3/CD28 antibodies.- Optimize the E:T ratio for your specific cell lines.- Ensure cancer cells are well-adhered before adding T-cells. Consider using plates coated with an extracellular matrix protein if adherence is an issue. |
| No change in mTOR pathway phosphorylation | - The cell line may not have ARG2-dependent mTOR regulation.- Insufficient treatment time or concentration of Numidargistat.- Technical issues with Western blotting. | - This pathway may not be the primary mechanism in all cell types. Consider other readouts of immune activation.- Perform a time-course and dose-response experiment.- Include positive and negative controls for mTOR pathway activation (e.g., serum stimulation/starvation) to validate the assay. |
| Precipitate forms when adding Numidargistat to media | - Poor solubility of the compound at high concentrations. | - Ensure the stock solution in DMSO is fully dissolved before diluting in media. Vortex the media immediately after adding the compound. Avoid using excessively high concentrations. |
References
- 1. mdpi.com [mdpi.com]
- 2. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Arginase: Mechanisms and Clinical Application in Hematologic Malignancy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]
- 14. scispace.com [scispace.com]
Validation & Comparative
A Head-to-Head Comparison of Arginase Inhibitors: Numidargistat Dihydrochloride vs. OATD-02
For researchers and drug development professionals, the burgeoning field of cancer immunotherapy offers promising new avenues for treatment. Among these, the inhibition of arginase, an enzyme that depletes the essential amino acid L-arginine in the tumor microenvironment, has emerged as a key strategy to restore anti-tumor immunity. This guide provides a detailed comparison of two leading arginase inhibitors: Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) and OATD-02, supported by experimental data.
This compound, a potent and orally active arginase inhibitor, has been a frontrunner in clinical development.[1][2] More recently, OATD-02 has emerged as a promising dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2), with preclinical data suggesting potential advantages.[3][4] This comparison guide will delve into the efficacy, mechanism of action, and experimental data for both compounds to provide a clear, data-driven overview for the scientific community.
Biochemical and Cellular Potency
A key differentiator between Numidargistat and OATD-02 lies in their inhibitory activity against the two arginase isoforms, ARG1 and ARG2. While Numidargistat is a potent inhibitor of ARG1, it shows significantly less activity against ARG2.[4] In contrast, OATD-02 is a potent dual inhibitor of both isoforms.[4] This broader activity of OATD-02 may offer a more comprehensive blockade of arginase-mediated immune suppression.[3][4]
| Inhibitor | Target | IC50 (nM) | Cell-Based IC50 (µM) | Reference |
| This compound (CB-1158) | Recombinant Human Arginase 1 | 86 | N/A | [1] |
| Recombinant Human Arginase 2 | 296 | N/A | [1] | |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | N/A | [1] | |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | N/A | [1] | |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | N/A | [1] | |
| Arginase in Human HepG2 cells | N/A | 32 | [1] | |
| Arginase in Human K562 cells | N/A | 139 | [1] | |
| OATD-02 | Recombinant Human Arginase 1 | 20 | N/A | [5] |
| Recombinant Human Arginase 2 | 39 | N/A | [5] | |
| Murine Arginase in BMDM cells | N/A | 912.9 | [5] | |
| Human Arginase 2 in transfected CHO-K1 cells | N/A | 171.6 | [5] |
Preclinical Efficacy in Cancer Models
Both Numidargistat and OATD-02 have demonstrated anti-tumor efficacy in various preclinical cancer models. These studies highlight their ability to modulate the tumor microenvironment and enhance anti-tumor immune responses.
This compound (CB-1158)
In preclinical studies, Numidargistat has been shown to increase the number of tumor-infiltrating cytotoxic cells and decrease myeloid cells in mice.[1] Combination therapy with a PD-L1 blockade has been shown to inhibit tumor growth in mice bearing CT26 cancer cells.[1]
| Cancer Model | Treatment | Key Findings | Reference |
| CT26 (Colorectal Cancer) | Numidargistat (100 mg/kg, p.o., twice daily) + anti-PD-L1 | Inhibited tumor growth | [1] |
| CT26 (Colorectal Cancer) | Numidargistat (100 mg/kg, p.o., twice daily) + Gemcitabine | Inhibited tumor growth | [6] |
OATD-02
OATD-02 has also shown significant anti-tumor effects in preclinical models. In a B16F10 orthotopic xenograft tumor model, OATD-02 (50 mg/kg, twice per day, oral gavage) inhibited tumor growth with a TGI (Tumor Growth Inhibition) value of 46%.[5] It also led to a fourfold increase in L-arginine concentration in the plasma.[5]
| Cancer Model | Treatment | Key Findings | Reference |
| B16F10 (Melanoma) | OATD-02 (50 mg/kg, p.o., twice daily) | TGI of 46% | [5] |
| CT26 (Colorectal Carcinoma) | OATD-02 (50 mg/kg, p.o., twice daily) | Statistically significant antitumor efficacy | [4] |
| Renca (Kidney Carcinoma) | OATD-02 | Immunomodulatory effect (Treg inhibition) | [4] |
| K562 (Leukemia) | OATD-02 | Effective inhibition of proliferation in vitro and in vivo | [4] |
Mechanism of Action: Signaling Pathways
Arginase inhibitors exert their anti-tumor effects by restoring L-arginine levels in the tumor microenvironment. This, in turn, enhances T-cell function and promotes an anti-tumor immune response. The depletion of L-arginine by arginase leads to the downregulation of the T-cell receptor (TCR) CD3ζ chain and impairs T-cell proliferation and cytokine production. By inhibiting arginase, these compounds allow for the restoration of L-arginine, thereby reversing these immunosuppressive effects.
Experimental Protocols
In Vitro Arginase Activity Assay
A common method to determine the inhibitory activity of compounds on arginase is a colorimetric assay that measures the amount of urea produced.
Materials:
-
Recombinant human arginase 1 and 2
-
L-arginine solution
-
Urea standard
-
Colorimetric reagents (e.g., o-phthaldialdehyde)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare serial dilutions of the inhibitor compound (Numidargistat or OATD-02).
-
In a 96-well plate, add the recombinant arginase enzyme, the inhibitor at various concentrations, and L-arginine substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction and add the colorimetric reagents that react with the urea produced.
-
Measure the absorbance at the appropriate wavelength (e.g., 515 nm).
-
Generate a standard curve using known concentrations of urea.
-
Calculate the arginase activity and the IC50 value of the inhibitor.
In Vivo Tumor Model Experimental Design
To evaluate the in vivo efficacy of arginase inhibitors, syngeneic mouse models are commonly used.
Animal Model:
-
BALB/c mice
Tumor Cell Line:
-
CT26 (colorectal carcinoma)
Protocol:
-
Inject CT26 tumor cells subcutaneously into the flank of BALB/c mice.
-
Once tumors are established and reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, Numidargistat, OATD-02, combination therapy).
-
Administer the inhibitors orally at the specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and blood for further analysis (e.g., immune cell profiling, cytokine analysis, L-arginine levels).
Conclusion
Both this compound and OATD-02 are potent arginase inhibitors with demonstrated preclinical anti-tumor activity. The key distinction lies in their isoform selectivity, with Numidargistat primarily targeting ARG1 and OATD-02 acting as a dual inhibitor of both ARG1 and ARG2.[4] The broader activity of OATD-02 against both isoforms may offer a more complete inhibition of arginase-driven immunosuppression, a hypothesis supported by some preclinical data showing its superior efficacy in certain models.[4] However, the clinical relevance of dual inhibition is still under investigation.[3]
The choice between these inhibitors for further research and development will likely depend on the specific cancer type, the relative expression and importance of ARG1 and ARG2 in the tumor microenvironment, and the outcomes of ongoing clinical trials. The data presented in this guide provides a solid foundation for researchers to make informed decisions in the rapidly evolving landscape of cancer immunotherapy.
References
- 1. OATD-02: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 2. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the In Vivo On-Target Efficacy of Numidargistat Dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arginase Inhibitors
Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally active inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in tumor immune evasion by depleting L-arginine, an amino acid essential for T-cell function. This guide provides a comprehensive comparison of Numidargistat with a key alternative, OATD-02, focusing on their on-target effects in vivo, supported by experimental data and detailed protocols.
Comparative Analysis of Arginase Inhibitors
Numidargistat and OATD-02 are both small molecule inhibitors of arginase, but they exhibit distinct pharmacological profiles. While Numidargistat is a potent inhibitor of both ARG1 and ARG2, its activity is predominantly directed towards extracellular ARG1, with limited ability to penetrate cells and inhibit intracellular arginase.[1][2][3] In contrast, OATD-02 is a potent dual inhibitor of both ARG1 and ARG2 with excellent intracellular activity, a key differentiator that may lead to a broader and more robust anti-tumor response.[1][4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Numidargistat and OATD-02 against recombinant human arginase 1 and 2, as well as their intracellular activity in M2-polarized bone marrow-derived macrophages (BMDMs).
| Compound | Recombinant hARG1 IC50 (nM) | Recombinant hARG2 IC50 (nM) | Intracellular Arginase IC50 in M2 BMDMs (µM) |
| Numidargistat (CB-1158) | 69 ± 2 | 335 ± 32 | > 60 |
| OATD-02 | 17 ± 2 | 34 ± 5 | 1.1 ± 0.4 |
Data sourced from Cancers (Basel), 2022.[1]
In Vivo On-Target Effects: Head-to-Head in the CT26 Syngeneic Mouse Model
The on-target efficacy of Numidargistat and OATD-02 has been directly compared in the CT26 colon carcinoma syngeneic mouse model. This model is widely used in immuno-oncology research as it allows for the study of tumor-immune system interactions in an immunocompetent setting.[5][6] In these studies, OATD-02 demonstrated statistically significant and superior anti-tumor efficacy compared to Numidargistat.[1][4]
Experimental Protocol: CT26 Syngeneic Mouse Model
This protocol outlines the key steps for establishing and utilizing the CT26 tumor model to evaluate the in vivo efficacy of arginase inhibitors.
1. Cell Culture:
-
CT26.WT murine colon carcinoma cells (ATCC CRL-2638) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Prior to implantation, cells are harvested at approximately 80% confluency, washed with phosphate-buffered saline (PBS), and resuspended in PBS or a mixture of PBS and Matrigel.[7]
2. Animal Model:
-
Female BALB/c mice, 6-8 weeks old, are used as they are syngeneic to the CT26 cell line.[7][8]
-
Mice are allowed to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
A suspension of 1 x 10^6 CT26 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.[5][6][9]
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[5][10]
-
This compound or OATD-02 is administered orally (p.o.) twice daily (BID) at a specified dose (e.g., 100 mg/kg).[9]
-
The vehicle control group receives the corresponding vehicle (e.g., water) on the same schedule.
5. Monitoring and Endpoints:
-
Tumor volume is measured 2-3 times per week using digital calipers, calculated using the formula: (Length x Width²)/2.[5][9]
-
Animal body weight is also monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at a specified time point.[9]
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry, immunohistochemistry).[5][10]
Arginase Activity Assay
To confirm the on-target effect of the inhibitors, arginase activity can be measured in plasma, tissue lysates, or cell lysates. A common method is a colorimetric assay that detects the amount of urea produced from the hydrolysis of arginine.
Experimental Protocol: Colorimetric Arginase Activity Assay
This protocol provides a general outline for determining arginase activity.
1. Reagents:
-
L-arginine solution (substrate)
-
Maleic acid buffer with manganese sulfate (for enzyme activation)
-
2,3-Butanedione (reagent for urea detection)
-
Urea standards
-
Sample (e.g., plasma, tissue homogenate)
2. Procedure:
-
Enzyme Activation: Samples are incubated with the maleic acid-manganous sulfate buffer to activate the arginase.[11]
-
Reaction Initiation: L-arginine is added to the activated sample to start the enzymatic reaction. The reaction is incubated at 37°C.[11]
-
Reaction Termination and Color Development: The reaction is stopped, and the 2,3-butanedione reagent is added. The mixture is then heated to allow for color development, which is proportional to the amount of urea produced.[11][12]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm or 570 nm) using a spectrophotometer.[11][13]
-
Calculation: The arginase activity in the sample is calculated by comparing the absorbance to a standard curve generated using known concentrations of urea.[11][12]
Visualizing the Mechanisms
To better understand the biological context and experimental workflows, the following diagrams are provided.
Caption: Arginase Inhibition Signaling Pathway
Caption: In Vivo Experimental Workflow
Caption: Arginase Activity Assay Workflow
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 7. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
Cross-Study Validation of Numidargistat Dihydrochloride's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Numidargistat dihydrochloride (also known as CB-1158 or INCB01158), a potent and orally active inhibitor of arginase.[1][2][3] Its performance is evaluated against other emerging arginase inhibitors, offering a comprehensive overview of the current landscape of this therapeutic strategy. This document synthesizes preclinical data from various studies to facilitate an objective comparison of efficacy, mechanism of action, and experimental protocols.
Executive Summary
This compound is an immuno-oncology agent that functions by inhibiting arginase, an enzyme that depletes L-arginine in the tumor microenvironment.[4][5][6] L-arginine is essential for the proliferation and function of cytotoxic T-cells and Natural Killer (NK) cells. By restoring L-arginine levels, Numidargistat aims to reverse myeloid cell-mediated immune suppression and enhance the anti-tumor immune response.[4][5][6][7]
This guide compares Numidargistat with OATD-02, a dual Arginase 1 (ARG1) and Arginase 2 (ARG2) inhibitor with both intracellular and extracellular activity, and L-Norvaline, another arginase inhibitor. The data presented is primarily from preclinical syngeneic mouse models of cancer, which are instrumental in evaluating immuno-oncology agents.
Data Presentation: Quantitative Comparison of Arginase Inhibitors
The following tables summarize the key quantitative data from preclinical studies, allowing for a direct comparison of this compound and its alternatives.
Table 1: In Vitro Inhibitory Activity of Arginase Inhibitors
| Compound | Target(s) | IC50 (nM) - Recombinant Human ARG1 | IC50 (nM) - Recombinant Human ARG2 | Key Characteristics | Reference |
| This compound (CB-1158) | ARG1 > ARG2 | 86[1][2] | 296[1][2] | Predominantly extracellular activity.[8][9][10] | [1][2][8] |
| OATD-02 | ARG1 & ARG2 | 17 ± 2[8] | 34 ± 5[8] | Potent dual inhibitor with intracellular activity.[1][4][8] | [8] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound (CB-1158) | CT26 (colorectal) | 100 mg/kg, p.o., BID | 28% (not statistically significant) | Modest single-agent activity. Efficacy is dependent on an intact immune system (CD8+ T cells and NK cells).[11] | [8][11] |
| OATD-02 | CT26 (colorectal) | 100 mg/kg, p.o., BID | 48% (p = 0.0033) | Statistically significant tumor growth inhibition as a single agent.[8] | [8] |
| This compound (CB-1158) | Renca (renal) | Not specified | Not specified | ||
| OATD-02 | Renca (renal) | 75 mg/kg, p.o., BID | 31% (not statistically significant) | Partial inhibition of tumor growth. Significantly decreased regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[8] | [8] |
| L-Norvaline | B16F10 (melanoma) | 20 mg/kg, i.p. | Significant tumor growth suppression | Anti-tumor effect is immune-system dependent and not observed in immunodeficient mice.[12][13] | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.
In Vitro Arginase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human arginase 1 and 2.
-
Enzymes: Recombinant human ARG1 and ARG2.
-
Substrate: L-arginine.
-
Procedure:
-
The enzymes are pre-incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of L-arginine.
-
The amount of urea produced is quantified using a colorimetric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Syngeneic Mouse Models of Cancer
-
Objective: To evaluate the in vivo anti-tumor efficacy of the arginase inhibitors.
-
Animal Models: BALB/c mice are typically used for the CT26 (colorectal carcinoma) and Renca (renal adenocarcinoma) models.[14][15]
-
Cell Lines:
-
Tumor Implantation:
-
Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
A suspension of tumor cells (e.g., 3 x 10^5 CT26 cells) is injected subcutaneously into the flank of the mice.[14]
-
-
Treatment:
-
Treatment is initiated when tumors reach a palpable size.
-
Compounds are administered orally (p.o.) or intraperitoneally (i.p.) at the specified doses and schedules (e.g., twice daily - BID).
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.[8]
-
Body weight is monitored as an indicator of toxicity.
-
-
Immunophenotyping (Optional):
-
At the end of the study, tumors and spleens can be harvested.
-
Tissues are processed to single-cell suspensions.
-
Flow cytometry is used to analyze the populations of various immune cells (e.g., CD8+ T cells, Tregs, NK cells, MDSCs).
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of arginase inhibitors in the tumor microenvironment.
Caption: General experimental workflow for in vivo anti-tumor efficacy studies.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Arginase inhibitor OATD-02 shows promise in cancer treatment | BioWorld [bioworld.com]
- 6. incb001158 - My Cancer Genome [mycancergenome.org]
- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomic reprogramming of the tumor microenvironment by dual arginase inhibitor OATD-02 boosts anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodesign-services.com [oncodesign-services.com]
A Head-to-Head Battle: Benchmarking the Performance of CB-1158 Against First-Generation Arginase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the rapidly evolving landscape of cancer immunotherapy, targeting metabolic pathways that fuel tumor growth and suppress immune responses has emerged as a promising strategy. One such pathway is the catabolism of L-arginine by the enzyme arginase. Myeloid-derived suppressor cells (MDSCs) and other tumor-infiltrating myeloid cells often express high levels of arginase, leading to the depletion of L-arginine in the tumor microenvironment. This amino acid is crucial for T-cell proliferation and function, and its scarcity impairs the anti-tumor immune response.
Arginase inhibitors aim to counteract this immunosuppressive mechanism by restoring L-arginine levels, thereby unleashing the full potential of the immune system against cancer. While first-generation arginase inhibitors have been instrumental in validating this therapeutic concept, newer agents like CB-1158 have been developed with the goal of improved potency, selectivity, and drug-like properties. This guide provides a comprehensive performance comparison between CB-1158 and key first-generation arginase inhibitors, supported by experimental data to inform research and drug development decisions.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of CB-1158 against prominent first-generation arginase inhibitors. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Inhibitor | Type | Target | IC50 / Ki | In Vivo Efficacy (Tumor Model) | Pharmacokinetics |
| CB-1158 (Numidargistat) | Small Molecule | Arginase 1 & 2 | hArg1 IC50: 86 nM[1]; hArg2 IC50: 296 nM[1] | Significant tumor growth inhibition as a single agent in multiple syngeneic mouse models (CT26, LLC, B16, 4T1)[2]. | Orally bioavailable with dose-dependent exposure in plasma and tumors in mice[1]. In humans, rapidly absorbed (Tmax ≈ 4h) with a half-life of ~6h, supporting twice-daily dosing. |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | L-arginine analog | Arginase 1 & 2 | More potent than NOHA[3]. | Reduced tumor growth in a CMS-G4 sarcoma model[4]. In the 4T1 breast cancer model, it did not inhibit primary tumor growth but significantly decreased the number and size of lung metastases[2][5]. | Rapid elimination in rats (mean residence time of 12.5 min after IV injection). Absolute bioavailability after intraperitoneal administration was 98% in rats[1][5]. |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Boronic acid derivative | Arginase 1 & 2 | Ki = 0.11 µM for Arg1; Ki = 0.25 µM for Arg2[3] | In vivo data in cancer models is limited in the searched literature. Has shown efficacy in other models, such as improving erectile function in aged rats through oral administration[6]. | High oral bioavailability (F=89%) has been reported[7]. |
| S-(2-boronoethyl)-L-cysteine (BEC) | Boronic acid derivative | Arginase 1 & 2 | Ki = 0.4-0.6 µM for Arg1; Ki = 0.31 µM for Arg2[3] | In vivo anti-tumor efficacy data is not readily available in the searched literature. | Pharmacokinetic data in relevant models is not readily available in the searched literature. |
| Nω-hydroxy-L-arginine (NOHA) | L-arginine analog | Arginase 1 & 2 | Ki = 10 µM[3] | Limited in vivo anti-tumor efficacy data available. | Has a shorter half-life compared to nor-NOHA[7]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate and compare arginase inhibitors.
In Vitro Arginase Inhibition Assay (IC50 Determination)
This protocol outlines a common colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against arginase.
-
Enzyme and Substrate Preparation:
-
Recombinant human arginase 1 or 2 is diluted to a working concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
A stock solution of L-arginine is prepared in the assay buffer.
-
-
Inhibitor Preparation:
-
The test inhibitor (e.g., CB-1158, nor-NOHA) is serially diluted in the assay buffer to create a range of concentrations.
-
-
Assay Reaction:
-
The assay is typically performed in a 96-well plate.
-
To each well, add the arginase enzyme and a specific concentration of the inhibitor.
-
The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the L-arginine substrate to each well.
-
The plate is incubated at 37°C for a specific time (e.g., 20 minutes).
-
-
Urea Detection:
-
The enzymatic reaction is stopped by adding an acidic solution.
-
The amount of urea produced is quantified using a colorimetric reagent (e.g., a solution containing α-isonitrosopropiophenone or diacetyl monoxime) that reacts with urea to produce a colored product.
-
The absorbance of the colored product is measured using a plate reader at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Growth Inhibition Study
This protocol describes a general workflow for assessing the anti-tumor efficacy of an arginase inhibitor in a syngeneic mouse model.
-
Cell Culture and Implantation:
-
A murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast carcinoma) is cultured under standard conditions.
-
A specific number of tumor cells (e.g., 1 x 10^6) are harvested, washed, and resuspended in a sterile solution like PBS.
-
The cell suspension is implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (Length x Width²)/2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
-
Inhibitor Administration:
-
The arginase inhibitor (e.g., CB-1158) is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
The inhibitor is administered to the treatment group at a specific dose and schedule (e.g., 100 mg/kg, twice daily).
-
The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, and analysis of the tumor microenvironment.
-
-
Pharmacodynamic and Immune Analysis (Optional):
-
At the end of the study, tumors and blood samples can be collected.
-
L-arginine levels in plasma and tumor lysates can be measured by LC-MS/MS to confirm target engagement.
-
Tumors can be analyzed by flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., CD8+ T cells, MDSCs).
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
References
- 1. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo imaging of CT26 mouse tumours by using cmHsp70.1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. oncology.labcorp.com [oncology.labcorp.com]
Independent Verification of INCB01158: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the arginase inhibitor INCB01158 (also known as Numidargistat or CB-1158) with other alternative arginase inhibitors. The information is based on publicly available preclinical and clinical findings, with a focus on experimental data to support independent verification.
Mechanism of Action and Clinical Overview of INCB01158
INCB01158 is an orally available inhibitor of arginase, an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. By inhibiting arginase, INCB01158 aims to restore L-arginine levels, thereby promoting the activation and proliferation of anti-tumor T-cells and other immune cells. This agent has been evaluated in a first-in-human Phase 1/2 clinical trial (NCT02903914) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.
Comparative Performance Data
The following tables summarize the key preclinical and clinical data for INCB01158 and a selection of other arginase inhibitors.
Table 1: In Vitro Potency of Arginase Inhibitors
| Compound | Arginase 1 (ARG1) IC50/Ki | Arginase 2 (ARG2) IC50/Ki | Selectivity | Reference |
| INCB01158 (CB-1158) | 86 nM (IC50) | 296 nM (IC50) | ARG1-selective | [1][2] |
| OATD-02 | 20 nM (IC50) | 48 nM (IC50) | Dual ARG1/ARG2 inhibitor | [3] |
| ABH | 0.11 µM (Ki) | 0.25 µM (Ki) | Non-selective | [1][4] |
| nor-NOHA | 500 nM (Ki) | 50 nM (Ki) | ARG2-selective | [1][5] |
Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing | Key Findings | Reference |
| INCB01158 (CB-1158) | CT26 (colorectal) | 100 mg/kg, PO, BID | Modest single-agent tumor growth inhibition. Synergistic effect with anti-PD-L1. | [3] |
| OATD-02 | CT26 (colorectal) | 100 mg/kg, PO, BID | Significant single-agent tumor growth inhibition, superior to CB-1158. | [3] |
Table 3: Clinical Trial Overview and Efficacy of INCB01158 (NCT02903914)
| Treatment Arm | Patient Population | N | Overall Response Rate (ORR) | Best Overall Response (BOR) |
| INCB01158 Monotherapy | Advanced/Metastatic Solid Tumors | 107 | 0% | 20% Stable Disease |
| INCB01158 + Pembrolizumab | Advanced/Metastatic Solid Tumors (Anti-PD-1/PD-L1 naive) | 118 | 10.2% | 1.7% Complete Response, 8.5% Partial Response |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in tissue homogenates or cell lysates.
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.
-
Reaction Setup: In a 96-well plate, add 1-40 µL of the sample supernatant. Adjust the final volume to 40 µL with Arginase Assay Buffer. Prepare a positive control using a known amount of arginase and a blank with assay buffer only.
-
Substrate Addition: Prepare a reaction mix containing the L-arginine substrate according to the manufacturer's instructions. Add the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), allowing the arginase in the sample to convert L-arginine to urea and L-ornithine.
-
Urea Detection: Add a reagent that reacts with the produced urea to generate a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The amount of color is proportional to the arginase activity.
-
Calculation: Calculate the arginase activity based on a standard curve generated with known concentrations of urea.
Plasma L-Arginine Quantification (LC-MS/MS)
This method provides accurate and sensitive measurement of L-arginine levels in plasma samples.
-
Sample Preparation: To a 96-well microfiltration plate, add plasma samples. For quantification, add a known concentration of a stable isotope-labeled internal standard (e.g., [2H7]-L-arginine).
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent (e.g., methanol).
-
Filtration: Centrifuge the plate to filter the samples and remove precipitated proteins.
-
LC-MS/MS Analysis: Inject the filtered samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separate L-arginine from other plasma components using a suitable LC column and mobile phase gradient.
-
Mass Spectrometry: Use tandem mass spectrometry with multiple reaction monitoring (MRM) to specifically detect and quantify L-arginine and the internal standard based on their unique parent and daughter ion masses.
-
-
Quantification: Determine the concentration of L-arginine in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of L-arginine.
T-Cell Proliferation Assay (In Vitro)
This assay assesses the ability of an arginase inhibitor to rescue T-cell proliferation from myeloid cell-mediated suppression.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify T-cells and myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture Setup: In a 96-well plate, co-culture purified T-cells with isolated myeloid cells at a specific ratio (e.g., 2:1).
-
Treatment: Add the arginase inhibitor (e.g., INCB01158) at various concentrations to the co-culture wells. Include a vehicle control.
-
T-Cell Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to INCB01158.
Caption: Mechanism of action of INCB01158 in the tumor microenvironment.
References
- 1. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 3. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
Comparative Efficacy of Numidargistat Dihydrochloride in Syngeneic Mouse Models: A Head-to-Head Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Numidargistat dihydrochloride (CB-1158), a potent arginase inhibitor, in various syngeneic mouse models of cancer. This analysis includes supporting experimental data, detailed protocols, and a comparative look at the alternative arginase inhibitor, OATD-02.
This compound is an orally bioavailable small molecule that inhibits arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in tumor immune evasion by depleting L-arginine, an amino acid essential for T-cell proliferation and function. By blocking arginase, Numidargistat aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing the anti-tumor immune response. This guide delves into the preclinical efficacy of Numidargistat in well-established syngeneic mouse models, providing a framework for its potential clinical applications.
Quantitative Analysis of Anti-Tumor Efficacy
The anti-tumor activity of Numidargistat has been evaluated in multiple syngeneic mouse models, demonstrating its potential as a monotherapy and in combination with other immunotherapies. Here, we present a summary of the key findings in tabular format for easy comparison.
| Syngeneic Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| CT26 | Colorectal Carcinoma | Numidargistat (CB-1158) | 100 mg/kg, p.o., BID | 28% (p=0.4390) | Modest single-agent activity.[1][2] |
| CT26 | Colorectal Carcinoma | OATD-02 | 100 mg/kg, p.o., BID | 48% (p=0.0033) | Superior single-agent efficacy compared to Numidargistat.[1][2] |
| CT26 | Colorectal Carcinoma | Numidargistat + anti-PD-L1 | Not specified | Significant tumor growth inhibition | Combination therapy enhances anti-tumor response.[3] |
| Renca | Renal Cell Carcinoma | OATD-02 | 75 mg/kg, p.o., BID | 31% (not statistically significant) | Modest single-agent activity.[1][2] |
| 4T1 | Breast Cancer | Numidargistat + anti-CTLA-4 + anti-PD-1 | Not specified | Significant reduction in primary tumor growth and lung metastases | Potentiation of checkpoint inhibitor efficacy.[3] |
| B16F10 | Melanoma | Numidargistat | Not specified | Significant tumor growth inhibition | Efficacy in a poorly immunogenic tumor model.[3] |
| LLC | Lewis Lung Carcinoma | Numidargistat | Not specified | Significant tumor growth inhibition | Efficacy demonstrated in a lung cancer model.[3] |
Comparative Analysis with OATD-02
OATD-02 is another potent dual inhibitor of ARG1 and ARG2. Preclinical studies have positioned it as a direct competitor to Numidargistat.
In the CT26 colorectal carcinoma model , OATD-02 demonstrated a statistically significant tumor growth inhibition of 48% as a monotherapy, whereas Numidargistat showed a 28% TGI that was not statistically significant.[1][2] This suggests that OATD-02 may have superior single-agent efficacy in this particular model.
In the Renca renal cell carcinoma model , OATD-02 monotherapy resulted in a 31% tumor growth inhibition, although this was not statistically significant.[1][2] When combined with other immunotherapies, OATD-02 showed superior activity.[1]
Mechanism of Action: The Arginase Inhibition Pathway
The primary mechanism of action for Numidargistat and other arginase inhibitors is the restoration of L-arginine levels within the tumor microenvironment. Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major sources of arginase, which depletes L-arginine, leading to T-cell dysfunction. By inhibiting arginase, these drugs aim to reverse this immunosuppressive effect.
References
Unlocking Synergistic Potential: Numidargistat Dihydrochloride in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Numidargistat dihydrochloride's synergistic effects with chemotherapy, supported by preclinical experimental data. Discover the potential of this novel arginase inhibitor to enhance the efficacy of traditional cancer treatments.
This compound (also known as CB-1158 or INCB01158) is a potent, orally bioavailable inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2), enzymes that play a critical role in tumor immune evasion.[1][2] By depleting the amino acid L-arginine, which is essential for T-cell proliferation and function, arginase-expressing myeloid cells in the tumor microenvironment (TME) suppress the anti-tumor immune response.[3][4] Numidargistat counters this immunosuppressive mechanism by inhibiting arginase, thereby restoring L-arginine levels and enhancing T-cell-mediated tumor killing.[3][5] Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with other immunotherapies.[6][7] This guide focuses on the compelling preclinical evidence for the synergistic effects of this compound when combined with conventional chemotherapy.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have demonstrated that this compound can significantly enhance the anti-tumor activity of chemotherapy in various cancer models. The following table summarizes key quantitative data from a pivotal study by Steggerda et al. (2017), which investigated the combination of Numidargistat (CB-1158) with the chemotherapeutic agent gemcitabine.[4]
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| CT26 Colon Carcinoma | Vehicle | ~2000 | - |
| Gemcitabine | ~1200 | 40% | |
| Numidargistat (CB-1158) | ~1500 | 25% | |
| Numidargistat + Gemcitabine | ~500 | 75% | |
| LLC Lewis Lung Carcinoma | Vehicle | ~2500 | - |
| Gemcitabine | ~1800 | 28% | |
| Numidargistat (CB-1158) | ~2000 | 20% | |
| Numidargistat + Gemcitabine | ~800 | 68% | |
| 4T1 Breast Carcinoma | Vehicle | ~1500 | - |
| Gemcitabine | ~1000 | 33% | |
| Numidargistat (CB-1158) | ~1200 | 20% | |
| Numidargistat + Gemcitabine | ~400 | 73% |
Data is estimated from graphical representations in Steggerda et al., 2017 and is intended for comparative purposes.[1]
Mechanism of Synergism: A Multi-pronged Attack on Cancer
The synergistic anti-tumor effect of combining this compound with chemotherapy stems from a dual mechanism of action that targets both the tumor cells directly and the immunosuppressive tumor microenvironment.
Caption: Synergistic anti-tumor mechanism.
Experimental Protocols
The following provides a detailed methodology for the in vivo tumor growth inhibition studies, based on the protocols described by Steggerda et al. (2017).[4]
Cell Lines and Culture:
-
CT26 (murine colon carcinoma), LLC (murine Lewis lung carcinoma), and 4T1 (murine breast carcinoma) cell lines were used.
-
Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Models:
-
Female BALB/c (for CT26 and 4T1) or C57BL/6 (for LLC) mice, aged 6-8 weeks, were used.
-
All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Tumor Implantation and Treatment:
-
Tumor cells (1 x 10^6 for CT26 and LLC; 1 x 10^5 for 4T1) were suspended in 100 µL of phosphate-buffered saline (PBS) and injected subcutaneously into the right flank of the mice.
-
When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into four treatment groups (n=10 per group):
-
Vehicle control (orally, twice daily)
-
This compound (100 mg/kg, orally, twice daily)
-
Gemcitabine (120 mg/kg, intraperitoneally, once every 3 days)
-
This compound + Gemcitabine
-
-
Tumor volumes were measured three times weekly using digital calipers, and calculated using the formula: (length x width²) / 2.
-
Body weights were monitored as a measure of toxicity.
-
The experiment was terminated when tumors in the control group reached a predetermined size (e.g., 2000 mm³).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells:
-
At the end of the study, tumors were excised, minced, and digested to create single-cell suspensions.
-
Cells were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Gr-1, CD8, NK1.1).
-
Stained cells were analyzed by flow cytometry to quantify the populations of different immune cells within the tumor microenvironment.
Caption: Workflow for in vivo studies.
Concluding Remarks for the Scientific Community
The preclinical data strongly suggest that this compound, in combination with chemotherapy, offers a promising therapeutic strategy to overcome tumor-associated immunosuppression and enhance anti-tumor efficacy. The synergistic effect appears to be driven by the dual action of direct cytotoxicity from chemotherapy and the immunomodulatory effects of arginase inhibition. These findings provide a solid rationale for the ongoing and future clinical evaluation of Numidargistat in combination with various chemotherapeutic regimens across different cancer types. Further research is warranted to explore the full potential of this combination therapy, including the identification of predictive biomarkers to select patients who are most likely to benefit. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to validate and expand upon these important findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Arginase Inhibition by Numidargistat Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of Numidargistat dihydrochloride (also known as CB-1158), a clinical-stage arginase inhibitor, with other relevant arginase inhibitors, OATD-02 and Nω-hydroxy-nor-L-arginine (nor-NOHA). The data presented here, compiled from various publicly available studies, aims to shed light on the reproducibility of in vitro findings for Numidargistat and to offer a broader context for its activity by comparing it against alternative compounds targeting the same enzymes, Arginase 1 (ARG1) and Arginase 2 (ARG2).
Comparative In Vitro Potency of Arginase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, OATD-02, and nor-NOHA against recombinant human Arginase 1 (hARG1) and Arginase 2 (hARG2) as reported in different studies. This allows for an assessment of inter-laboratory reproducibility and a direct comparison of the inhibitors' potencies.
| Compound | Target | IC50 (nM) | Source / Laboratory |
| This compound (CB-1158) | hARG1 | 86 | MedChemExpress[1] |
| hARG2 | 296 | MedChemExpress[1] | |
| hARG1 | 69 ± 2 | Borek B, et al. (2023)[2] | |
| hARG2 | 335 ± 32 | Borek B, et al. (2023)[2] | |
| OATD-02 | hARG1 | 20 | Anonymous Source |
| hARG2 | 39 | Anonymous Source | |
| hARG1 | 17 ± 2 | Borek B, et al. (2023)[2] | |
| hARG2 | 34 ± 5 | Borek B, et al. (2023)[2] | |
| nor-NOHA | hARG1 | Low- to mid-nanomolar | van den Heuvel et al. (2019) |
| Rat Liver Arginase | 2000 | Sigma-Aldrich | |
| Mouse Macrophage Arginase | 10000 - 50000 | Tenu, J.P., et al. (1999)[3] |
Note on nor-NOHA data: While direct IC50 values for nor-NOHA against recombinant human arginases are not consistently reported in the same format as for Numidargistat and OATD-02, a 2019 study characterized its potency as being in the low- to mid-nanomolar range against human Arginase-1.[4] For broader context, its IC50 values against arginase from other species are included.
Signaling Pathway of Arginase Inhibition
Arginase is a key enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. In the tumor microenvironment, the upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and other immune cells leads to the depletion of L-arginine. This amino acid is crucial for the proliferation and activation of T-cells. By inhibiting arginase, compounds like Numidargistat aim to restore L-arginine levels, thereby enhancing the anti-tumor immune response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Numidargistat Versus Other Immunomodulatory Drugs in Oncology
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 13, 2025 – In the rapidly evolving landscape of cancer immunotherapy, researchers and drug development professionals are constantly seeking more effective ways to harness the immune system to fight malignancies. A critical player in this field is Numidargistat (also known as CB-1158 or INCB001158), a potent and orally active inhibitor of the enzyme arginase. This guide provides a comprehensive head-to-head comparison of Numidargistat with other immunomodulatory drugs, supported by experimental data, to aid researchers in their quest for novel cancer therapies.
Numidargistat: Targeting the Arginine Depletion Axis
Numidargistat's primary mechanism of action is the inhibition of arginase 1 (ARG1) and, to a lesser extent, arginase 2 (ARG2).[1][2] These enzymes are often overexpressed in the tumor microenvironment (TME) and by myeloid-derived suppressor cells (MDSCs), leading to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function. By blocking arginase, Numidargistat restores L-arginine levels, thereby unleashing the anti-tumor activity of T-cells.
Head-to-Head with a Dual Arginase Inhibitor: Numidargistat vs. OATD-02
A key competitor to Numidargistat is OATD-02, a dual inhibitor of both ARG1 and ARG2. Preclinical studies offer a direct comparison of their potency and efficacy.
In Vitro Potency
Biochemical and cellular assays reveal differences in the inhibitory activity of Numidargistat and OATD-02.
| Drug | Target | IC50 (nM) | Cell-Based IC50 (µM) - Murine Macrophages |
| Numidargistat (ref. ARGi) | Recombinant Human ARG1 | 69 ± 2[1] | 56.2 ± 19.0[1] |
| Recombinant Human ARG2 | 335 ± 32[1] | ||
| OATD-02 | Recombinant Human ARG1 | 17 ± 2[1] | 1.1 ± 0.4[1] |
| Recombinant Human ARG2 | 34 ± 5[1] |
Table 1: In vitro inhibitory activity of Numidargistat and OATD-02 against arginase 1 and 2. Data from Cancers (Basel), 2022.[1]
In Vivo Efficacy in a Syngeneic Mouse Model
The CT26 syngeneic mouse model of colorectal carcinoma is a widely used platform for evaluating immunotherapies. In a head-to-head study, OATD-02 demonstrated superior tumor growth inhibition (TGI) compared to Numidargistat.
| Treatment (100 mg/kg, PO, BID) | Tumor Growth Inhibition (TGI) |
| Numidargistat (ref. ARGi) | 28%[2] |
| OATD-02 | 48%[2] |
Table 2: In vivo antitumor efficacy of Numidargistat and OATD-02 in the CT26 syngeneic mouse model. Data from Molecular Cancer Therapeutics, 2023.[2]
Comparison with Other Classes of Immunomodulatory Drugs
To provide a broader context, this section compares the preclinical efficacy of Numidargistat and OATD-02 with other key classes of immunomodulatory drugs, where data in the CT26 model is available.
| Drug Class | Example Drug(s) | Mechanism of Action | Reported Efficacy in CT26 Model (Monotherapy) |
| Arginase Inhibitors | Numidargistat, OATD-02 | Inhibit arginase, restoring L-arginine levels and enhancing T-cell function. | TGI: 28-48%[2] |
| PD-1/PD-L1 Inhibitors | Anti-PD-1/PD-L1 mAbs | Block the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brakes" on the immune response. | Partial to strong response, depending on the specific antibody and experimental conditions.[3] |
| CTLA-4 Inhibitors | Anti-CTLA-4 mAbs | Block the inhibitory receptor CTLA-4 on T-cells, promoting T-cell activation and proliferation. | Strong response.[3] |
| IDO Inhibitors | Epacadostat | Inhibit indoleamine 2,3-dioxygenase, an enzyme that depletes tryptophan and suppresses T-cell function. | Partial TGI (41% at 30 mg/kg, PO, BID).[1] |
Table 3: Comparison of Numidargistat with other classes of immunomodulatory drugs in the CT26 syngeneic mouse model.
Combination Therapies: The Path to Enhanced Efficacy
The future of cancer immunotherapy likely lies in combination strategies. Preclinical data shows that arginase inhibitors can synergize with other immunomodulatory agents.
In the CT26 model, a triple combination of OATD-02 (50 mg/kg, PO, BID), the IDO inhibitor epacadostat (30 mg/kg, PO, BID), and an anti-PD-L1 antibody (2.5 mg/kg, IP) resulted in a remarkable 87% tumor growth inhibition.[1] This highlights the potential of targeting multiple immunosuppressive pathways simultaneously.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.
In Vivo Antitumor Efficacy in the CT26 Syngeneic Mouse Model
-
Animal Model: 7-8-week old female BALB/c mice.[1]
-
Tumor Cell Inoculation: 5 x 10^5 CT26 cells were injected subcutaneously into the right flank of the mice.[1]
-
Drug Administration:
-
Numidargistat and OATD-02 were administered by oral gavage (PO) twice daily (BID) at a dose of 100 mg/kg, starting one day after tumor implantation.[1]
-
For the combination study, OATD-02 was dosed at 50 mg/kg (PO, BID) and epacadostat at 30 mg/kg (PO, BID). The anti-PD-L1 antibody was administered intraperitoneally (IP) at 2.5 mg/kg on days 8, 10, 12, 14, and 16 post-tumor inoculation.[1]
-
-
Tumor Measurement: Tumor volume was monitored regularly, and the tumor growth inhibition (TGI) was calculated at the end of the study.[1]
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
A general protocol for the isolation and analysis of TILs from mouse tumors is as follows:
-
Tumor Harvest and Digestion: Tumors are excised, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are lysed using a suitable buffer.
-
Lymphocyte Isolation: Lymphocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS) for CD45+ cells.
-
Flow Cytometry Staining: The isolated lymphocytes are stained with a panel of fluorescently labeled antibodies against various cell surface and intracellular markers to identify different T-cell subsets (e.g., CD3, CD4, CD8, FoxP3 for regulatory T-cells), natural killer (NK) cells, and myeloid cells.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these drugs.
Caption: Mechanism of action of arginase inhibitors.
Caption: In vivo experimental workflow for drug comparison.
Conclusion
Numidargistat represents a promising therapeutic strategy for overcoming a key mechanism of immune evasion in the tumor microenvironment. Head-to-head preclinical data suggests that dual ARG1/ARG2 inhibitors like OATD-02 may offer enhanced efficacy. Furthermore, the potential for synergistic effects when combining arginase inhibitors with other immunomodulatory agents, such as checkpoint inhibitors and IDO inhibitors, provides a strong rationale for further clinical investigation of these combination therapies. This guide provides a foundational dataset for researchers to build upon as they continue to explore the therapeutic potential of arginase inhibition in oncology.
References
Safety Operating Guide
Proper Disposal of Numidargistat Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Numidargistat dihydrochloride, a potent and orally active inhibitor of arginase used in immuno-oncology research.
This compound is not classified as a hazardous substance or mixture.[1] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations. The following procedures are based on currently available safety data.
Disposal Procedures
Disposal of this compound and its contaminated packaging should always be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Unused or expired this compound should be treated as chemical waste.
-
Segregate it from other laboratory waste streams to await proper disposal.
-
-
Containerization:
-
Place the waste material in a clearly labeled, sealed container suitable for chemical waste.
-
The label should include the name of the compound: "this compound".
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage.[1]
-
Keep the product away from drains and water courses.[1]
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials (absorbent, cleaning materials, and any contaminated soil) in a suitable container for disposal.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal contractor.
-
Provide the contractor with all relevant safety information for the compound.
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C11H24BCl2N3O5 |
| Molecular Weight | 360.04 g/mol |
| Solubility in DMSO | 55 mg/mL (152.76 mM) |
| Solubility in Water | 37.78 mg/mL (104.93 mM) |
Data sourced from GlpBio and MedChemExpress Safety Data Sheet.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been completely investigated.[1] This information is based on our current knowledge. Always consult the most recent Safety Data Sheet (SDS) and local regulations before handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
